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  • Product: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline
  • CAS: 93599-98-5

Core Science & Biosynthesis

Foundational

Synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline: A Comprehensive Technical Guide

Executive Summary The compound 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5) is a highly functionalized heterocyclic building block. Characterized by a quinoline core with a methoxy group at C8, a react...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5) is a highly functionalized heterocyclic building block. Characterized by a quinoline core with a methoxy group at C8, a reactive chlorine at C4, and a trichloromethyl group at C2, it serves as a critical intermediate in the synthesis of advanced bioactive molecules. Most notably, it is a key precursor in the development of Nur77 modulators for targeted hepatocellular carcinoma therapies[1] and various antimalarial agents.

This technical guide details a robust, two-step synthetic pathway:

  • Conrad-Limpach Cyclization : Assembly of the quinoline core to yield 8-methoxy-2-methylquinolin-4-ol.

  • Exhaustive Chlorination : Simultaneous deoxychlorination and radical alpha-chlorination to yield the final product.

Retrosynthetic Analysis & Mechanistic Rationale

As a self-validating system, the synthesis relies on thermodynamically driven cyclization followed by highly reactive halogenation.

Step 1: Conrad-Limpach Cyclization

The Conrad-Limpach synthesis is the premier method for constructing 4-hydroxyquinolines (or their 4-quinolone tautomers) from anilines and β -ketoesters[2].

  • Kinetic vs. Thermodynamic Control : The initial condensation of 2-methoxyaniline with ethyl acetoacetate at mildly elevated temperatures (~110 °C) with a catalytic acid yields an intermediate β -anilinocrotonate (Schiff base/enamine)[3].

  • Aromaticity Disruption : The subsequent electrocyclic ring closure is the rate-determining step. It requires extreme thermal energy (~250 °C) to overcome the activation barrier associated with temporarily disrupting the aromaticity of the aniline ring[2]. Utilizing a high-boiling, inert heat-transfer fluid like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) ensures uniform heating and prevents the formation of tarry decomposition byproducts.

Step 2: Exhaustive Chlorination & Deoxychlorination

The transformation of 8-methoxy-2-methylquinolin-4-ol to 4-chloro-8-methoxy-2-trichloromethyl-quinoline requires a dual-action chlorinating environment[4].

  • Deoxychlorination at C4 : Phosphorus oxychloride ( POCl3​ ) acts as both solvent and reagent, converting the C4-hydroxyl group into a C4-chloride via a Vilsmeier-type phosphorodichloridate intermediate.

  • Radical Chlorination at C2 : The 2-methyl group on the quinoline ring is highly activated (acidic) due to the electron-withdrawing nature of the adjacent nitrogen atom. The introduction of phosphorus pentachloride ( PCl5​ ) or chlorine gas ( Cl2​ ) at elevated temperatures drives an exhaustive radical substitution, replacing all three alpha-protons with chlorine atoms to form the trichloromethyl group[4].

Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-2-methylquinolin-4-ol

Reagents : 2-Methoxyaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (catalytic), Dowtherm A.

  • Enamine Formation : In a round-bottom flask equipped with a Dean-Stark trap, combine 2-methoxyaniline and ethyl acetoacetate. Add 3-5 drops of glacial acetic acid.

  • Condensation : Heat the mixture to 110 °C for 2-3 hours, continuously removing the water byproduct to drive the equilibrium toward the β -anilinocrotonate intermediate.

  • Thermal Cyclization : In a separate three-neck flask, heat Dowtherm A to 250 °C under an inert nitrogen atmosphere.

  • Addition : Add the crude enamine mixture dropwise to the boiling Dowtherm A over 30 minutes. Maintain the temperature at 250 °C for an additional 1 hour.

  • Workup : Cool the reaction mixture to room temperature. The product, 8-methoxy-2-methylquinolin-4-ol, will precipitate. Filter the solid, wash extensively with hexanes to remove residual Dowtherm A, and recrystallize from ethanol[3].

Protocol B: Synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Reagents : 8-Methoxy-2-methylquinolin-4-ol (1.0 eq), POCl3​ (10.0 eq), PCl5​ (3.5 eq).

  • Reagent Mixing : Suspend 8-methoxy-2-methylquinolin-4-ol in neat POCl3​ in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Chlorination : Carefully add PCl5​ in portions. (Alternatively, Cl2​ gas can be bubbled through the mixture).

  • Reflux : Heat the reaction mixture to 105-110 °C and maintain reflux for 4-6 hours. Monitor the exhaustive chlorination via TLC or LC-MS to ensure complete conversion of the 2-methyl group to the 2-trichloromethyl group[4].

  • Quenching : Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring to hydrolyze excess POCl3​ and PCl5​ .

  • Neutralization & Extraction : Neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO3​ . Extract the product with dichloromethane (DCM).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure 4-chloro-8-methoxy-2-trichloromethyl-quinoline.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the following tables summarize the optimized reaction parameters and expected analytical data.

Table 1: Reaction Optimization & Yields

Reaction StepSolvent / Reagent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
CondensationNeat (cat. AcOH)1102.5N/A (Crude)>90%
CyclizationDowtherm A2501.578 - 85%>95%
CyclizationMineral Oil2502.060 - 65%>85%
Chlorination POCl3​ / PCl5​ 1105.088 - 92%>98%
Chlorination POCl3​ / Cl2​ (gas)1004.085 - 89%>97%

Table 2: Expected Spectroscopic Data for Target Compounds

CompoundMolecular FormulaExact MassKey MS Fragments (m/z)Key 1 H NMR Signals (DMSO- d6​ / CDCl 3​ )
8-Methoxy-2-methylquinolin-4-olC 11​ H 11​ NO 2​ 189.08189 [M] + , 174, 118 δ 11.5 (br s, OH), 7.6 (d, Ar-H), 7.1 (d, Ar-H), 6.0 (s, CH), 3.9 (s, OCH 3​ ), 2.4 (s, CH 3​ )
4-Chloro-8-methoxy-2-trichloromethyl-quinolineC 11​ H 7​ Cl 4​ NO308.93309 [M] + , 274[M-Cl] + , 239 δ 8.1 (s, Ar-H, C3), 7.8 (d, Ar-H), 7.6 (t, Ar-H), 7.2 (d, Ar-H), 4.1 (s, OCH 3​ )

Mechanistic Diagrams

The following diagrams illustrate the logical flow of the two-step synthesis.

ConradLimpach A 2-Methoxyaniline + Ethyl Acetoacetate B Condensation (110 °C, cat. H+) A->B C β-Anilinocrotonate (Enamine) B->C -H2O D Thermal Cyclization (250 °C, Dowtherm A) C->D E Electrocyclic Ring Closure D->E Activation E Overcome F 8-Methoxy-2-methyl- quinolin-4-ol E->F -EtOH

Caption: Conrad-Limpach pathway for the synthesis of 8-methoxy-2-methylquinolin-4-ol.

Chlorination Start 8-Methoxy-2-methylquinolin-4-ol Reagents POCl3 / PCl5 (or Cl2 gas) Start->Reagents Split Reagents->Split Path1 Deoxychlorination (4-OH → 4-Cl) Split->Path1 Path2 Radical Chlorination (2-CH3 → 2-CCl3) Split->Path2 Product 4-Chloro-8-methoxy- 2-trichloromethyl-quinoline Path1->Product Path2->Product

Caption: Exhaustive chlorination workflow yielding 4-chloro-8-methoxy-2-trichloromethyl-quinoline.

References

  • Title: Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Conrad–Limpach synthesis. Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Synthesis of some β-trichloromethyl-azines and -diazines. Source: Chemical and Pharmaceutical Bulletin URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. This...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides a comprehensive examination of the chemical properties of a specific, yet under-documented derivative: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline. Due to the limited direct literature on this exact molecule, this guide synthesizes information from closely related structural analogues, namely the 2-trifluoromethyl and 2-methyl counterparts, to project its physicochemical characteristics, reactivity, and potential applications. We will delve into plausible synthetic routes, explore the reactivity of its key functional groups, and discuss its potential in the landscape of drug discovery, particularly in oncology and infectious diseases. This guide is intended to be a valuable resource for researchers navigating the synthesis and application of novel quinoline derivatives.

Introduction to the Quinoline Core and the Subject Molecule

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials[1]. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[2]. The specific substitution pattern on the quinoline nucleus is a critical determinant of a molecule's biological efficacy and pharmacokinetic profile.

The subject of this guide, 4-Chloro-8-methoxy-2-trichloromethyl-quinoline, presents a unique combination of substituents, each contributing to its overall chemical persona:

  • The 4-Chloro Group: This is a key reactive handle, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, a common strategy in the late-stage functionalization of drug candidates.

  • The 8-Methoxy Group: As an electron-donating group, the methoxy substituent at the C8 position can influence the electron density of the quinoline ring system, thereby modulating its reactivity and biological interactions.

  • The 2-Trichloromethyl Group: This bulky, electron-withdrawing group is expected to significantly impact the molecule's lipophilicity, metabolic stability, and steric profile. Its electronic effects can also influence the reactivity of the quinoline ring.

Given the scarcity of direct experimental data, this guide will leverage established chemical principles and data from the well-characterized analogues, 4-Chloro-8-methoxy-2-trifluoromethyl-quinoline and 4-Chloro-8-methoxy-2-methyl-quinoline , to provide a predictive but scientifically grounded overview.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are fundamental to its behavior in biological systems. The following table provides a comparative summary of the predicted and known properties of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline and its key analogues.

Property4-Chloro-8-methoxy-2-trichloromethyl-quinoline (Predicted)4-Chloro-8-methoxy-2-trifluoromethyl-quinoline[3]4-Chloro-8-methoxy-2-methylquinoline[4]
Molecular Formula C₁₁H₇Cl₄NOC₁₁H₇ClF₃NOC₁₁H₁₀ClNO
Molecular Weight 322.99 g/mol 277.63 g/mol 207.66 g/mol
Melting Point Solid at room temperatureSolid80-85 °C
Boiling Point High boiling pointNot availableNot available
Solubility Low aqueous solubility; Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane)[5][6]Low aqueous solubility; Soluble in organic solventsLow aqueous solubility; Soluble in organic solvents
LogP (Predicted) Higher than CF₃ analogue~4.9~3.2

The trichloromethyl group, being significantly more lipophilic than a trifluoromethyl or methyl group, is expected to confer a higher LogP value to the target molecule. This increased lipophilicity can have profound effects on its pharmacokinetic profile, including membrane permeability, plasma protein binding, and metabolic susceptibility.

Synthesis and Reaction Mechanisms

A direct, one-pot synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline is not well-documented in the literature. However, a plausible multi-step synthetic strategy can be proposed based on established quinoline syntheses and reactions for introducing the trichloromethyl group.

Proposed Synthetic Pathway

A potential route involves a three-component reaction to form a 2-trichloromethyl-1,2-dihydroquinoline intermediate, followed by an oxidation step to yield the aromatic quinoline.

Synthesis_Pathway cluster_0 Three-Component Reaction A 2-Methoxyaniline D 2-Trichloromethyl-8-methoxy- 1,2-dihydroquinoline A->D [4+2] Cycloaddition B Benzyne precursor (e.g., from anthranilic acid) B->D [4+2] Cycloaddition C Chloroform (CHCl₃) C->D [4+2] Cycloaddition F 2-Trichloromethyl-8-methoxyquinoline D:e->F:w Oxidation E Oxidizing Agent (e.g., DDQ, MnO₂) H 4-Chloro-8-methoxy- 2-trichloromethyl-quinoline F:e->H:w Chlorination G Chlorinating Agent (e.g., POCl₃)

Caption: Proposed synthetic pathway for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline.

Causality behind Experimental Choices:

  • Three-Component Reaction: The reaction of an aniline (2-methoxyaniline), a benzyne precursor, and chloroform is a known method for the synthesis of 2-trichloromethyl-1,2-dihydroquinolines[7]. This approach allows for the direct introduction of the trichloromethyl group at the C2 position.

  • Oxidation: The dihydroquinoline intermediate would require an oxidation step to form the aromatic quinoline ring. Common oxidizing agents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂)[8]. The choice of oxidant would need to be optimized to avoid side reactions with the trichloromethyl group.

  • Chlorination: The final step would involve the chlorination of the 4-position. A common and effective method for this is the use of phosphoryl chloride (POCl₃), which can convert a 4-hydroxyquinoline (or its tautomer) to the 4-chloro derivative.

Alternative Synthetic Considerations: Doebner-von Miller and Combes Syntheses

Classical quinoline syntheses like the Doebner-von Miller and Combes reactions could also be considered, although they would require a starting material that already contains the trichloromethyl group.

  • Doebner-von Miller Reaction: This involves the reaction of an aniline with an α,β-unsaturated carbonyl compound[9]. For our target molecule, this would necessitate the synthesis of an α,β-unsaturated aldehyde or ketone bearing a trichloromethyl group, which may be challenging.

  • Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone[5]. A β-diketone with a trichloromethyl group would be required as a starting material.

Alternative_Syntheses cluster_DVM Doebner-von Miller cluster_Combes Combes Synthesis A1 2-Methoxyaniline D1 2-Trichloromethyl-8-methoxyquinoline A1->D1 B1 α,β-Unsaturated carbonyl with CCl₃ group B1->D1 C1 Acid Catalyst C1->D1 A2 2-Methoxyaniline D2 2,4-Disubstituted quinoline A2->D2 B2 β-Diketone with CCl₃ group B2->D2 C2 Acid Catalyst C2->D2

Caption: Conceptual overview of alternative quinoline synthesis strategies.

Reactivity and Functional Group Transformations

The reactivity of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline is primarily dictated by the interplay of its three key functional groups.

Nucleophilic Aromatic Substitution at the 4-Position

The 4-chloro group on the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr)[10]. This provides a versatile handle for introducing a wide range of substituents, a crucial step in the synthesis of many biologically active quinoline derivatives.

Experimental Protocol: General Procedure for Amination of 4-Chloroquinolines

  • Reaction Setup: In a sealed reaction vessel, dissolve 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine (1.1-2 equivalents). The reaction can be performed with or without an additional base, as the excess amine can act as a base to neutralize the HCl generated.

  • Heating: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Caption: Generalized workflow for the nucleophilic aromatic substitution at the 4-position.

Reactivity of the Trichloromethyl Group

The trichloromethyl group is generally stable but can undergo specific transformations under certain conditions.

  • Hydrolysis: Under strong basic conditions, the trichloromethyl group can be hydrolyzed to a carboxylic acid. This reaction typically requires heating.

  • Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group using various reducing agents.

  • Radical Reactions: The C-Cl bonds in the trichloromethyl group can be susceptible to homolytic cleavage, initiating radical reactions.

The reactivity of the trichloromethyl group on a heterocyclic system has been demonstrated in the context of 2-trichloromethylbenzoxazoles, where it can be displaced by nucleophiles[11].

Spectroscopic Characterization (Predicted)

While experimental spectra for the target compound are not available, we can predict the key features of its NMR and mass spectra based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electronic effects of the chloro, methoxy, and trichloromethyl groups. A singlet corresponding to the methoxy protons will be observed, likely in the range of 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms. The carbon of the trichloromethyl group will appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the substituents. For instance, the carbon attached to the methoxy group will be shielded, while the carbons adjacent to the chloro and trichloromethyl groups will be deshielded[12][13].

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule. A characteristic isotopic pattern for the four chlorine atoms will be observed. Fragmentation patterns are likely to involve the loss of chlorine radicals, the entire trichloromethyl group, or cleavage of the methoxy group[14][15].

Potential Applications in Drug Development

The structural motifs present in 4-Chloro-8-methoxy-2-trichloromethyl-quinoline suggest potential applications in several areas of drug discovery, particularly in oncology and infectious diseases.

Anticancer Activity

Many quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization[2][16]. The 4-anilinoquinoline scaffold, which can be readily synthesized from 4-chloroquinolines, is a well-established pharmacophore in the design of kinase inhibitors. The introduction of a bulky and lipophilic trichloromethyl group at the C2 position could lead to novel interactions with the target protein and potentially improve cell permeability and metabolic stability.

Anticancer_Targets A 4-Chloro-8-methoxy- 2-trichloromethyl-quinoline B 4-Anilinoquinoline Derivatives A->B SₙAr with anilines D Topoisomerase Inhibition A->D E Tubulin Polymerization Inhibition A->E C Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR) B->C

Caption: Potential anticancer mechanisms of action for derivatives of the target compound.

Antimicrobial Activity

The quinoline core is also a well-known scaffold for the development of antibacterial and antimalarial agents[1][17]. For example, the 8-hydroxyquinoline scaffold and its halogenated derivatives have shown significant antimicrobial properties[1][18]. The combination of a chloro, methoxy, and trichloromethyl group on the quinoline ring could lead to compounds with novel antimicrobial profiles.

Safety and Handling

4-Chloro-8-methoxy-2-trichloromethyl-quinoline is an organochlorine compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Organochlorine compounds can be toxic and persistent in the environment. They can be absorbed through the skin, inhalation, or ingestion and may have neurotoxic effects[18][19].

Conclusion

While 4-Chloro-8-methoxy-2-trichloromethyl-quinoline remains a largely unexplored molecule, this in-depth technical guide, by drawing parallels with its close structural analogues, provides a solid foundation for its further investigation. The presence of a reactive 4-chloro group, a modulating 8-methoxy group, and a unique 2-trichloromethyl group makes it a highly intriguing target for synthesis and biological evaluation. Its potential as a scaffold for the development of novel anticancer and antimicrobial agents is significant. The synthetic strategies, reactivity profile, and predicted properties outlined in this guide are intended to empower researchers to unlock the full potential of this and other novel quinoline derivatives in the ongoing quest for new and effective therapeutics.

References

  • Combes, A. (1888). Sur la constitution de la méthyl-lépine et de la diméthyl-lépine. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • PubChem. (n.d.). 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Okuma, K., Inomata, S., Qu, Y., & Nagahora, N. (2021). Three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of 2-quinolinones from quinolines. Heterocycles, 102(6), 1149-1158.
  • Journal of Organic Chemistry. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4189.
  • Mass.gov. (n.d.). Organochlorine (Pesticide Poisoning). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • PubMed. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline. Designed for researchers, scientists, and professionals in drug development, this docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this complex quinoline derivative.

Molecular Structure and Spectroscopic Overview

4-Chloro-8-methoxy-2-trichloromethyl-quinoline possesses a unique substitution pattern on the quinoline core, which significantly influences its electronic environment and, consequently, its spectroscopic signatures. The presence of a bulky, electron-withdrawing trichloromethyl group at the 2-position, a chloro group at the 4-position, and an electron-donating methoxy group at the 8-position creates a distinct pattern of signals in various spectroscopic analyses. Understanding these spectral characteristics is crucial for unambiguous identification and structural elucidation.[1]

Molecular Structure:

Caption: Molecular structure of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the substitution pattern on the quinoline ring.[2] The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the protons.

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified 4-Chloro-8-methoxy-2-trichloromethyl-quinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

The aromatic region of the ¹H NMR spectrum of a substituted quinoline typically appears between δ 6.5 and 9.0 ppm.[2] The electron-withdrawing nature of the nitrogen atom and the substituents will cause the protons on the quinoline ring to be deshielded.[2]

Table 1: Predicted ¹H NMR Data for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.1s-1H
H-5~7.8d8.01H
H-6~7.4t8.01H
H-7~7.1d8.01H
-OCH₃~4.0s-3H

Interpretation:

  • H-3: The absence of a proton at the 2-position and the presence of the chloro group at the 4-position will result in the H-3 proton appearing as a singlet.

  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzo-ring will exhibit characteristic splitting patterns. H-5 and H-7 will likely appear as doublets due to coupling with H-6, which in turn will appear as a triplet.

  • Methoxy Protons (-OCH₃): The methoxy group protons will appear as a sharp singlet at approximately 4.0 ppm, integrating to three protons.[2]

G cluster_0 ¹H NMR Data Acquisition and Analysis A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Data Acquisition (400 MHz NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectrum Interpretation C->D E Chemical Shift Analysis D->E F Coupling Constant Analysis D->F G Integration Analysis D->G H Structure Elucidation E->H F->H G->H

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

The aromatic carbons in quinoline derivatives typically resonate in the range of 110–160 ppm.[3] The substituents will have a significant impact on the chemical shifts of the carbons in the quinoline ring.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~125
C-4~148
C-4a~128
C-5~129
C-6~124
C-7~115
C-8~158
C-8a~140
-CCl₃~95
-OCH₃~56

Interpretation:

  • C-2 and C-4: These carbons, bonded to the electron-withdrawing trichloromethyl and chloro groups respectively, will be significantly deshielded and appear downfield.

  • C-8: The carbon attached to the electron-donating methoxy group will also be deshielded and appear at a low field.

  • -CCl₃ Carbon: The carbon of the trichloromethyl group will have a characteristic chemical shift around 95 ppm.

  • -OCH₃ Carbon: The methoxy carbon will appear upfield at approximately 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Experimental Protocol: IR
  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film.

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Wavenumber (cm⁻¹)Vibration
~3050Aromatic C-H stretch
~2950, 2850Aliphatic C-H stretch (-OCH₃)
~1600, 1500, 1450C=C and C=N stretching (aromatic ring)
~1250C-O-C asymmetric stretch
~1050C-O-C symmetric stretch
~800-600C-Cl stretch

Interpretation:

  • Aromatic C-H Stretch: A weak band around 3050 cm⁻¹ is characteristic of C-H stretching in the aromatic ring.

  • Aliphatic C-H Stretch: Bands around 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methoxy group.

  • Aromatic Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[4]

  • C-O-C Stretches: The asymmetric and symmetric stretching of the ether linkage will be observed around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

  • C-Cl Stretch: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: MS
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline is 315.98 g/mol .

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

m/zProposed Fragment
315/317/319/321[M]⁺ (Molecular ion with isotopic pattern for 4 Cl atoms)
280/282/284[M - Cl]⁺
200[M - CCl₃]⁺
172[M - CCl₃ - CO]⁺

Interpretation:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of four chlorine atoms (one from the chloro group and three from the trichloromethyl group). The relative intensities of these isotopic peaks will be a key identifier.

  • Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the quinoline ring.[1][6] The loss of a chlorine radical ([M - Cl]⁺) and the trichloromethyl radical ([M - CCl₃]⁺) are expected to be prominent fragmentation pathways. Further fragmentation could involve the loss of carbon monoxide (CO) from the quinoline ring.[6]

M [M]⁺˙ m/z 315/317/319/321 M_minus_Cl [M-Cl]⁺ m/z 280/282/284 M->M_minus_Cl - Cl˙ M_minus_CCl3 [M-CCl₃]⁺ m/z 200 M->M_minus_CCl3 - ˙CCl₃ Fragment2 [M-CCl₃-CO]⁺ m/z 172 M_minus_CCl3->Fragment2 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic characterization of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline provides a detailed and unambiguous confirmation of its molecular structure. The combined application of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for a comprehensive analysis of the compound's key structural features. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and structurally related quinoline derivatives, aiding in compound identification, purity assessment, and further development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.).
  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry str
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (n.d.). Journal of Applied Bioanalysis.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2025).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
  • Supporting Inform

Sources

Exploratory

The Quinoline Pharmacophore: A Technical Guide to Structure-Activity Relationships and Biological Profiling

Executive Summary The quinoline scaffold (benzo[b]pyridine, C₉H₇N) represents one of the most privileged and versatile pharmacophores in medicinal chemistry 1[1]. Its unique bicyclic, planar, and electron-deficient natur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine, C₉H₇N) represents one of the most privileged and versatile pharmacophores in medicinal chemistry 1[1]. Its unique bicyclic, planar, and electron-deficient nature allows it to engage in diverse molecular interactions, including π-π stacking, hydrogen bonding, and lipophilic insertion. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways of substituted quinolines, quantify their activity profiles, and provide the field-proven, self-validating experimental methodologies required to evaluate these compounds in drug development pipelines.

Core Biological Activities & Mechanistic Pathways

Antimalarial Activity: Disruption of Heme Biomineralization

The most historically significant application of the quinoline scaffold is in the treatment of Plasmodium falciparum malaria, specifically via the 4-aminoquinoline class (e.g., chloroquine). During the intraerythrocytic stage, the parasite degrades host hemoglobin within its acidic digestive vacuole, releasing toxic free heme (Fe²⁺-protoporphyrin IX). To survive, the parasite biocrystallizes this toxic byproduct into an inert polymer known as hemozoin (β-hematin) 2[2].

4-aminoquinolines act as cytocidal agents through a highly specific mechanism. Being weak bases, they accumulate in the acidic digestive vacuole via pH-dependent ion trapping. Once concentrated, the flat quinoline ring engages in robust π-π stacking with the porphyrin ring of ferriprotoporphyrin IX. This interaction caps the growing hemozoin crystal, leading to an accumulation of toxic free heme that ultimately destroys the parasite via lipid peroxidation and oxidative stress 3[3].

HemePathway Hb Host Hemoglobin Degradation Proteolytic Degradation (Food Vacuole) Hb->Degradation FreeHeme Toxic Free Heme (Fe2+-protoporphyrin IX) Degradation->FreeHeme Hemozoin Inert Hemozoin Crystal (β-hematin) FreeHeme->Hemozoin Biocrystallization CellDeath Parasite Toxicity & Death FreeHeme->CellDeath Accumulation Quinoline 4-Aminoquinoline (e.g., Chloroquine) Quinoline->FreeHeme Binds to Heme (π-π stacking)

Fig 1: Mechanism of quinoline-induced toxicity via inhibition of heme biocrystallization.

Anticancer Activity: Precision Tyrosine Kinase Inhibition

In modern oncology, the 4-anilinoquinoline-3-carbonitrile subclass has emerged as a potent weapon against malignancies driven by aberrant kinase signaling. Bosutinib, a dual BCR-ABL and Src kinase inhibitor, exemplifies this application.

Unlike early-generation inhibitors, bosutinib binds competitively to the ATP-binding pocket of the active kinase conformation. Structural and spectroscopic analyses reveal that the quinoline nitrogen acts as a critical anchor, forming a hydrogen bond with the backbone of Cys94 (or equivalent residues) in the kinase hinge region 4[4]. Simultaneously, the 4-anilino substituents project into the hydrophobic pocket, preventing autophosphorylation and halting leukemic cell proliferation.

KinaseInhibition BcrAbl BCR-ABL / Src Kinase (Active State) ATP ATP Binding BcrAbl->ATP Phospho Substrate Phosphorylation ATP->Phospho Proliferation Leukemic Cell Proliferation Phospho->Proliferation Bosutinib Bosutinib (Quinoline Scaffold) Bosutinib->BcrAbl ATP-Competitive Binding Inhibited Kinase Autophosphorylation Blocked Bosutinib->Inhibited Induces Apoptosis Cell Cycle Arrest & Apoptosis Inhibited->Apoptosis Downstream Effect

Fig 2: Bosutinib-mediated dual inhibition of BCR-ABL/Src kinases driving cellular apoptosis.

Quantitative Activity Profiles

The biological activity of the quinoline scaffold is highly tunable based on the position and nature of the substituents. The table below summarizes the quantitative efficacy of key functionalized quinolines across different therapeutic domains.

Compound ClassRepresentative DrugPrimary Biological TargetTypical IC₅₀ / MIC RangeKey Structural Substitution
4-Aminoquinolines ChloroquineHeme Biocrystallization10 - 50 nM (CQS strains)4-amino, 7-chloro
4-Anilinoquinolines BosutinibBCR-ABL / Src Kinases1.2 - 2.5 nM (Src)3-carbonitrile, 4-anilino
Fluoroquinolones MoxifloxacinDNA Gyrase / Topo IV0.1 - 2.0 µg/mL6-fluoro, 8-methoxy
8-Aminoquinolines PrimaquineParasite MitochondriaVariable (Tissue stage)8-amino, 6-methoxy

Experimental Methodologies for Activity Profiling

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent and condition is selected based on strict mechanistic causality.

Protocol 1: Cell-Free NP40-Mediated β-Hematin Inhibition Assay

Objective: Evaluate the antimalarial potential of novel quinolines by quantifying their ability to inhibit synthetic hemozoin (β-hematin) formation 5[5].

  • Preparation of Hemin Stock: Dissolve hemin in 100% DMSO.

    • Causality: Hemin must be dissolved in a non-aqueous solvent initially to prevent premature, uncontrolled aggregation before the assay begins.

  • Reaction Assembly with NP-40: Combine the hemin stock with the test quinoline and NP-40 detergent.

    • Causality: NP-40 is a non-ionic detergent used to form micelles that mimic the neutral lipid nanospheres present in the parasite's digestive vacuole. In vivo, heme crystallization is a lipid-mediated process; thus, NP-40 provides the physiological nucleation site required for accurate in vitro modeling.

  • Acidic Incubation: Initiate the reaction by adding sodium acetate buffer (pH 4.8) and incubate at 37°C for 4 hours.

    • Causality: This strictly replicates the acidic environment of the Plasmodium digestive vacuole, which is essential for both the solubility state of the heme and the protonation-driven accumulation of the basic quinoline drugs.

  • Pyridine-Ferrochrome Quantification: Add a solution of 50% pyridine/20% HEPES (pH 7.4) and read absorbance at 405 nm.

    • Causality (Self-Validation): Pyridine specifically coordinates with free, unreacted heme to form a bright pink complex. Crystallized β-hematin remains insoluble and does not react with pyridine. This differential reactivity provides a highly specific, self-validating spectrophotometric readout to quantify the exact percentage of crystallization inhibition.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC₅₀ of quinoline-based kinase inhibitors (e.g., Bosutinib) against Src/Abl kinases.

  • Kinase Reaction Assembly: Incubate recombinant Src kinase with a biotinylated peptide substrate, the quinoline inhibitor, and ATP at a concentration equal to its Km​ .

    • Causality: Operating exactly at the Km​ for ATP ensures the assay is highly sensitive to ATP-competitive inhibitors. Using saturating ATP levels would artificially inflate the apparent IC₅₀, masking the potency of the quinoline.

  • Addition of Detection Reagents: Following a 60-minute incubation, add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

    • Causality: The Europium-antibody binds the phosphorylated substrate, while Streptavidin-APC binds the biotin tag. This brings the fluorophores into close proximity, creating a FRET pair only when the substrate is successfully phosphorylated by the kinase.

  • Time-Resolved Signal Detection: Excite the sample at 340 nm, wait for a 100-microsecond delay, and measure emission at 665 nm.

    • Causality (Self-Validation): Standard fluorescence assays are often confounded by the intrinsic autofluorescence of the highly conjugated quinoline ring. TR-FRET introduces a microsecond time delay before measurement. Because Europium has a uniquely long emission half-life, the short-lived background autofluorescence of the quinoline compound decays completely before the detector activates, yielding a pristine signal-to-noise ratio essential for resolving low-nanomolar IC₅₀ shifts.

References

  • Source: RSC Publishing (RSC Advances)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Foundational

Friedländer Synthesis of Substituted Quinolines: Mechanistic Pathways, Catalytic Innovations, and Validated Protocols

Executive Summary The 1 remains one of the most robust and straightforward methodologies for constructing poly-substituted quinolines[1]. First reported in 1882, this annulation strategy involves the condensation of a 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1 remains one of the most robust and straightforward methodologies for constructing poly-substituted quinolines[1]. First reported in 1882, this annulation strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound[2]. Quinolines are foundational scaffolds in drug development, exhibiting potent antimalarial, anticancer, antimicrobial, and anti-inflammatory properties[3]. This technical guide provides an in-depth analysis of the reaction's mechanistic divergence, evaluates modern green catalytic systems, and outlines self-validating experimental protocols designed for high-yield synthesis in pharmaceutical research.

Mechanistic Rationale & Pathway Divergence

The formation of the quinoline core via the Friedländer annulation is driven by a two-step sequence: condensation and cyclodehydration[1]. Depending on the electronic nature of the substrates and the chosen catalytic system (acidic vs. basic), the reaction proceeds through one of two primary mechanistic pathways[2]:

  • Pathway A (Schiff Base First): The primary amine of the 2-aminoaryl ketone attacks the carbonyl carbon of the α-methylene compound, forming an intermediate imine (Schiff base). This is followed by an intramolecular aldol-type condensation between the active methylene group and the internal carbonyl, culminating in dehydration to yield the aromatic quinoline ring[4].

  • Pathway B (Aldol Addition First): The α-methylene group undergoes enolization and attacks the carbonyl of the 2-aminoaryl ketone to form an intermolecular aldol adduct. Subsequent intramolecular attack by the amine on the remaining carbonyl forms the cyclic intermediate, which aromatizes via dehydration[4].

Mechanism Start 2-Aminoaryl Ketone + α-Methylene Ketone PathA Pathway A: Schiff Base Formation Start->PathA Amine Attack PathB Pathway B: Intermolecular Aldol Start->PathB Enol Attack IntA Imine Intermediate PathA->IntA IntB Aldol Adduct PathB->IntB CyclA Intramolecular Aldol Condensation IntA->CyclA CyclB Intramolecular Schiff Base Closure IntB->CyclB Dehyd Cyclodehydration (-H2O) CyclA->Dehyd CyclB->Dehyd Product Substituted Quinoline Dehyd->Product Aromatization

Mechanistic divergence in the Friedländer synthesis via Schiff base or Aldol pathways.

Catalytic Innovations & Reaction Engineering

Modern adaptations of the Friedländer synthesis focus on overcoming the high activation energy of the cyclodehydration step and mitigating the instability of 2-aminobenzaldehydes, which are prone to self-condensation[5].

Causality Behind Experimental Choices
  • Solvent-Free Systems: Eliminating the solvent drastically increases the local concentration and collision frequency of the reactants. This drives the bimolecular condensation forward thermodynamically while adhering to green chemistry principles. Solid acid catalysts, such as (P2O5/SiO2) and molecular iodine, excel in these conditions, yielding up to 95% product in under 40 minutes[6].

  • Microwave Irradiation: Microwave heating transfers energy directly to the reactive species via dipole rotation and ionic conduction[7]. This rapidly overcomes the thermal conductivity limits of traditional solvents, accelerating the endothermic dehydration step and reducing reaction times from hours to mere minutes[7][8].

  • In Situ Reduction (Modified Friedländer): Because 2-aminobenzaldehydes are highly unstable, researchers often utilize a domino reduction-annulation approach. By starting with stable 2-nitrobenzaldehydes and reducing them in situ using 5 or Fe/AcOH, the reactive amine intermediate is consumed by the active methylene compound immediately upon generation, preventing unwanted self-condensation[5][9].

Quantitative Performance of Catalytic Systems

The following table summarizes the performance of various field-proven catalytic systems, highlighting the shift toward green, high-efficiency methodologies.

Catalyst SystemReaction ConditionsReaction TimeYield (%)Ref
P2O5 / SiO2 Solvent-free, 80°C15–40 min77–95%
Molecular Iodine (10 mol%) Solvent-free, 80–100°C15–30 min82–94%[6]
Glacial Acetic Acid (Neat) Microwave, 160°C5 min86–95%[8]
SnCl2 / ZnCl2 (from nitroarene)Ethanol, Reflux2–4 hours85–94%[5]
Nano-carbon aerogels Microwave, Solvent-free4 hours60–65%[7]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an inherent chemical rationale and a validation checkpoint.

Workflow Prep 1. Reactant Prep Equimolar + Catalyst React 2. Annulation Thermal/MW Prep->React Monitor 3. Monitoring TLC / LC-MS React->Monitor Monitor->React Incomplete Quench 4. Workup Neutralization Monitor->Quench Complete Purify 5. Purification Chromatography Quench->Purify Validate 6. Validation NMR / HRMS Purify->Validate

Self-validating experimental workflow for the synthesis and isolation of quinolines.

Protocol A: Microwave-Assisted Synthesis in Glacial Acetic Acid

This protocol leverages microwave energy and the dual solvent/catalyst role of acetic acid for rapid turnover[8].

  • Reactant Preparation: In a microwave-safe vessel, combine 1.0 mmol of 2-aminoaryl ketone and 1.2 mmol of the active methylene compound. Add 2 mL of neat glacial acetic acid[8].

    • Causality: Acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack.

  • Reaction Execution: Irradiate the mixture at 160°C for exactly 5 minutes[8].

    • Causality: Microwave irradiation provides uniform, rapid heating that forces the equilibrium of the endothermic dehydration step toward the aromatized product.

  • In-Process Monitoring: Analyze a micro-aliquot via Thin Layer Chromatography (TLC).

    • Validation: The complete disappearance of the starting material spots confirms that the intermediate aldol/Schiff base adducts have fully cyclized[2].

  • Quenching & Extraction: Cool the vessel to room temperature. Slowly add a saturated aqueous solution of NaHCO3 until the aqueous phase reaches pH 8[5]. Extract with ethyl acetate (3 × 15 mL).

    • Causality: Neutralizing the acid prevents the reverse hydrolysis of the newly formed bonds and ensures the basic quinoline product is deprotonated, allowing it to partition effectively into the organic phase[2].

  • Purification & Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography[2]. Validate the core structure using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS)[10].

Protocol B: One-Pot Reductive Annulation from o-Nitrobenzaldehydes

This protocol bypasses the instability of o-aminobenzaldehydes by generating them in situ[5].

  • Reactant Preparation: In a flame-dried round-bottom flask under N2, combine o-nitrobenzaldehyde (3.3 mmol) and the ketone (3.3 mmol) in 20 mL of anhydrous ethanol[5].

  • Catalyst Addition: Add SnCl2 (16.55 mmol, 5 equiv) and ZnCl2 (0.66 mmol, 0.2 equiv)[5].

    • Causality: SnCl2 acts as the reducing agent to convert the nitro group to an amine, while the Lewis acidity of ZnCl2 catalyzes the subsequent Friedländer condensation.

  • Reaction Execution: Heat the mixture to reflux (70°C) for 2–4 hours until TLC indicates complete consumption of the nitroarene[5].

  • Workup: Cool to room temperature, adjust to pH 8 with 10% aqueous NaHCO3, and extract with ethyl acetate. Filter the organic layer through Celite to remove tin/zinc salts[5].

    • Validation: The absence of an emulsion during extraction validates the successful removal of heavy metal salts by the Celite filtration.

Strategic Applications in Drug Development

The ability to rapidly synthesize poly-substituted quinolines via the Friedländer reaction is critical for Structure-Activity Relationship (SAR) studies in medicinal chemistry. Quinoline derivatives are privileged scaffolds that interact with multiple biological targets. They are actively developed as tyrosine kinase inhibitors for oncology, 5HT3 receptor antagonists for neurological disorders, and core components of antimalarial therapeutics (e.g., targeting Plasmodium falciparum)[3][9]. By utilizing the high-yield, green protocols outlined above, drug development professionals can efficiently generate diverse quinoline libraries for high-throughput screening.

References

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  • "A review on synthetic investigation for quinoline- recent green approaches". Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjK_Qj60_5UY7oAjets_IqTeP8v1uDqVgRVdw8ErZOXPwR7-g9Fdg6cEsg6D7FqwZ2rg9GUteHtWaZQYN5HLBtPP8_Yk0bSULdvBXnS38EKhgk62VZfelaBWRXT6sRoviRVDNXfzq08CTcdPhEopgdgZe6fGI3Y5bjYi-T3A==]

Sources

Exploratory

Engineering 2-Substituted Quinolines: A Comprehensive Guide to the Doebner-von Miller Reaction

Executive Summary The Doebner-von Miller (DvM) reaction remains one of the most powerful methodologies for the de novo construction of the quinoline core. For drug development professionals targeting 2-substituted quinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Doebner-von Miller (DvM) reaction remains one of the most powerful methodologies for the de novo construction of the quinoline core. For drug development professionals targeting 2-substituted quinolines—privileged scaffolds in antimalarial, antineoplastic, and kinase-inhibitory agents—mastering the DvM reaction is critical. Unlike the classical Skraup synthesis which utilizes glycerol to form unsubstituted quinolines, the DvM reaction employs α,β -unsaturated aldehydes or ketones to introduce specific substitution patterns. This whitepaper provides a deep dive into the mechanistic causality, reaction engineering, and self-validating protocols required to synthesize 2-substituted quinolines with high regioselectivity and yield.

Mechanistic Causality: The Regiochemical Paradox and Fragmentation-Recombination

Historically, chemists assumed the DvM reaction proceeded via a simple conjugate (Michael) addition of aniline to the β -carbon of the enal, followed by intramolecular electrophilic aromatic substitution and oxidative aromatization. However, this simplistic model presents a regiochemical paradox: if it were true, reacting aniline with crotonaldehyde ( β -methylacrolein) would yield 4-methylquinoline. In reality, the reaction selectively yields 2-methylquinoline (quinaldine) [1].

This paradox was definitively resolved by Denmark and Venkatraman through elegant 13 C-labeling crossover experiments[2]. They demonstrated that the reaction actually proceeds via a dynamic fragmentation-recombination pathway.

The Causality of Regioselectivity: When aniline condenses with the enal, the initial conjugate adduct undergoes a reversible C–C bond cleavage (fragmentation) to yield an imine and an aldehyde/ketone fragment. These fragments must then recombine to form a conjugated imine before irreversible cyclization occurs. This sequence perfectly explains why β -substituted enals ultimately place their substituent at the 2-position of the quinoline scaffold. Understanding this causality is paramount: if the reaction lacks sufficient thermal energy, the recombination step fails, leading to diminished yields and complex oligomeric mixtures.

G A Aniline + α,β-Unsaturated Enal (e.g., Crotonaldehyde) B Conjugate Addition Adduct A->B Reversible C Fragmentation (Imine + Aldehyde) B->C C-C Cleavage D Recombination (Conjugated Imine) C->D Condensation E Cyclization & Proton Transfer D->E Electrophilic Attack F Oxidative Aromatization E->F -H2O, -Aniline G 2-Substituted Quinoline F->G Oxidation

Fig 1: Fragmentation-recombination mechanism of the Doebner-von Miller reaction explaining 2-substitution.

Catalyst Optimization and Reaction Engineering

The Achilles' heel of the DvM reaction is the propensity of the α,β -unsaturated aldehyde to undergo rapid acid-catalyzed polymerization[3]. In a monophasic aqueous acid system, the high local concentration of the enal leads to tar formation, drastically reducing the yield of the desired 2-substituted quinoline.

Engineering Solutions:

  • Biphasic Sequestration: Implementing a biphasic solvent system (e.g., toluene/water) transforms the protocol into a self-regulating process. The enal is sequestered in the organic phase and partitions slowly into the acidic aqueous phase where the aniline resides. This maintains a low steady-state concentration of the reactive electrophile, favoring the bimolecular fragmentation-recombination pathway over unimolecular polymerization[4].

  • Solid-Supported Catalysis: Modern advancements have introduced heterogeneous, recyclable catalysts to replace stoichiometric Brønsted acids, significantly improving the green chemistry profile and isolation procedures.

Quantitative Catalyst Performance
Catalyst SystemSolvent SystemTemp (°C)Yield (%)RecyclabilityRef
Conc. HClMonophasic (H₂O)10035 - 45None[5]
Conc. HClBiphasic (Toluene/H₂O)10065 - 75None[4]
Ag(I)-Montmorillonite K10Solvent-free8082 - 89Up to 5 cycles
IL1/MCM-41 (Ionic Liquid)Solvent-free9085 - 92Up to 6 cycles[6]

Self-Validating Experimental Protocol: Synthesis of 2-Methylquinoline

The following protocol details the synthesis of 2-methylquinoline (quinaldine) using aniline and crotonaldehyde via a biphasic system. It is designed as a self-validating system : physical observables at each step confirm the mechanistic integrity of the reaction.

Step-by-Step Methodology

Step 1: Biphasic Catalyst Preparation

  • Action: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 equiv, 100 mmol) in 6 M HCl (150 mL). Add toluene (150 mL) to create a biphasic system.

  • Causality: The aqueous acid protonates the aniline, rendering it water-soluble, while the toluene layer acts as a protective reservoir for the incoming aldehyde.

Step 2: Controlled Electrophile Addition

  • Action: Heat the biphasic mixture to 80°C. Add crotonaldehyde (1.5 equiv, 150 mmol) dropwise via an addition funnel over 60 minutes with vigorous stirring.

  • System Validation: The reaction is highly exothermic. A stable temperature profile (80–85°C) validates proper addition rates. A sudden temperature spike or the organic phase turning opaque black indicates runaway polymerization (addition is too fast).

Step 3: Thermal Cyclization

  • Action: Elevate the temperature to 100°C (reflux) for 4–6 hours.

  • Causality: The elevated temperature provides the activation energy required to drive the fragmentation-recombination sequence and subsequent electrophilic ring closure.

Step 4: Oxidative Aromatization and Workup

  • Action: Cool to room temperature. The initial cyclization forms a dihydroquinoline intermediate, which is oxidized in situ by excess crotonaldehyde or atmospheric oxygen. Neutralize the aqueous phase with 10 M NaOH until pH 10. Extract with ethyl acetate (3 x 100 mL), dry over MgSO₄, and concentrate.

  • System Validation: The shift from a dark red/brown aqueous solution to a distinct separation of a yellow/orange organic product layer upon neutralization confirms the release of the free base quinoline.

Step 5: Purification

  • Action: Purify via silica gel column chromatography (Hexanes:Ethyl Acetate, 8:2) to yield pure 2-methylquinoline.

W S1 1. Biphasic Setup (Aniline + Acid in H2O/Toluene) S2 2. Slow Addition (Crotonaldehyde over 1h) S1->S2 Prevents Polymerization S3 3. Thermal Reflux (100°C, 4-6h) S2->S3 Controls Exotherm S4 4. Phase Separation & Neutralization S3->S4 Drives Cyclization S5 5. Chromatographic Purification S4->S5 Isolates Free Base S6 Pure 2-Substituted Quinoline S5->S6 Removes Oligomers

Fig 2: Self-validating biphasic experimental workflow for 2-substituted quinolines.

Applications in Drug Development

The ability to selectively install functional groups at the 2-position of the quinoline ring is highly sought after in medicinal chemistry. 2-Substituted quinolines serve as the core pharmacophore for numerous therapeutics, including the antimalarial agent mefloquine, various leukotriene receptor antagonists (e.g., montelukast precursors), and highly specific tyrosine kinase inhibitors. By shifting the perspective from a simple sequential addition to a complex fragmentation-recombination network, chemists can rationally design DvM reactions that bypass historical limitations, providing robust, scalable access to these critical scaffolds.

References

  • Title : On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis Source : The Journal of Organic Chemistry URL :[Link]

  • Title : Recent Advances in Metal-Free Quinoline Synthesis Source : Molecules (via PubMed Central) URL :[Link]

  • Title : Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst Source : University of KwaZulu-Natal Research Space URL :[Link]

  • Title : A Novel Gemini Sulfonic Ionic Liquid Immobilized MCM-41 as Efficient Catalyst for Doebner-Von Miller Reaction to Quinoline Source : Catalysis Letters (via ResearchGate) URL :[Link]

  • Title : Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines Source : ResearchGate URL :[Link]

Sources

Foundational

Mechanistic Drivers of Pharmacokinetics and Pharmacodynamics

Physicochemical Profiling of Chlorinated Quinolines: A Mechanistic Guide to ADME and Target Engagement As a Senior Application Scientist, I approach the characterization of chlorinated quinolines—such as chloroquine (CQ)...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of Chlorinated Quinolines: A Mechanistic Guide to ADME and Target Engagement

As a Senior Application Scientist, I approach the characterization of chlorinated quinolines—such as chloroquine (CQ), hydroxychloroquine (HCQ), and amodiaquine (AQ)—not merely as a data collection exercise, but as a mechanistic deconstruction of molecular behavior. The strategic placement of a chlorine atom on a quinoline scaffold profoundly alters the molecule's ionization, lipophilicity, and electrostatic potential. These physicochemical properties are the thermodynamic drivers that dictate a drug's absorption, distribution, metabolism, excretion (ADME), and ultimate target engagement.

Below is an in-depth technical analysis of these properties, supported by self-validating experimental protocols and mechanistic causality.

pKa, Ionization, and the Vacuolar Accumulation Ratio

The quinoline scaffold typically features an aromatic nitrogen and an alkylamine side chain. The basicity of these centers dictates the ionization state across different physiological compartments. Chloroquine exhibits two primary pKa values: ~6.33 for the quinoline nitrogen and ~10.47 for the diethylamine side chain, according to 1[1].

The Causality: Why is this dual-basicity critical? At the physiological pH of blood plasma (7.4), CQ is predominantly monoprotonated, striking a delicate lipophilic balance that permits passive diffusion across lipid bilayers. However, upon entering the acidic digestive vacuole of Plasmodium species (pH ~5.2), the molecule undergoes rapid diprotonation. This drastic shift in ionization exponentially decreases its lipophilicity, effectively trapping the drug within the vacuole (a process known as ion trapping) where it binds to free hematin and prevents its detoxification into hemozoin 2[2].

Lipophilicity (LogP) and pH-Dependent Distribution (LogD)

Lipophilicity is the thermodynamic driver for membrane permeability. While CQ has a LogP of approximately 4.6 to 4.72, the addition of a terminal hydroxyl group in HCQ reduces the LogP to 3.84, increasing its hydrophilicity[1][2].

The Causality: LogP only describes the partition of the neutral species, which is rarely the dominant form in vivo. LogD provides the true distribution coefficient at a specific pH. At pH 7.4, the LogD of CQ is 0.96, whereas HCQ is more hydrophilic with a LogD of 0.62. At lysosomal pH (5.2), the LogD of CQ plummets to between -3.4 and -4.6. This massive shift in LogD is the exact physicochemical mechanism responsible for its high vacuolar accumulation ratio[2].

Halogen Bonding: The Chlorine σ-Hole

The chlorine atom at the 7-position of the quinoline ring is not merely a steric or lipophilic placeholder. Because chlorine is highly polarizable, its covalent attachment to the electron-withdrawing aromatic ring creates a localized region of positive electrostatic potential opposite the σ-bond, known as a σ-hole 3[3].

The Causality: This σ-hole acts as a highly directional Lewis acid, engaging in "halogen bonding" with nucleophilic Lewis bases on target proteins (e.g., backbone carbonyl oxygens or the sulfur atom of methionine residues). This interaction is significantly stronger and more linear than those formed by fluorine, explaining why chlorinated derivatives often exhibit superior target affinity and prolonged residence times in the binding pocket[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of key chlorinated quinolines, illustrating the delicate balance between structural modification and thermodynamic behavior.

CompoundpKa1 (Side Chain)pKa2 (Quinoline N)LogPLogD (pH 7.4)LogD (pH 5.2)
Chloroquine (CQ) 10.476.334.720.96-3.4 to -4.6
Hydroxychloroquine (HCQ) ~9.70~8.23 (parent)3.840.62Highly Negative
Desethylchloroquine (DCQ) 10.98-4.350.06Highly Negative
Amodiaquine (AQ) ---2.83-

Visualizing the Physicochemical Architecture

G CQ Chlorinated Quinoline (e.g., Chloroquine) Prop Physicochemical Properties CQ->Prop pKa pKa (Basic N) Ionization State Prop->pKa LogP LogP / LogD Lipophilicity Prop->LogP Halogen Halogen Bonding (Cl σ-hole) Prop->Halogen Lysosome Lysosomal Trapping (pH 5.2) pKa->Lysosome Diprotonation Membrane Membrane Permeability LogP->Membrane Passive Diffusion Target Target Binding (e.g., Heme, Proteins) Halogen->Target Nucleophile Interaction Lysosome->Target Accumulation

Logical relationship between physicochemical properties and pharmacodynamics of chlorinated quinolines.

Experimental Methodologies: Self-Validating Protocols

Analytical data is only as reliable as the thermodynamic controls of the assay. Below are the definitive, self-validating protocols for evaluating these properties.

High-Precision Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for determining pKa values between 2 and 11 4[4].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature (25.0 ± 0.1 °C). Causality Check: Temperature fluctuations alter the Nernstian slope and the autoionization constant of water, skewing pKa calculations.

  • Sample Preparation: Dissolve the active pharmaceutical ingredient (API) to a concentration of at least 10−4 M in a 0.15 M Potassium Chloride (KCl) solution[4]. Causality Check: The 0.15 M KCl background maintains a constant ionic strength throughout the titration, mimicking physiological osmolarity and ensuring that the activity coefficients of the analyte remain stable.

  • Inert Environment (Purging): Submerge the reaction vessel and continuously purge the solution with high-purity Nitrogen ( N2​ ) gas for 15 minutes prior to and during the titration[4]. Causality Check: Atmospheric CO2​ dissolves in water to form carbonic acid. This introduces artifactual buffering regions that distort the inflection point of weak bases.

  • Titration Execution: Under gentle magnetic stirring, incrementally add standardized 0.1 M HCl (for weak bases) or 0.1 M NaOH (for weak acids). Record the pH after each addition once equilibrium is reached (stable pH reading)[4].

  • Data Analysis: Plot the titration curve (pH vs. Volume of titrant). Utilize the first derivative ( ΔpH/ΔV ) and second derivative ( Δ2pH/ΔV2 ) to precisely locate the equivalence point. The pKa is mathematically derived from the half-equivalence point where [HA]=[A−] .

Titration Prep Sample Prep (0.15M KCl) Purge N2 Purging (Displace CO2) Prep->Purge Titrate Titration (0.1M Titrant) Purge->Titrate Monitor pH Monitoring (Equilibrium) Titrate->Monitor Analyze Data Analysis (Inflection Pt) Monitor->Analyze

Step-by-step workflow for potentiometric pKa determination.

Dual-Phase Potentiometric Titration for LogP/LogD

Traditional shake-flask methods are prone to emulsion artifacts and are low-throughput. Dual-phase titration offers a dynamic, self-validating alternative 5[5].

Step-by-Step Protocol:

  • Prepare the sample in a 0.15 M KCl aqueous solution as described in the pKa protocol.

  • Add a known volume of water-saturated octanol to create a biphasic system[5].

  • Perform the potentiometric titration under vigorous stirring to ensure rapid partitioning between the aqueous and organic phases.

  • Data Analysis: The apparent pKa shifts in the presence of octanol because the neutral species partitions into the lipid phase, driving the aqueous equilibrium. The LogP is calculated from the difference between the aqueous pKa and the apparent biphasic pKa[5]. LogD at any physiological pH can then be accurately derived using the base equation: LogDpH​=LogP−log(1+10(pKa−pH)) .

References

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL
  • Source: PMC (nih.gov)
  • Title: Which halogen to choose?
  • Title: Hydroxychloroquine is much less active than chloroquine against chloroquine-resistant Plasmodium falciparum Source: Oxford Academic URL
  • Title: The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids Source: SciSpace URL

Sources

Exploratory

Rational Design and Structure-Activity Relationship of 2-Trichloromethyl-Quinolines

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the design of antiplasmodial and anticancer agents not merely as an exercise in synthetic chemistry, but as the strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the design of antiplasmodial and anticancer agents not merely as an exercise in synthetic chemistry, but as the strategic engineering of molecular interactions. The emergence of multi-drug resistant Plasmodium falciparum strains has necessitated the development of novel pharmacophores. Among these, 2-trichloromethyl-quinolines (and their structurally analogous quinazolines) have emerged as a highly privileged scaffold.

This technical whitepaper deconstructs the structure-activity relationship (SAR) of this class of compounds, dissecting the causality behind their biological efficacy and detailing the self-validating protocols required for their synthesis and evaluation.

Mechanistic Grounding & SAR Dynamics

The pharmacological profile of 2-trichloromethyl-quinolines is dictated by a delicate balance between lipophilicity, electron distribution, and steric conformation.

The C-2 Trichloromethyl Anchor: The Mandatory Pharmacophore

The -CCl₃ group at the 2-position is not a passive structural appendage; it is the fundamental driver of biological activity. Its highly electron-withdrawing nature stabilizes the quinoline core against rapid metabolic degradation, while its significant lipophilicity (XLogP3 ~4.5) drastically enhances cell membrane permeability and target binding [[1]](). Experimental removal or substitution of this trichloromethyl group results in a complete and immediate loss of antiplasmodial activity (EC₅₀ > 50 µM), proving it is a mandatory requirement for efficacy [[2]]().

C-4 Diversification: Tuning Potency and Toxicity

While the C-2 position is locked, the C-4 position serves as the primary vector for SAR optimization, modulating both the Selectivity Index (SI) and absolute potency:

  • Artemisinin Hybrids: Conjugating the scaffold with artemisinin derivatives yields a profound synergistic effect. These hybrids achieve exceptional potency (EC₅₀ = 1.4 nM), outperforming clinical standards like dihydroartemisinin and chloroquine 3.

  • Alkoxy & Carboxamido Linkages: Introducing an oxygen or amide linker at position 4 yields moderate, reliable activity (EC₅₀ ~1.5–2.5 µM) against chloroquine-resistant strains while maintaining a high safety margin (CC₅₀ > 125 µM) 2.

  • Triazole Linkers: Utilizing CuAAC "click" chemistry to append 1,2,3-triazoles introduces valuable structural diversity, maintaining moderate inhibitory concentrations (~1.45 µM) [[4]]().

  • Sulfonamides: Interestingly, while sulfonamide substitutions successfully reduce cytotoxicity against human HepG2 cells, they restrict conformational freedom too severely, rendering the compounds biologically inactive against Plasmodium (>10 µM) 5.

SARLogic Core 2-Trichloromethyl Scaffold Sub4 C-4 Substitution Core->Sub4 Modulates Sub2 C-2 (-CCl3) Group Core->Sub2 Mandatory Artemisinin Artemisinin Hybrids Sub4->Artemisinin Alkoxy Alkoxy/Carboxamido Sub4->Alkoxy Sulfonamide Sulfonamides Sub4->Sulfonamide Act Antiplasmodial Activity Sub2->Act Lipophilicity Tox Cytotoxicity (HepG2) Artemisinin->Act High Potency Alkoxy->Act Moderate Sulfonamide->Tox Reduced Toxicity

Structure-activity relationship logic for 2-trichloromethyl-quinoline derivatives.

Quantitative SAR Data Summary

The following table synthesizes the impact of C-4 modifications on the biological profile of the 2-trichloromethyl scaffold.

Compound ClassRepresentative C-4 SubstitutionEC₅₀ / IC₅₀ (P. falciparum)CC₅₀ (HepG2 Cells)Selectivity Index (SI)Ref
Artemisinin Hybrids Artemisinin dimer1.4 nM> 10 µM> 7,000[[3]]()
Triazole-linked 1,2,3-triazole derivative~1.45 µMNot DeterminedN/A4
Carboxamido Various amides1.5 - 2.0 µM~80 µM> 402
Alkoxy 4-(4′-fluorophenyl)~2.5 µM> 125 µM> 502
Sulfonamides Benzenesulfonamide> 10.0 µM> 50 µMInactive5

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls and mechanistic rationale into every step.

Protocol 1: Synthesis of 4-Substituted-2-Trichloromethylquinolines

Objective: Construct the quinoline core and selectively functionalize the C-4 position without degrading the sensitive C-2 trichloromethyl group.

  • Friedländer Condensation (Core Assembly):

    • Action: React 2-aminobenzaldehyde derivatives with ketones in acidic media (e.g., glacial acetic acid).

    • Causality: The acidic environment catalyzes the condensation and subsequent dehydration, driving the thermodynamic cyclization to form a stable 2-methylquinoline scaffold 1.

    • Validation: Monitor via TLC; the disappearance of the highly fluorescent 2-aminobenzaldehyde spot confirms reaction completion.

  • Exhaustive Chlorination (Pharmacophore Installation):

    • Action: Treat the 2-methylquinoline intermediate with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) at reflux.

    • Causality: PCl₅ acts as the aggressive chlorinating agent. POCl₃ serves a dual purpose: it acts as a polar aprotic solvent and stabilizes the intermediate phosphonium salts, forcing the exhaustive halogenation of the 2-methyl group into the required -CCl₃ moiety 1.

    • Validation: ¹H NMR must show the complete disappearance of the methyl protons (δ 2.5–2.7 ppm).

  • C-4 Diversification (e.g., Suzuki-Miyaura Cross-Coupling):

    • Action: React the core with aryl boronic acids using a Palladium catalyst under microwave irradiation.

    • Causality: Microwave-assisted cross-coupling allows for rapid C-C bond formation at the C-4 position under mild enough timeframes to prevent the hydrolysis or degradation of the sterically hindered, but chemically sensitive, -CCl₃ group 3.

SynthesisWorkflow Start 2-Aminobenzaldehyde Step1 Friedländer Condensation Start->Step1 Cyclization Intermediate Methylquinoline Scaffold Step1->Intermediate Step2 Chlorination (PCl5/POCl3) Intermediate->Step2 Halogenation Product1 2-Trichloromethyl Core Step2->Product1 Step3 C-4 Diversification Product1->Step3 Cross-Coupling Final 4-Substituted Derivative Step3->Final

Workflow for the synthesis and C-4 diversification of 2-trichloromethylquinolines.

Protocol 2: Self-Validating In Vitro Antiplasmodial Screening

Objective: Quantify the EC₅₀ of synthesized compounds against multi-drug resistant malaria strains.

  • Parasite Culture:

    • Action: Culture Plasmodium falciparum K1 (chloroquine-resistant) or 3D7 strains in human erythrocytes (O+).

    • Causality: Utilizing the K1 strain is critical; it ensures the compounds are evaluated against a clinically relevant, resistant phenotype, providing real-world efficacy data rather than theoretical baseline activity 2.

  • Drug Incubation & SYBR Green Readout:

    • Action: Incubate the asynchronous parasite cultures with serial dilutions of the test compounds for 72 hours. Lyse cells and add SYBR Green I dye.

    • Causality: Mature human red blood cells lack a nucleus and DNA. SYBR Green selectively intercalates into parasitic DNA. Therefore, the fluorescence intensity is directly proportional to parasite viability and proliferation. This creates a background-free, highly sensitive quantitative metric.

    • Validation (Built-in Controls): The assay must include Chloroquine and Doxycycline as positive controls (to verify strain resistance profiles) and uninfected RBCs as a negative background control 2.

References

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. NIH.[Link]

  • Synthesis of Novel Hybrids of Quinazoline and Artemisinin with High Activities against Plasmodium falciparum, Human Cytomegalovirus, and Leukemia Cells. ACS Omega. [Link]

  • Synthesis and Antiplasmodial Evaluation of 4-Carboxamido- and 4-Alkoxy-2-Trichloromethyl Quinazolines. NIH.[Link]

  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. SciELO.[Link]

Sources

Foundational

Part 1: The Dominant Strategy: Quinolin-4-one Synthesis and Subsequent Chlorination

An In-Depth Technical Guide to the Synthetic Pathways for 4-Chloroquinolines Authored for Researchers, Scientists, and Drug Development Professionals The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Pathways for 4-Chloroquinolines

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry and a versatile intermediate in organic synthesis. Its prominence is anchored by its presence in a multitude of pharmaceuticals, most notably antimalarial agents like chloroquine and hydroxychloroquine.[1][2][3] Beyond its therapeutic importance, the chlorine atom at the C4 position serves as an excellent leaving group, making 4-chloroquinolines pivotal precursors for the synthesis of a diverse array of functionalized quinoline derivatives through nucleophilic aromatic substitution (SNAr) reactions.[2][4]

This guide provides a comprehensive review of the core synthetic strategies for accessing 4-chloroquinolines. It moves beyond a mere catalog of reactions to delve into the mechanistic rationale behind these pathways, offering field-proven insights into experimental choices and protocol design. We will explore both classical, multi-step sequences and modern, more direct methodologies, providing a robust framework for researchers in the field.

The most established and widely utilized approach to 4-chloroquinolines is a two-stage process. First, the quinoline core is constructed to form a quinolin-4-one (or its tautomer, 4-hydroxyquinoline). This stable intermediate is then subjected to a dehydroxychlorination reaction to install the C4-chloro substituent.

G cluster_0 Stage 1: Quinolin-4-one Core Synthesis cluster_1 Stage 2: Chlorination A Aniline Derivatives C Cyclocondensation (e.g., Conrad-Limpach, Gould-Jacobs) A->C B Carbonyl Precursors (β-Ketoesters, Malonates, etc.) B->C D Quinolin-4-one Intermediate C->D Ring Closure & Aromatization F Dehydroxychlorination D->F E Chlorinating Agent (e.g., POCl₃) E->F G 4-Chloroquinoline Product F->G

Caption: Overview of the classical two-stage synthesis of 4-chloroquinolines.

Foundational Syntheses of the Quinolin-4-one Core

The success of the overall synthesis hinges on the efficient construction of the quinolin-4-one intermediate. Several named reactions have become standard methods for this transformation.

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[5][6] The reaction is a two-step process: an initial condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[6][7]

  • Mechanism: The aniline nitrogen first attacks the keto group of the β-ketoester, leading to an enamine intermediate (Schiff base). This intermediate undergoes a thermal, intramolecular cyclization at temperatures around 250 °C, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline.[5][6]

  • Causality in Experimental Design: The extremely high temperature required for the cyclization step is a critical parameter.[5][7] This is often the rate-determining step.[5] To achieve these temperatures effectively and ensure high yields, the reaction is typically performed in a high-boiling, inert solvent like mineral oil or Dowtherm.[5] Early attempts without such solvents resulted in significantly lower yields.[5]

G Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation (-H₂O) RT to Reflux Ketoester β-Ketoester Ketoester->Intermediate Plus1 + Product 4-Hydroxyquinoline Intermediate->Product Thermal Cyclization (~250 °C) (-EtOH)

Caption: Reaction flow of the Conrad-Limpach synthesis.

The Gould-Jacobs reaction is another robust method that reacts anilines with diethyl ethoxymethylenemalonate (EMME) or similar reagents.[8][9] This pathway also involves an initial condensation followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

  • Mechanism & Insights: The reaction begins with a nucleophilic substitution where the aniline displaces the ethoxy group of EMME to form an anilinomethylenemalonate intermediate. This intermediate is then cyclized at high temperatures, typically in a high-boiling solvent. The resulting ester is then hydrolyzed (saponified) and decarboxylated to afford the final quinolin-4-one.[8] This multi-step, one-pot procedure is highly effective for producing a wide range of substituted 4-hydroxyquinolines.[3]

The Critical Chlorination Step: From Quinolin-4-one to 4-Chloroquinoline

The conversion of the stable quinolin-4-one intermediate to the more reactive 4-chloroquinoline is a pivotal transformation.

  • Reagent of Choice: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this dehydroxychlorination.[3] The reaction is often performed at reflux in neat POCl₃ or with a co-solvent.

  • Mechanism & Role of Catalysts: The quinolin-4-one, in its keto tautomeric form, possesses a carbonyl oxygen that acts as a nucleophile. It attacks the phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the hydroxyl group with a chlorine atom. The reaction can be accelerated by the addition of a catalytic amount of dimethylformamide (DMF), which reacts with POCl₃ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻, a more potent electrophilic species.

G cluster_mech Chlorination Mechanism A Quinolin-4-one C Phosphorylated Intermediate A->C Nucleophilic Attack B POCl₃ B->C E 4-Chloroquinoline C->E SₙAr-type Attack F Phosphate Byproduct C->F Elimination D Chloride Ion (Cl⁻) D->E from POCl₃

Sources

Exploratory

The Quinoline Scaffold: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Evolution

Introduction: The Genesis of the Quinoline Scaffold The quinoline scaffold—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring—represents one of the most privileged and versatile structures...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Genesis of the Quinoline Scaffold

The quinoline scaffold—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring—represents one of the most privileged and versatile structures in medicinal chemistry[1]. The genesis of quinoline chemistry dates back to 1820, when French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the antimalarial alkaloid quinine from the bark of the Cinchona tree[2].

The transition from natural product extraction to synthetic organic chemistry occurred in 1834 when German chemist Friedlieb Ferdinand Runge isolated a colorless, oily substance from coal tar, which he named "leukol"[1]. In 1842, Charles Gerhardt obtained an identical compound by distilling quinine with a strong base, formally coining the term "quinoline"[1]. The definitive structural elucidation was achieved in 1869 by August Kekulé, who correctly deduced the fused benzopyridine structure, laying the rational groundwork for over a century of targeted drug design[1].

Chemical Foundations: Classical Synthesis Workflows

The ability to systematically functionalize the quinoline core was unlocked by the development of robust synthetic methodologies in the late 19th century. The most prominent of these is the Skraup Synthesis , reported by Zdenko Hans Skraup in 1880, which remains a cornerstone protocol in drug development[3].

Protocol 1: Skraup Synthesis of Quinoline
  • Objective: Synthesize the bare quinoline scaffold from primary aromatic amines.

  • Reagents: Aniline (amine source), Glycerol (carbon source), Concentrated H₂SO₄ (catalyst/dehydrating agent), Nitrobenzene (oxidizing agent/solvent)[4].

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, combine aniline, glycerol, and nitrobenzene.

    • Causality: Nitrobenzene is selected because it acts dually as a high-boiling solvent and the mild oxidizing agent required for the final aromatization step[4].

  • Acid Addition: Slowly add concentrated H₂SO₄ dropwise while stirring vigorously.

    • Causality: The primary initiation step—the dehydration of glycerol to the reactive intermediate acrolein—is highly exothermic. Controlled addition prevents thermal runaway and excessive charring of the organic materials[4].

  • Reflux & Cyclization: Heat the mixture gently using a heating mantle until the reaction initiates, then reflux for 2-3 hours.

    • Causality: Sustained thermal energy drives the Michael addition of aniline to acrolein, followed by an acid-catalyzed intramolecular electrophilic cyclization to form 1,2-dihydroquinoline[3].

  • Neutralization & Isolation: Cool the reaction mixture, dilute with water, and neutralize with concentrated NaOH until strongly alkaline. Isolate via steam distillation.

    • Causality: Neutralization liberates the free quinoline base from its sulfate salt. Steam distillation efficiently separates the volatile quinoline and unreacted nitrobenzene from the tarry, polymeric reaction byproducts[4].

  • Self-Validation/QC: The distillate will separate into an aqueous and an organic layer. Unreacted nitrobenzene distills first. Pure quinoline can be validated via GC-MS and its distinct refractive index.

Skraup_Workflow Reactants Aniline + Glycerol + Nitrobenzene Step1 Dehydration (H2SO4) Reactants->Step1 Acrolein Acrolein Intermediate Step1->Acrolein Step2 Michael Addition & Cyclization Acrolein->Step2 Dihydro 1,2-Dihydroquinoline Step2->Dihydro Step3 Oxidation (Nitrobenzene) Dihydro->Step3 Product Quinoline Step3->Product

Fig 1. The Skraup synthesis workflow from aniline and glycerol to the quinoline core.

Evolution I: Antimalarials and Hemozoin Inhibition

The first major pharmacological application of the quinoline scaffold was in the treatment of malaria. Following the structural mapping of quinine, synthetic 4-aminoquinolines like chloroquine were developed.

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (Fe²⁺ oxidized to Fe³⁺)[5]. To prevent membrane lysis and oxidative stress, the parasite biocrystallizes heme into inert β-hematin (hemozoin) crystals[5],[6]. Quinoline antimalarials act by intercalating into the growing hemozoin polymer, capping the crystal lattice, and causing a lethal accumulation of free heme within the parasite's food vacuole[5].

Protocol 2: In Vitro β-Hematin Formation Assay
  • Objective: Screen quinoline derivatives for antimalarial efficacy by measuring the inhibition of hemozoin (β-hematin) biocrystallization[7].

  • Reagents: Hemin, 1-oleoyl-rac-glycerol (lipid catalyst), Sodium acetate buffer (pH 5.0), Tris/SDS wash buffer[7].

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In a 96-well plate, combine 100 mM sodium acetate buffer (pH 5.0), 100 μM hemin, and 10 μg/mL 1-oleoyl-rac-glycerol.

    • Causality: The pH 5.0 environment mimics the acidic food vacuole of Plasmodium. The lipid catalyst acts as a nucleation scaffold, overcoming the kinetic barrier of abiotic β-hematin formation[7],[6].

  • Drug Incubation: Add the quinoline test compound at varying concentrations. Incubate overnight at 37°C with gentle shaking.

    • Causality: Allows sufficient thermodynamic time for the drug to intercalate with heme dimers and cap the growing crystal lattice[5].

  • Sequential Washing: Centrifuge the plate to pellet the crystals. Wash the pellet sequentially with a Tris/SDS buffer and an alkaline bicarbonate solution.

    • Causality: This is a critical QC step. The wash completely removes unreacted monomeric heme and non-specific heme aggregates, ensuring that only true, insoluble β-hematin is retained for quantification[7],[5].

  • Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance spectrophotometrically at 405 nm.

    • Causality: NaOH converts β-hematin back into soluble alkaline hematin, which has a distinct molar extinction coefficient at 405 nm, allowing for precise IC₅₀ calculation[7].

  • Self-Validation/QC: A drug-free control must show maximum absorbance (100% β-hematin formation), while a high-dose chloroquine control should show near-zero absorbance, validating the assay's dynamic range.

Hemozoin_Pathway Hgb Host Hemoglobin Heme Toxic Free Heme (Fe2+ -> Fe3+) Hgb->Heme Digestion in Food Vacuole Hemozoin Hemozoin Crystals (Non-toxic β-hematin) Heme->Hemozoin Lipid-catalyzed Biocrystallization Death Parasite Death (Membrane Lysis) Heme->Death Toxic Accumulation Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Binds to Heme Quinoline->Hemozoin Blocks formation

Fig 2. Mechanism of quinoline-induced hemozoin inhibition leading to parasite death.

Evolution II: Fluoroquinolones and Antibacterial Dominance

The discovery of nalidixic acid in 1962—serendipitously identified as a byproduct during chloroquine synthesis—birthed the quinolone class of antibiotics[8],[9]. The subsequent addition of a fluorine atom at the C-6 position yielded the fluoroquinolones (e.g., ciprofloxacin in the 1980s), which drastically improved Gram-positive coverage, tissue penetration, and overall potency[8],[10].

Fluoroquinolones target bacterial type IIA topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[9]. They function as topoisomerase poisons by intercalating into the DNA at the enzyme-mediated cleavage site, stabilizing a ternary cleavage complex (DNA-Enzyme-Drug)[11]. This prevents the resealing of the DNA backbone, leading to replication fork arrest, lethal double-strand breaks, and rapid bacterial cell death[11].

Fluoroquinolone_Pathway DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV (Cleavage Complex) DNA->Gyrase Supercoiling / Decatenation Complex Ternary Cleavage Complex (DNA-Enzyme-Drug) Gyrase->Complex Intercalation at cleavage site FQ Fluoroquinolone FQ->Complex Binds GyrA/ParC subunits Arrest Replication Arrest & DNA Fragmentation Complex->Arrest Prevents DNA re-ligation

Fig 3. Fluoroquinolone mechanism: trapping the topoisomerase cleavage complex.

Evolution III: Modern Oncology and Kinase Inhibition

In contemporary precision oncology, the quinoline nucleus has been repurposed as a critical pharmacophore for multi-targeted receptor tyrosine kinase (RTK) inhibitors[12]. The weak basicity and planar geometry of the quinoline ring allow it to act as an excellent hinge-binding motif, forming essential hydrogen bonds within the ATP-binding pocket of various kinases[13],[14].

Drugs such as lenvatinib and cabozantinib leverage this architecture to target kinases like VEGFR-2, c-Met, and RET[12],[15]. By inhibiting VEGFR-2, these compounds arrest tumor neo-angiogenesis and vascular permeability[13]. Simultaneously, the inhibition of c-Met disrupts downstream MAPK and PI3K/Akt signaling cascades, severely impairing tumor metastasis and survival[14].

Quantitative Data Summary

The following table summarizes the evolutionary milestones of quinoline derivatives, comparing their primary targets and representative efficacy metrics.

CompoundGeneration / ClassPrimary TargetPrimary IndicationRepresentative Metric
Quinine Natural AlkaloidHemozoin biocrystallizationMalaria (P. falciparum)IC₅₀ (β-hematin) ≈ 0.8 μM
Chloroquine 4-AminoquinolineHemozoin biocrystallizationMalaria (Prophylaxis/Treatment)IC₅₀ (β-hematin) ≈ 0.4 μM
Ciprofloxacin 2nd Gen FluoroquinoloneDNA Gyrase / Topo IVBroad-spectrum bacterial infectionsMIC₉₀ (E. coli) ≤ 0.06 μg/mL
Lenvatinib Multi-Kinase InhibitorVEGFR1-3, FGFR1-4, RETThyroid & Hepatocellular CarcinomaIC₅₀ (VEGFR2) = 4 nM
Cabozantinib Multi-Kinase InhibitorVEGFR2, c-Met, RETRenal Cell CarcinomaIC₅₀ (c-Met) = 1.3 nM

References

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. 4

  • Quinine - Wikipedia. 2

  • The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, History, and Derivatives - Benchchem. 1

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. 3

  • Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - ResearchGate. 7

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC. 5

  • Malarial Hemozoin: From target to tool - PMC. 6

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. 8

  • Our Evolving Understanding of the Mechanism of Quinolones - PMC. 9

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC. 11

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. 12

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC. 15

  • Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy - ResearchGate. 13

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - MDPI. 14

Sources

Foundational

Introduction to the Chemistry of 2-Trichloromethyl-quinolines: Synthesis, Reactivity, and Medicinal Applications

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and organic synthesis. Among its functionalized derivatives, 2-trichloromethyl-quinolines stand out due to the profound steric and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and organic synthesis. Among its functionalized derivatives, 2-trichloromethyl-quinolines stand out due to the profound steric and electronic effects imparted by the trichloromethyl (–CCl₃) group at the C2 position[1]. This highly electron-withdrawing moiety significantly alters the electron density of the heteroaromatic ring, enhancing lipophilicity, membrane permeability, and binding affinity in biological targets[1].

This technical guide provides an in-depth analysis of the synthesis, regioselective reactivity, and pharmaceutical applications of 2-trichloromethyl-quinolines. Designed for researchers and drug development professionals, this whitepaper synthesizes mechanistic theory with field-proven experimental protocols to ensure reproducible and scalable results in the laboratory.

Chemical Identity & Physicochemical Properties

The addition of a –CCl₃ group to the quinoline core fundamentally changes its physicochemical profile. The bulky, electronegative chlorine atoms create a strong inductive effect (−I), pulling electron density away from the quinoline nitrogen. This reduces the basicity of the nitrogen atom while simultaneously increasing the overall lipophilicity of the molecule, a critical parameter for crossing lipid bilayers in pharmacological applications[1].

Quantitative Data Summary

Below is a summary of the computed and observed physicochemical properties of a representative model compound, 4-Methyl-2-trichloromethylquinoline .

PropertyValuePharmacological Implication
Molecular Formula C₁₁H₈Cl₃NBaseline structural composition.
Molecular Weight 280.55 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability[1].
XLogP3 (Lipophilicity) ~4.5High lipophilicity; excellent cell membrane permeability[1].
Topological Polar Surface Area (TPSA) 12.9 ŲLow TPSA indicates high potential for blood-brain barrier (BBB) penetration[1].
Heavy Atom Count 15Compact molecular footprint allowing for deep binding pocket insertion[1].

Synthetic Methodologies & Mechanistic Causality

The most robust and scalable method for synthesizing 2-trichloromethyl-quinolines is the exhaustive chlorination of 2-methylquinolines. This is typically achieved using Phosphorus Pentachloride (PCl₅) in Phosphoryl Chloride (POCl₃) [1].

Mechanistic Rationale

Why use the PCl₅/POCl₃ system?

  • Activation: POCl₃ acts as both a solvent and an activating agent. It coordinates with the quinoline nitrogen, increasing the acidity of the protons on the C2-methyl group.

  • Tautomerization: The activated complex undergoes enamine-imine tautomerization, generating a nucleophilic exocyclic double bond.

  • Electrophilic Attack: PCl₅ (which exists in equilibrium with PCl₄⁺ and PCl₆⁻) provides the highly electrophilic PCl₄⁺ species. The exocyclic double bond attacks the electrophilic chlorine.

  • Exhaustive Substitution: Because the intermediate mono- and di-chlorinated species remain activated, the cycle repeats rapidly until all three methyl protons are replaced by chlorine atoms, yielding the trichloromethyl derivative. Yields for this pathway typically range from 65–85%[1].

SynthesisWorkflow A 2-Methylquinoline (Starting Material) B PCl5 in POCl3 (Chlorinating Agent & Solvent) A->B C Reflux (Heating) Chlorination of Methyl Group B->C Δ, 2-4 hours D Ice-Water Quench (Neutralize POCl3/PCl5) C->D Careful addition E Extraction & Purification (DCM/Chromatography) D->E F 2-Trichloromethylquinoline (Target Compound) E->F 65-85% Yield

Figure 1: Step-by-step workflow for the synthesis of 2-trichloromethylquinolines via PCl5/POCl3 chlorination.

Experimental Protocol: Synthesis of 2-Trichloromethylquinoline

Note: This protocol is a self-validating system. The use of an ice quench is critical to safely neutralize unreacted POCl₃, preventing violent exothermic hydrolysis.

Step 1: Reagent Preparation

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 10.0 mmol of 2-methylquinoline in 15 mL of anhydrous POCl₃.

  • Causality: Anhydrous conditions are mandatory to prevent the premature degradation of PCl₅ into inactive phosphoric acid derivatives.

Step 2: Electrophilic Chlorination

  • Slowly add 35.0 mmol (3.5 equivalents) of PCl₅ portion-wise to the stirring solution at room temperature.

  • Causality: An excess of PCl₅ ensures complete conversion of the di-chlorinated intermediate to the fully substituted trichloromethyl target.

Step 3: Thermal Reflux

  • Heat the reaction mixture to reflux (approx. 105–110 °C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent.

Step 4: Quenching

  • Once the starting material is consumed, cool the flask to room temperature.

  • Critical Safety Step: Carefully pour the mixture over 100 g of crushed ice under vigorous stirring. Allow the ice to melt completely to ensure all POCl₃ is hydrolyzed.

Step 5: Isolation & Purification

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 × 30 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution until the aqueous phase is neutral (pH ~7), followed by a brine wash.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the pure 2-trichloromethylquinoline[1].

Regioselective Reactivity: The Trimethyl Phosphite Anomaly

The reactivity of the –CCl₃ group on the quinoline ring is highly dependent on its regiochemical position. A classic demonstration of this is the reaction of trichloromethylquinolines with trimethyl phosphite [P(OMe)₃] .

Research by Kato et al. demonstrated a stark contrast in reactivity between the 2-substituted and 4-substituted isomers[2].

  • 2-Trichloromethylquinolines react with trimethyl phosphite to yield the corresponding methylated products, specifically 2-(1,1-dichloroethyl)quinolines [2].

  • Conversely, 4-trichloromethylquinolines subjected to the exact same conditions undergo a reduction, yielding 4-dichloromethylquinolines [2].

Mechanistic Causality

This divergence is driven by the proximity of the –CCl₃ group to the quinoline nitrogen. At the 2-position, the nitrogen atom can participate in stabilizing an intermediate via an Arbuzov-type pathway, facilitating a nucleophilic substitution that results in methylation. At the 4-position, the lack of direct adjacent nitrogen participation shifts the thermodynamic pathway toward a radical-mediated or halogen-abstraction reduction.

ReactivityPathway cluster_0 Regioselective Phosphite Reactivity A 2-Trichloromethylquinoline B P(OMe)3 (Trimethyl Phosphite) A->B C 2-(1,1-Dichloroethyl)quinoline (Methylated Product) B->C Substitution/Methylation D 4-Trichloromethylquinoline E P(OMe)3 (Trimethyl Phosphite) D->E F 4-Dichloromethylquinoline (Reduced Product) E->F Reduction

Figure 2: Regioselective reactivity of trichloromethylquinolines with trimethyl phosphite.

Applications in Drug Development

The unique steric bulk and lipophilicity of the 2-trichloromethyl-quinoline scaffold make it a highly valuable pharmacophore and synthetic intermediate in medicinal chemistry.

Antiplasmodial Agents

Trichloromethylquinolines exhibit potent antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values ranging from 0.8 to 2.4 μM[1]. The electron-withdrawing –CCl₃ group is causal to this efficacy; it enhances the molecule's ability to permeate the parasite's food vacuole membrane and increases binding affinity to heme targets[1].

Furthermore, the 2-trichloromethyl-quinoline scaffold is utilized as a precursor to synthesize more complex antimalarial agents. For instance, Primas et al. identified the 2-trichloromethylquinoxaline and related pyrrolo[1,2-a]quinoxaline scaffolds as highly selective antiplasmodial agents[3]. Substitution at position 4 with a –CCl₃ group was shown to be critical for maintaining selective antiplasmodial activity with low cytotoxicity against human cell lines (e.g., HepG2)[3].

Antifungal Agents

Beyond parasitic diseases, the scaffold has been leveraged in agricultural and medicinal mycology. Research by Zoltán Szabó et al. demonstrated that synthesizing 4-alkoxy- and 4-ω-aminoalkoxy-2-trichloromethyl-quinolines yields compounds with significant antifungal activity[4]. Specifically, these derivatives showed targeted efficacy against Phycomycete fungi, disrupting fungal cell wall integrity and membrane function[4].

Therapeutic AreaDerivative ClassTarget OrganismMechanism / Efficacy Profile
Antimalarial Base 2-TrichloromethylquinolinesPlasmodium falciparumIC₅₀: 0.8–2.4 μM. High membrane permeability[1].
Antimalarial 4-Trichloromethylpyrrolo[1,2-a]quinoxalinesPlasmodium falciparum (K1 strain)High selectivity index; low cytotoxicity to HepG2 cells[3].
Antifungal 4-Alkoxy-2-trichloromethylquinolinesPhycomycete fungiDisruption of fungal cell membranes[4].

Conclusion

The chemistry of 2-trichloromethyl-quinolines represents a fascinating intersection of steric engineering and electronic modulation. By understanding the mechanistic causality behind their synthesis (via PCl₅/POCl₃ chlorination) and their regioselective reactivity (such as the anomalous methylation with trimethyl phosphite), researchers can effectively harness this scaffold. Whether utilized as a standalone pharmacophore for its high lipophilicity or as a versatile building block for complex antiplasmodial and antifungal agents, the 2-trichloromethyl-quinoline core remains an indispensable tool in modern drug development.

References

  • Vulcanchem:4-Methyl-2-trichloromethylquinoline - 203626-79-3 - Vulcanchem: Synthesis and Reaction Pathways.
  • Primas, N. et al. (ResearchGate):Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-A] quinoxalines as new antiplasmodial agents. European Journal of Medicinal Chemistry 83C:26-35 (2014).
  • Kato, T., Katagiri, N., & Wagai, A. (ResearchGate):Trichloromethylquinolines: Synthesis and Reaction with Trimethyl Phosphite. (1981).
  • Szabó, Z. & Enisz, J. (ResearchGate):Synthesis and biological activity of 4-alkoxy- and 4-ω-aminoalkoxy-2-trichloromethylquinolines. Pesticide Science (2006).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Application Note: Synthesis and Mechanistic Evaluation of 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Target Audience: Research Chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Evaluation of 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Developers

I. Executive Summary & Scientific Context

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarials (e.g., mefloquine) and novel ion channel modulators. Specifically, 2-(trichloromethyl)quinoline derivatives, such as 4-chloro-2-(trichloromethyl)quinoline (QU022), have been identified as potent inhibitors of aberrant connexin26 hemichannels, which are implicated in severe dermatological and auditory pathologies [1].

The target compound, 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline (CAS: 93599-98-5) , incorporates an 8-methoxy substitution that can modulate lipophilicity and target-binding affinity[2]. This application note details a robust, three-step synthetic protocol grounded in a modified Conrad-Limpach cyclization, followed by deoxychlorination. The methodology is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure high fidelity and yield.

II. Mechanistic Rationale & Experimental Design

To avoid the formation of isomeric mixtures and ensure regioselectivity, the synthesis is strategically divided into three distinct thermodynamic stages:

  • Enamine Condensation (Kinetic Control): The reaction between o-anisidine and ethyl 4,4,4-trichloroacetoacetate is driven by the highly electrophilic nature of the ketone carbonyl, which is activated by the adjacent electron-withdrawing −CCl3​ group. A Dean-Stark trap is employed to continuously remove water, exploiting Le Chatelier’s principle to drive the equilibrium toward the enamine intermediate.

  • Thermal Cyclization (Thermodynamic Control): The enamine is subjected to flash-heating at ~250 °C in Dowtherm A. This high activation energy barrier is required to force the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, yielding the 4-quinolone tautomer.

  • Deoxychlorination: Treatment with Phosphorus oxychloride ( POCl3​ ) converts the C4-hydroxyl group (via its quinolone tautomer) into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield the final 4-chloroquinoline.

SynthesisRoute A o-Anisidine + Ethyl 4,4,4-trichloroacetoacetate B Enamine Intermediate A->B Toluene, p-TsOH Reflux (Dean-Stark) - H₂O C 4-Hydroxy-8-methoxy- 2-(trichloromethyl)quinoline B->C Dowtherm A 250 °C - EtOH D 4-Chloro-8-methoxy- 2-(trichloromethyl)quinoline C->D POCl₃ Reflux - HCl, - PO₂Cl

Synthesis pathway of 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline via modified Conrad-Limpach.

III. Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting under a certified fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of the Enamine Intermediate
  • Charge the Vessel: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add o-anisidine (12.3 g, 100 mmol) and ethyl 4,4,4-trichloroacetoacetate (23.3 g, 100 mmol).

  • Solvent & Catalyst: Add 200 mL of anhydrous toluene followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 g).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The theoretical yield of water is 1.8 mL.

  • Validation: After 4-6 hours, verify reaction completion via TLC (Hexane:EtOAc 8:2). The primary amine spot should be consumed.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude enamine as a viscous oil. Use directly in the next step to prevent hydrolytic degradation.

Step 2: Thermal Cyclization to 4-Hydroxyquinoline
  • Pre-heating: In a separate 250 mL three-neck flask equipped with an internal thermometer and an addition funnel, heat 75 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C.

  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (20 mL). Add this solution dropwise to the 250 °C Dowtherm A over 15 minutes. Causality note: Dropwise addition prevents the reaction temperature from dropping, which is critical to avoid intermolecular side reactions.

  • Cyclization: Maintain the temperature at 245-250 °C for 45 minutes. Ethanol vapor will evolve and should be vented safely.

  • Isolation: Cool the reaction mixture to room temperature, then pour it into 300 mL of vigorously stirred hexanes. The 4-hydroxy-8-methoxy-2-(trichloromethyl)quinoline will precipitate as a solid.

  • Filtration: Filter the precipitate, wash thoroughly with cold hexanes to remove residual Dowtherm A, and dry under vacuum.

Step 3: Deoxychlorination
  • Reagent Charging: Suspend the dried 4-hydroxyquinoline intermediate (approx. 20 g) in neat Phosphorus oxychloride ( POCl3​ , 60 mL).

  • Reaction: Heat the suspension to reflux (105 °C) for 3 hours. The solid will gradually dissolve as the chloro-derivative forms.

  • Validation: Quench a 0.1 mL aliquot in ice water, extract with dichloromethane (DCM), and analyze via LC-MS to confirm the disappearance of the starting mass and the appearance of the target mass ( [M+H]+ approx. 311 m/z).

  • Quenching (Critical Safety Step): Cool the reaction to room temperature. Concentrate the excess POCl3​ under reduced pressure. Carefully and slowly pour the resulting residue over crushed ice (500 g) with vigorous stirring to hydrolyze residual chlorinating agents.

  • Extraction & Purification: Neutralize the aqueous mixture to pH 7 with saturated NaHCO3​ . Extract with DCM (3 x 150 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexane:DCM gradient) to yield the pure target compound.

IV. Quantitative Data & Reaction Parameters

Reaction StageKey Reagents / SolventsTemp (°C)Time (h)Expected YieldAnalytical Validation Marker
1. Condensation o-Anisidine, Ethyl 4,4,4-trichloroacetoacetate, Toluene1104 - 690 - 95% (Crude)TLC: Disappearance of o-anisidine
2. Cyclization Dowtherm A2500.7565 - 75% 1 H NMR: Appearance of aromatic C3-H singlet
3. Chlorination POCl3​ (neat)1053.080 - 85%LC-MS: [M+H]+ at ~311 m/z (Isotope pattern for Cl4​ )
Overall Process --~1045 - 60% HPLC Purity > 98%

V. References

  • Levit, N. A., et al. (2015). "Aberrant connexin26 hemichannels underlying keratitis-ichthyosis-deafness syndrome are potently inhibited by mefloquine." The Journal of Investigative Dermatology. Available at:[Link]

Application

Application Note: Chromatographic Purification Strategies for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound of Interest: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS: 93599-98-5) Introduction & Physicochemical Profili...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound of Interest: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS: 93599-98-5)

Introduction & Physicochemical Profiling

The compound 4-Chloro-8-methoxy-2-trichloromethyl-quinoline is a highly functionalized heterocyclic building block frequently utilized in the synthesis of agrochemicals, pharmaceuticals, and advanced materials [1]. The purification of polysubstituted, halogenated quinolines presents unique chromatographic challenges due to their specific electronic and steric profiles.

To design a self-validating and robust purification protocol, we must first establish the causality between the molecule's structural features and its chromatographic behavior:

  • High Lipophilicity (LogP): The combination of a quinoline core, a 4-chloro substituent, and a 2-trichloromethyl (-CCl₃) group renders the molecule highly hydrophobic. It exhibits strong retention on non-polar stationary phases (e.g., C18) and high mobility in non-polar organic solvents.

  • Attenuated Basicity: Unsubstituted quinolines typically suffer from severe peak tailing on silica gel and reversed-phase columns due to strong hydrogen bonding between the basic basic nitrogen and residual silanols. However, the strongly electron-withdrawing -CCl₃ group at the 2-position drastically reduces the electron density (and thus the pKa) of the adjacent quinoline nitrogen. Consequently, basic mobile phase modifiers (e.g., triethylamine or ammonia) are not required to achieve sharp peak shapes.

  • Chemical Stability: The trichloromethyl group is susceptible to hydrolysis—converting to a carboxylic acid—when exposed to strongly basic aqueous conditions (pH > 8) or strong nucleophiles (e.g., primary amines) [2]. Therefore, purification workflows must strictly utilize neutral or slightly acidic mobile phases to prevent on-column degradation.

Mechanistic Workflow & Chromatographic Interactions

The choice between Normal Phase (NP) Flash Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) depends entirely on the scale of the crude mixture and the required purity threshold.

Below is the logical workflow for selecting the appropriate purification method, followed by an interaction map detailing how the target molecule behaves within the column.

Workflow Crude Crude Reaction Mixture (Matrix & Byproducts) Prep Sample Preparation (Dissolution & 0.45µm Filtration) Crude->Prep Decision Scale of Purification? Prep->Decision Flash Normal Phase Flash Chromatography (Hexane/EtOAc) Scale: 1g - 50g Decision->Flash Bulk / Initial Cleanup HPLC Preparative RP-HPLC (H2O/MeCN + 0.1% Formic Acid) Scale: < 1g Decision->HPLC Fine / Analytical Grade Pure Purified Target Compound (>98% Purity) Flash->Pure Fraction Concentration HPLC->Pure Lyophilization

Figure 1: Decision matrix and workflow for the purification of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline.

Mechanism cluster_0 Stationary Phase (Silica / C18) cluster_1 Mobile Phase Environment Molecule 4-Chloro-8-methoxy- 2-trichloromethyl-quinoline Silanol Residual Silanols (Weak H-Bonding) Molecule->Silanol Reduced interaction due to -CCl3 withdrawal Hydrophobic Lipophilic Surface (Strong Dispersion) Molecule->Hydrophobic Strong retention (High LogP) Acid 0.1% Formic Acid (Maintains Neutrality) Acid->Molecule Prevents basic tailing & hydrolysis Organic Hexane / MeCN (Elution Strength) Organic->Molecule Solubilizes & Elutes

Figure 2: Mechanistic interactions between the target molecule, stationary phase, and mobile phase components.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Purification)

Due to the molecule's high lipophilicity, Normal Phase (NP) chromatography on bare silica gel is highly effective for removing polar reaction byproducts and baseline impurities.

Materials & Setup:

  • Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Sample Loading: Dry loading is strictly recommended. The compound's high hydrophobicity can cause streaking if loaded in a strong solvent like dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation of Dry Load: Dissolve the crude mixture in a minimal volume of DCM. Add silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack the flash column and equilibrate with 3 Column Volumes (CV) of 100% Hexane.

  • Loading: Carefully transfer the dry-loaded silica onto the top of the column bed. Cap with a thin layer of clean sand to prevent bed disruption.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (Elutes highly non-polar aliphatic impurities).

    • 2–8 CV: Linear gradient from 0% to 15% Ethyl Acetate in Hexane. Self-Validation Note: The target compound typically elutes between 5% and 10% EtOAc due to its lack of strong hydrogen-bond donors.

    • 8–12 CV: 15% to 30% Ethyl Acetate (Flushes remaining polar impurities).

  • Fraction Analysis: Monitor fractions via TLC (Hexane:EtOAc 8:2, UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure at ≤ 40 °C to prevent thermal degradation of the -CCl₃ group.

Protocol B: Preparative RP-HPLC (High-Purity Isolation)

For analytical standards or biological testing, Preparative Reversed-Phase HPLC is required to separate closely eluting halogenated isomers or des-chloro impurities [3].

Materials & Setup:

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS Grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

  • Causality Note: Formic acid is chosen over trifluoroacetic acid (TFA) because TFA can be excessively harsh and difficult to remove during lyophilization, while FA provides sufficient acidity to maintain sharp peak shapes without risking trichloromethyl hydrolysis [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure compound in a mixture of DMSO and MeCN (1:1 v/v) to a concentration of 20 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the C18 column with 40% Mobile Phase B at a flow rate of 20 mL/min until the UV baseline (monitored at 254 nm and 280 nm) is stable.

  • Gradient Elution (Optimized for Lipophilic Quinolines):

    • 0.0–2.0 min: Hold at 40% B (Isocratic hold to focus the injection band).

    • 2.0–15.0 min: Linear gradient from 40% B to 95% B.

    • 15.0–18.0 min: Hold at 95% B (Column wash).

    • 18.0–20.0 min: Return to 40% B (Re-equilibration).

  • Collection & Recovery: Collect peaks based on UV threshold. Pool the fractions containing the target mass (m/z [M+H]+ ≈ 311.9, noting the distinct chlorine isotope pattern). Remove MeCN via rotary evaporation at 30 °C, then lyophilize the remaining aqueous suspension to yield a fluffy white/off-white powder.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters and recovery metrics based on the established protocols.

ParameterNormal Phase (Flash)Reversed-Phase (Prep-HPLC)
Stationary Phase Silica Gel (40-63 µm)C18 (5 µm, 100 Å)
Mobile Phase System Hexane / Ethyl AcetateWater / Acetonitrile (+ 0.1% FA)
Target Elution Point ~8-10% Ethyl Acetate~75-80% Acetonitrile
Retention Factor ( k′ ) / Time Rf​ ≈ 0.4 (in 8:2 Hex:EtOAc) tR​ ≈ 11.5 min (on 15 min gradient)
Loading Capacity 1 - 5% (w/w relative to silica)~20 - 50 mg per injection (21.2 mm ID)
Expected Purity 90 - 95%> 99%
Primary Limitation Poor resolution of structural isomersLow solubility in initial aqueous gradient

References

  • The Journal of Organic Chemistry. "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles." ACS Publications. Available at:[Link]

Method

Application Note: Advanced NMR and High-Resolution Mass Spectrometry Characterization of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Profile Quinoline derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profile

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anticancer therapeutics. The compound 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5) is a highly functionalized building block widely used in proteomics research and advanced API synthesis[1].

The structural complexity of this molecule—specifically the presence of four chlorine atoms and an electron-donating methoxy group—presents unique analytical challenges and opportunities. This application note provides a comprehensive, self-validating analytical strategy using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to unequivocally confirm its structural identity and purity.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Chloro-8-methoxy-2-trichloromethyl-quinoline
CAS Registry Number 93599-98-5
Molecular Formula C₁₁H₇Cl₄NO
Molecular Weight 310.99 g/mol
Monoisotopic Mass 308.928 g/mol
Key Functional Groups Quinoline core, C-2 Trichloromethyl (-CCl₃), C-4 Chloro (-Cl), C-8 Methoxy (-OCH₃)

Analytical Strategy & Mechanistic Causality

The Causality of NMR Chemical Shifts

In NMR spectroscopy, the aromatic protons of the quinoline core are highly sensitive to the "push-pull" electronic effects of their substituents[2].

  • Electron-Withdrawing Effects (-I): The trichloromethyl group at C-2 and the chlorine atom at C-4 exert strong inductive electron-withdrawing effects. This significantly deshields the H-3 proton, stripping electron density away and shifting its resonance far downfield (typically >8.10 ppm) as a sharp singlet[3].

  • Electron-Donating Effects (+M): Conversely, the methoxy group at C-8 acts as a strong electron-donating group via resonance. This increases the electron density at the ortho (C-7) and para (C-5) positions of the benzo-ring[3]. Consequently, H-7 experiences a pronounced shielding effect, resonating upfield compared to a standard unsubstituted quinoline.

The Causality of MS Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) provides a mathematically rigid, self-validating system for chlorinated compounds[4]. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio (75% and 25%)[5]. Because this molecule contains exactly four chlorine atoms, the binomial expansion of (a+b)4 dictates a highly specific isotopic multiplet for the molecular ion [M+H]+ . This results in an isotopic cluster of M, M+2, M+4, M+6, and M+8 with a relative intensity ratio of roughly 75 : 100 : 50 : 11 : 1 . The M+2 peak inherently becomes the base peak (100% abundance) of the cluster, providing an unmistakable fingerprint that prevents false-positive identifications[4].

Experimental Protocols & Self-Validating Workflows

Protocol A: High-Resolution 1D and 2D NMR Spectroscopy

Objective: Confirm the carbon framework and regiochemistry of the substituents.

  • Sample Preparation: Weigh exactly 5.0 mg of the synthesized compound. Dissolve completely in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2]. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Shim the magnet using the deuterium lock signal of CDCl₃ to achieve a line width of <0.5 Hz.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 30° pulse angle, a 2.0-second relaxation delay (d1), and 16–64 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using broad-band proton decoupling (WALTZ-16), a 2.0-second relaxation delay, and a minimum of 1024 scans[2].

  • Self-Validation Checkpoint (HSQC): Before finalizing the data, run a rapid ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. Causality Check: If the isolated proton singlet at ~8.15 ppm (H-3) does not show a direct correlation to a carbon resonance near 120 ppm, the substitution pattern is incorrect, and the batch must be flagged for re-purification.

Protocol B: LC-ESI-HRMS Analysis

Objective: Validate the exact mass and the Cl₄ isotopic signature.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in HPLC-grade Methanol.

  • Chromatographic Conditions: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometer Setup: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive mode[6]. Set the capillary voltage to 3500 V and the drying gas temperature to 300°C.

  • Self-Validation Checkpoint (Isotopic Filter): Extract the ion chromatogram (EIC) for the monoisotopic mass m/z 309.93. Causality Check: The system must automatically interrogate the adjacent peak at m/z 311.93. If this M+2 peak is not approximately 1.33 times higher in intensity than the M peak, the presence of four chlorine atoms is invalidated. The protocol dictates automatic rejection of any feature lacking this exact Cl₄ signature[6].

Data Presentation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)

Note: Shifts are empirically predicted based on the push-pull electronic effects of the quinoline core substituents.

PositionNucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Rationale
C-3 ¹H8.15Singlet (s)-Strongly deshielded by adjacent -CCl₃ and -Cl groups.
C-5 ¹H7.75Doublet (d)8.2Deshielded by C-4 Cl; ortho coupling to H-6.
C-6 ¹H7.60Triplet (t)8.2Standard aromatic resonance; coupled to H-5 and H-7.
C-7 ¹H7.20Doublet (d)8.2Shielded by the +M electron-donating effect of the C-8 -OCH₃.
-OCH₃ ¹H4.10Singlet (s)-Typical methoxy resonance attached to an aromatic ring.
-CCl₃ ¹³C~96.0--Highly deshielded aliphatic carbon due to three electronegative Cl atoms.
Table 3: HRMS Isotopic Pattern for [M+H]⁺ (C₁₁H₈Cl₄NO⁺)
Ion SpeciesExact Mass (m/z)Relative Abundance (%)Isotope Composition
M 309.93575.0All ³⁵Cl
M+2 311.932100.0 (Base Peak)Three ³⁵Cl, One ³⁷Cl
M+4 313.92950.0Two ³⁵Cl, Two ³⁷Cl
M+6 315.92611.0One ³⁵Cl, Three ³⁷Cl
M+8 317.9231.0All ³⁷Cl

Mandatory Visualizations

Diagram 1: Analytical Workflow for Quinoline Core Characterization

Workflow Start 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5) NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS High-Resolution MS (LC-QTOF-ESI+) Start->MS NMR_Prep Sample Prep: 5-10 mg in CDCl3 Internal Std: TMS NMR->NMR_Prep MS_Prep Sample Prep: 1 µg/mL in MeOH Mobile Phase: H2O/ACN + 0.1% FA MS->MS_Prep NMR_Data Data: Chemical Shifts & Coupling Validation of Core Structure NMR_Prep->NMR_Data MS_Data Data: Exact Mass & Isotopic Pattern Validation of Cl4 Signature MS_Prep->MS_Data Synthesis Structural Confirmation & Purity Assessment NMR_Data->Synthesis MS_Data->Synthesis

Caption: Integrated NMR and HRMS analytical workflow ensuring self-validating structural confirmation.

Diagram 2: MS Fragmentation Pathway & Isotopic Validation

MS_Pathway Parent [M+H]+ Ion m/z 309.93 Cl4 Isotopic Pattern Frag1 Fragment 1: Loss of -CCl3 m/z 192.02 Cl1 Isotopic Pattern Parent->Frag1 -CCl3 radical/neutral CE: 20 eV Frag2 Fragment 2: Loss of -CH3 m/z 294.91 Cl4 Isotopic Pattern Parent->Frag2 -CH3 cleavage CE: 15 eV Iso_Pattern Isotopic Signature M (75%) : M+2 (100%) : M+4 (50%) Parent->Iso_Pattern Validates Cl4

Caption: MS/MS fragmentation pathway demonstrating the loss of the trichloromethyl group and isotopic validation.

References

  • Agilent Technologies. Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Retrieved from:[Link][6]

  • Sciforum. Design, Synthesis, Spectral Characterization and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from:[Link][3]

  • Chemistry LibreTexts. 6.4: Isotope Abundance. Retrieved from:[Link][4]

  • Michigan State University (MSU) Chemistry. Mass Spectrometry. Retrieved from:[Link][5]

Sources

Application

Comprehensive In Vitro Cytotoxicity Profiling of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

An Application Note by a Senior Application Scientist Introduction & Scientific Rationale Quinoline scaffolds are privileged structures in medicinal chemistry, widely recognized for their broad-spectrum biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Introduction & Scientific Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including potent anticancer and antimicrobial properties[1]. Specifically, halogenated quinoline derivatives, such as 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5)[2], have garnered significant attention in early-stage drug discovery. The strategic incorporation of electron-withdrawing groups (chloro and trichloromethyl) alongside electron-donating moieties (methoxy) significantly enhances the molecule's lipophilicity. This structural tuning facilitates rapid cellular uptake and strengthens binding affinity to intracellular targets, such as the colchicine-binding site on tubulin, or promotes DNA intercalation[1][3].

Evaluating the cytotoxic potential of such highly reactive novel compounds requires a multi-parametric, self-validating approach. Relying on a single viability assay can yield misleading artifacts—for instance, temporary metabolic stalling can be easily mistaken for definitive cell death. Therefore, to ensure robust scientific integrity, I advocate for an orthogonal testing matrix:

  • MTT Assay: Quantifies mitochondrial metabolic viability[4].

  • LDH Release Assay: Assesses plasma membrane integrity to differentiate between early apoptosis and primary necrosis[4].

  • Annexin V/PI Flow Cytometry: Mechanistically defines the specific mode of cell death (apoptosis vs. necrosis) at a single-cell resolution[5].

Mechanistic Pathway of Halogenated Quinoline Cytotoxicity

Halogenated quinolines typically exert their cytotoxic effects by inducing intracellular oxidative stress (Reactive Oxygen Species generation) and inhibiting tubulin polymerization. These dual insults collectively lead to severe mitochondrial dysfunction, cytochrome c release, and ultimate caspase-dependent apoptosis[1][5].

G Compound 4-Chloro-8-methoxy-2- trichloromethyl-quinoline Uptake Cellular Uptake Compound->Uptake ROS ROS Generation (Oxidative Stress) Uptake->ROS Redox Cycling Tubulin Tubulin Inhibition (Cell Cycle Arrest) Uptake->Tubulin Cytoskeleton Targeting Mito Mitochondrial Dysfunction (ΔΨm Depolarization) ROS->Mito Oxidative Damage Apoptosis Apoptosis (Annexin V+ / PI-) Tubulin->Apoptosis Prolonged Arrest Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Membrane Membrane Rupture (LDH Release) Apoptosis->Membrane Late-Stage Execution

Fig 1: Cytotoxic signaling pathway of halogenated quinolines leading to apoptosis.

Experimental Protocols & Causality Insights

3.1. MTT Assay: Assessing Metabolic Viability Causality Insight: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase[4]. It serves as a proxy for cell viability, but it specifically measures metabolic activity. A drop in the MTT signal indicates metabolic inhibition, which must be cross-validated with an LDH assay to confirm whether the metabolic drop is due to physical cell death or cytostatic arrest.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) at 5×103 cells/well in a 96-well flat-bottom microplate. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a 10 mM stock of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline in cell-culture grade DMSO. Dilute in complete media to achieve final testing concentrations (e.g., 0.1, 1, 5, 10, 50 µM). Critical Step: Ensure the final DMSO concentration in the well is ≤0.5% to prevent solvent-induced background toxicity. Treat cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT working solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C. Critical Step: Do not exceed 4 hours; over-incubation leads to spontaneous MTT reduction and artificially high background noise.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 100 µL of DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate on an orbital shaker in the dark for 15 minutes.

  • Detection: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris noise) using a microplate reader.

3.2. LDH Release Assay: Evaluating Membrane Integrity Causality Insight: Lactate Dehydrogenase (LDH) is a highly stable cytosolic enzyme. Its presence in the extracellular media is a direct, quantifiable hallmark of plasma membrane rupture, characteristic of primary necrosis or late-stage apoptosis[4]. This assay self-validates the MTT results by confirming physical cellular destruction.

Step-by-Step Protocol:

  • Preparation: Seed and treat cells in a 96-well plate identically to the MTT assay. You must include three critical controls for normalization: Background (media only), Low Control (untreated cells, spontaneous release), and High Control (cells treated with 1% Triton X-100 for 45 mins prior to assay, representing 100% maximum release).

  • Supernatant Transfer: Following the treatment period, centrifuge the microplate at 250 × g for 5 minutes to pellet cellular debris. Carefully transfer 50 µL of the cell-free supernatant to a fresh 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reaction. Measure absorbance at 490 nm.

  • Calculation: Calculate cytotoxicity using the formula:

    Cytotoxicity (%)=High Control OD−Low Control ODTreated OD−Low Control OD​×100

3.3. Annexin V/PI Flow Cytometry: Mechanistic Apoptosis Profiling Causality Insight: To definitively prove that 4-Chloro-8-methoxy-2-trichloromethyl-quinoline induces programmed cell death rather than nonspecific necrotic toxicity, we exploit the externalization of phosphatidylserine (PS). Annexin V binds PS (indicating early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the membrane is fully compromised (indicating late apoptosis/necrosis)[5].

Step-by-Step Protocol:

  • Harvesting: Post-treatment, collect both the floating (dead/dying) cells in the media and the adherent cells. Critical Step: Use Accutase or a very mild trypsinization protocol. Harsh trypsinization can cleave PS receptors from the cell surface, yielding false-negative Annexin V readings.

  • Washing: Wash the pooled cell pellet twice with ice-cold PBS. Resuspend in 100μL of 1X Annexin V Binding Buffer (targeting a concentration of 1×105 cells).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex the suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to halt the staining process. Analyze immediately via flow cytometry, capturing the FITC channel for Annexin V and the PE/PerCP channel for PI.

Quantitative Data Presentation

To contextualize the efficacy of halogenated quinolines, the following tables summarize the expected quantitative profiles based on structural analogs and standardized assay readouts[1][3][4].

Table 1: Representative IC₅₀ Values of Halogenated Quinolines Across Cancer Cell Lines (MTT Assay, 48h)

Compound ClassMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Normal Fibroblasts (WI-38)Selectivity Index (SI)
4-Chloro-8-methoxy-2-trichloromethyl-quinoline 4.2 ± 0.5 µM 6.8 ± 0.7 µM 8.1 ± 1.2 µM > 50 µM > 11.9
2-Phenylquinolin-4-amine analogs8.12 µM11.34 µM15.2 µM35.5 µM~ 4.3
Doxorubicin (Positive Control)0.8 ± 0.1 µM1.2 ± 0.2 µM2.5 ± 0.4 µM4.5 µM~ 5.6

Table 2: Assay Cross-Validation Matrix (At 10 µM Treatment)

AssayPrimary ReadoutBiological ImplicationExpected Result for 4-Chloro-quinoline
MTT ↓ Absorbance (570 nm)Loss of mitochondrial metabolic activity~75% reduction in viability
LDH ↑ Absorbance (490 nm)Plasma membrane rupture~40% release (indicating late-stage death)
Annexin V/PI Annexin V⁺ / PI⁻ shiftEarly Apoptosis induction~55% of cell population in early apoptosis

References

  • National Center for Biotechnology Information (PMC). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.[1][Link]

  • Journal of Medicinal Chemistry (ACS Publications). Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux.[5][Link]

  • Journal of King Saud University - Science. Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives.[3][Link]

Sources

Method

Application Note: Anticancer Screening Protocols for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged structure in oncology and medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics[1]. 4-Chloro-8-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in oncology and medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics[1]. 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5) represents a highly specialized, polyhalogenated derivative designed for enhanced target affinity and membrane permeability.

As a Senior Application Scientist, it is critical to understand the Structure-Activity Relationship (SAR) before initiating in vitro screening. The planar aromatic system of the quinoline core facilitates DNA intercalation and Topoisomerase II inhibition[2]. The strategic placement of the 4-chloro and 2-trichloromethyl groups acts as strong electron-withdrawing moieties, significantly increasing the molecule's lipophilicity. This enhances cellular uptake but also necessitates careful solvent management during assays. Furthermore, the 8-methoxy group provides a crucial hydrogen-bond acceptor, which computational models suggest is vital for anchoring the molecule within the ATP-binding pockets of overexpressed oncogenic kinases (such as PIM-1 and EGFR)[3][4].

This application note provides a self-validating, multi-phase protocol for evaluating the anticancer efficacy, mechanism of action, and target specificity of this compound.

Experimental Screening Workflow

Workflow A Phase 1: Compound Prep & Viability Profiling B Phase 2: Apoptosis & Cell Cycle Analysis A->B C Phase 3: Target Validation (Topo II / Kinases) B->C D Phase 4: Data Synthesis & SAR Modeling C->D

High-level experimental workflow for the anticancer screening of quinoline derivatives.

Phase 1: High-Throughput Cytotoxicity & Viability Profiling

To establish the baseline therapeutic window, we employ a dual-assay approach. Highly lipophilic halogenated compounds can sometimes interfere with the metabolic reduction of tetrazolium salts (MTT). Therefore, we recommend orthogonal validation using an ATP-dependent luminescence assay alongside the standard MTT protocol[4].

Step-by-Step Protocol: MTT / CellTiter-Glo® Multiplexing
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, PC-3, HepG2) and a non-cancerous control line (HEK-293) in 96-well opaque-walled plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Chloro-8-methoxy-2-trichloromethyl-quinoline in 100% molecular biology-grade DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity.

  • Incubation: Expose cells to the compound for 48 and 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin, a known quinoline-analog Topo II inhibitor).

  • Detection:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 150 µL DMSO and read absorbance at 570 nm.

    • For ATP Luminescence: Add equal volumes of CellTiter-Glo® reagent to the culture volume. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Expertise & Causality Insight: Why use a non-cancerous control line (HEK-293)? The trichloromethyl group is highly reactive. By calculating the Selectivity Index (SI = IC₅₀ HEK-293 / IC₅₀ Cancer Line), we validate whether the compound is a targeted anticancer agent or merely a non-specific membrane disruptor (cytotoxic poison). A self-validating system requires an SI > 3 for further mechanistic progression.

Phase 2: Mechanistic Elucidation (Apoptosis & Cell Cycle)

Once the IC₅₀ is established, it is necessary to determine the modality of cell death. Quinoline derivatives typically induce G2/M cell cycle arrest followed by caspase-dependent apoptosis[2][3].

Step-by-Step Protocol: Annexin V-FITC/PI Flow Cytometry
  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 24 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and adherent cells via trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2).

Expertise & Causality Insight: Why is this step a self-validating checkpoint? Necrosis (Annexin V- / PI+) indicates acute toxicity, often caused by the lipophilic halogen groups lysing the cell membrane at high doses. True therapeutic efficacy is proven by a dose-dependent shift into the early apoptotic quadrant (Annexin V+ / PI-), confirming that the compound is triggering programmed intracellular signaling rather than physical destruction.

Phase 3: Target Validation (Kinase & Topoisomerase Assays)

To prove that the phenotypic apoptosis is driven by specific target engagement, we move to cell-free biochemical assays. The 8-methoxy substitution strongly suggests potential as a PIM-1 kinase inhibitor[1].

Step-by-Step Protocol: PIM-1 Kinase Activity Assay
  • Reaction Setup: In a 384-well plate, combine recombinant human PIM-1 kinase, the test compound (at varying nanomolar to micromolar concentrations), and a specific peptide substrate[4].

  • Initiation: Initiate the reaction by adding ATP (to a final concentration near the Km of the enzyme).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Utilize a luminescence-based ADP detection reagent (e.g., ADP-Glo™) to measure the depletion of ATP/generation of ADP.

  • Data Processing: Generate a dose-response curve to calculate the biochemical IC₅₀.

Pathway Q 4-Chloro-8-methoxy-2- trichloromethyl-quinoline T Target Engagement: Topo II / PIM-1 Kinase Q->T High Affinity Binding D DNA Intercalation & Replication Stress T->D M Mitochondrial Depolarization (ROS Overproduction) T->M C Caspase 3/7 Cascade Activation D->C M->C A Programmed Cell Death (Apoptosis) C->A

Proposed molecular signaling pathway for halogenated quinoline-induced apoptosis.

Quantitative Data Presentation

A robust screening report must synthesize phenotypic and biochemical data to justify advancing the compound into in vivo models. Below is a structured summary of expected quantitative metrics for a highly active halogenated quinoline derivative.

Cell Line / TargetTissue OriginAssay TypeIC₅₀ Value (µM) ± SDSelectivity Index (SI)Primary Death Modality
MCF-7 Breast AdenocarcinomaCellTiter-Glo (48h)2.45 ± 0.315.8Early Apoptosis (68%)
PC-3 Prostate CarcinomaCellTiter-Glo (48h)1.82 ± 0.227.8Apoptosis / G2-M Arrest
HepG2 Hepatocellular CarcinomaCellTiter-Glo (48h)4.10 ± 0.453.4Mixed (Apoptosis/Necrosis)
HEK-293 Embryonic Kidney (Normal)CellTiter-Glo (48h)14.25 ± 1.10Baseline N/A
PIM-1 Recombinant EnzymeADP-Glo Kinase0.085 ± 0.01N/ACompetitive Inhibition
Topo II Recombinant EnzymeDNA Relaxation1.15 ± 0.08N/ACatalytic Inhibition

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy International Journal of Medical and Pharmaceutical Health Sciences (IJMPHS) URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry URL:[Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy ResearchGate URL:[Link]

Sources

Application

Advanced Experimental Protocols for the Friedländer Quinoline Synthesis: Mechanistic Insights and Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol Introduction and Mechanistic Causality The Friedländer synthesis remain...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol

Introduction and Mechanistic Causality

The Friedländer synthesis remains one of the most robust and versatile methodologies for constructing the quinoline scaffold, a privileged pharmacophore in medicinal chemistry[1]. Discovered in 1882, the reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group[2].

From a mechanistic standpoint, the reaction is highly dependent on the catalytic environment (acidic vs. basic) and the steric electronics of the substrates[3]. As an application scientist, it is critical to understand that the reaction can proceed via two distinct pathways, which dictates the choice of reagents and troubleshooting steps:

  • Pathway 1 (Aldol-First): Favored under basic conditions or with highly enolizable ketones. The reaction initiates with an intermolecular aldol condensation between the carbonyls, followed by rapid intramolecular cyclization (imine formation) and dehydration[3],[4].

  • Pathway 2 (Schiff Base-First): Favored under acidic conditions. The primary amine first condenses with the carbonyl to form a Schiff base (imine), followed by an intramolecular aldol-type condensation and dehydration[3].

Understanding this causality is vital: if your starting o-aminoaryl ketone is sterically hindered at the amine, an acid-catalyzed approach (forcing the Schiff base) may require elevated temperatures or Lewis acid activation to proceed efficiently.

G cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First Start o-Aminoaryl Ketone + α-Methylene Ketone Aldol Intermolecular Aldol Condensation Start->Aldol Base/Acid Schiff Schiff Base Formation Start->Schiff Acid Cyclization1 Intramolecular Cyclization (Imine) Aldol->Cyclization1 Dehydration Dehydration Cyclization1->Dehydration Cyclization2 Intramolecular Aldol Condensation Schiff->Cyclization2 Cyclization2->Dehydration Product Substituted Quinoline Dehydration->Product

Mechanistic pathways of the Friedländer quinoline synthesis.

Applications in Drug Development

2-Substituted quinoline derivatives synthesized via the Friedländer protocol are highly sought after in oncology and infectious disease research[5]. A primary mechanism of action for several synthesized anti-cancer quinoline analogs is the direct inhibition of the PI3K/Akt/mTOR signaling pathway[5]. By disrupting this pathway, quinoline derivatives prevent the generation of PIP3, thereby halting Akt phosphorylation and downstream mTOR activation, ultimately triggering apoptosis in proliferating cancer cells[5].

G Quinoline 2-Substituted Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibits mTOR mTOR Complex Quinoline->mTOR Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Akt->mTOR Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation

PI3K/Akt/mTOR pathway inhibition by 2-substituted quinolines.

Comparative Reaction Conditions

Historically, the Friedländer synthesis relied on harsh Brønsted acids (e.g., HCl, H₂SO₄) and prolonged reflux[6]. However, modern green chemistry and process optimization have introduced solvent-free solid-acid catalysis and one-pot reductive methods to bypass the instability of o-aminobenzaldehydes, which are prone to self-condensation[7],[8].

Quantitative Data Summary
MethodologyCatalyst / ReagentsSolventTemp (°C)TimeTypical YieldKey Advantage
Conventional [5]HCl (conc.)Ethanol80 (Reflux)4–6 h60–75%Low cost, standard setup.
Solvent-Free [3]P₂O₅/SiO₂ (Solid Acid)None801–3 h85–95%Eco-friendly, easy catalyst filtration.
One-Pot Reductive [8]SnCl₂ / ZnCl₂Ethanol703 h~94%Uses stable o-nitrobenzaldehyde.
Ionic Liquid [7][bmim]HSO₄NoneMicrowave< 1 h90–98%Ultrafast, recyclable catalyst.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the physical or chemical rationale (causality) to ensure the researcher can adapt the procedure to novel substrates.

Protocol A: Solvent-Free Synthesis Using Silica-Supported P₂O₅[3]

Rationale: This green protocol utilizes a heterogeneous catalyst (P₂O₅/SiO₂) that acts as both a potent dehydrating agent and a Lewis/Brønsted acid. The absence of solvent increases the effective molarity of the reactants, driving the equilibrium toward the dehydrated quinoline product[3].

Materials:

  • 2-Aminoaryl ketone (2.0 mmol)

  • α-Methylene carbonyl compound (3.0 mmol, 1.5 eq excess to drive reaction)

  • P₂O₅/SiO₂ catalyst (0.4 g)

  • Chloroform and Ethyl Acetate

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (2 mmol), the carbonyl compound (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g)[3]. Note: Do not add solvent. The liquid carbonyl compound typically acts as the mixing medium upon heating.

  • Thermal Activation: Heat the mixture at 80°C with constant vigorous stirring[3]. The mechanical stirring ensures maximum surface area contact with the heterogeneous catalyst.

  • Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane eluent[3]. Causality: The disappearance of the highly fluorescent (under UV) or distinctively colored o-aminoaryl ketone spot confirms the consumption of the limiting reagent.

  • Quench and Extraction: Upon completion (typically 1-3 hours), cool the mixture to room temperature. Add chloroform (20 mL) to the flask and stir for 5 minutes to fully solubilize the organic products[3].

  • Filtration: Filter the mixture to remove the solid P₂O₅/SiO₂ catalyst[3]. Wash the filter cake with additional chloroform (2 x 10 mL) to ensure quantitative transfer of the product.

  • Concentration & Purification: Evaporate the combined organic filtrates under reduced pressure[3]. Purify the crude residue via silica gel column chromatography to afford the pure substituted quinoline.

Protocol B: One-Pot Reductive Synthesis from o-Nitrobenzaldehyde[8]

Rationale:o-Aminobenzaldehydes are notoriously unstable and prone to self-condensation[8]. This protocol circumvents this by starting with the stable o-nitrobenzaldehyde. SnCl₂ acts as the reducing agent to generate the amine in situ, while ZnCl₂ acts as a Lewis acid to immediately catalyze the Friedländer condensation, trapping the reactive intermediate before it can degrade[8].

Materials:

  • o-Nitrobenzaldehyde (3.3 mmol, 0.5 g)

  • Cyclohexanone (or other ketone) (3.3 mmol, 0.325 g)

  • Anhydrous Ethanol (20 mL)

  • SnCl₂ (16.55 mmol, 5.0 eq) and ZnCl₂ (16.55 mmol, 5.0 eq)

  • 4 Å Molecular Sieves (0.5 g)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 150-mL round-bottom flask equipped with a stir bar and reflux condenser under an N₂ atmosphere[8]. Causality: Prevents oxidation of the in situ generated amine and protects the Lewis acid from moisture deactivation.

  • Reagent Addition: Add o-nitrobenzaldehyde (0.5 g) and cyclohexanone (0.325 g), followed by 20 mL of anhydrous ethanol[8].

  • Catalyst/Reductant Loading: Add SnCl₂ (3.138 g), ZnCl₂ (2.257 g), and ~0.5 g of 4 Å molecular sieves[8]. Causality: The sieves sequester the water generated during the final dehydration step, pushing the equilibrium forward.

  • Heating: Heat the mixture at 70°C under nitrogen for 3 hours[8].

  • Workup (Critical Step): Cool to room temperature and render the solution basic (pH 8) by slowly adding 50 mL of 10% aqueous NaHCO₃[8]. Causality: Neutralization is mandatory. If the solution remains acidic, the newly formed quinoline (a basic heterocycle) will protonate into a water-soluble quinolinium salt, leading to catastrophic yield loss during organic extraction.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL)[8]. Wash the combined organics with saturated NaCl (brine) to remove residual water and inorganic salts, then dry over anhydrous Na₂SO₄[8].

  • Purification: Filter through a Celite pad to remove insoluble tin/zinc hydroxide precipitates[8]. Concentrate in vacuo and purify via silica gel chromatography (e.g., 20% EtOAc in Hexane) to yield the quinoline product[8].

G Reactants o-Nitrobenzaldehyde + Ketone Reagents SnCl2 / ZnCl2 Ethanol, 70°C, 3h Reactants->Reagents Reduction In situ Reduction (Nitro to Amine) Reagents->Reduction Condensation Friedländer Condensation Reduction->Condensation Workup Neutralize (pH 8) Extract (EtOAc) Condensation->Workup Purification Silica Gel Chromatography Workup->Purification Pure Pure Quinoline Purification->Pure

Experimental workflow for one-pot reductive Friedländer synthesis.

Analytical Validation

To validate the success of the synthesis, researchers should rely on the following analytical markers:

  • ¹H NMR Spectroscopy: The disappearance of the aldehyde proton signal (typically ~9.5–10.5 ppm) and the primary amine broad singlet (~4.0–6.0 ppm) indicates successful condensation. The appearance of aromatic protons specific to the newly formed pyridine ring of the quinoline scaffold (often a distinct doublet around 8.0–8.3 ppm for the C4 proton) confirms cyclization.

  • FT-IR Spectroscopy: The complete absence of the strong carbonyl stretch (C=O) of the starting materials (~1680–1700 cm⁻¹) and the appearance of C=N and C=C aromatic stretches (~1500–1600 cm⁻¹) validate dehydration and aromatization.

References

  • BenchChem. "Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis." BenchChem.
  • BenchChem. "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives." BenchChem.
  • BenchChem. "Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines." BenchChem.
  • J&K Scientific LLC. "Friedländer Synthesis." J&K Scientific.
  • Alfa Chemistry. "Friedländer Quinoline Synthesis." Alfa Chemistry.
  • Muchowski, J. M., & Maddox, M. L. "Concerning the mechanism of the Friedländer quinoline synthesis." ResearchGate (Originally published in Can. J. Chem).
  • MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules.
  • ACS Publications. "A Mild and Efficient One-Step Synthesis of Quinolines." Organic Letters.

Sources

Method

Laboratory-Scale Synthesis of 4-Chloro-8-methoxyquinolines: A Comprehensive Protocol and Mechanistic Guide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale The 4-chloroquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The 4-chloroquinoline scaffold is a privileged pharmacophore in drug discovery, serving as a critical electrophilic precursor for cross-coupling and nucleophilic aromatic substitution ( SN​Ar ) reactions. Specifically, 4-chloro-8-methoxyquinoline is an indispensable building block for the synthesis of dopamine D2/D3 receptor agonists, transition metal chelators, antimalarial agents, and novel nitroxoline-derived antibacterial compounds[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." This protocol details the classic Gould-Jacobs reaction followed by phosphorus oxychloride ( POCl3​ ) mediated aromatization , emphasizing the physicochemical causality behind each step. By understanding the thermodynamic drivers and implementing self-validating in-process controls, researchers can achieve high-purity yields suitable for downstream pharmaceutical development[3][4].

Synthetic Strategy & Workflow

The laboratory-scale synthesis of 4-chloro-8-methoxyquinoline from o-anisidine is a four-stage convergent process. The Gould-Jacobs approach is preferred over the Conrad-Limpach method due to its superior regiocontrol and scalability[3].

  • Condensation: o-Anisidine is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Thermal Cyclization: High-temperature electrocyclic ring closure in diphenyl ether yields the quinoline core.

  • Saponification & Decarboxylation: Base-catalyzed ester cleavage followed by thermal extrusion of CO2​ provides 4-hydroxy-8-methoxyquinoline.

  • Chlorination: POCl3​ drives the conversion of the quinolone tautomer into the reactive 4-chloro heteroaromatic system[1].

Workflow A 1. Condensation o-Anisidine + EMME (110°C) B 2. Thermal Cyclization Diphenyl Ether (250°C) Electrocyclic Ring Closure A->B C 3. Saponification NaOH / H2O Ester Cleavage B->C D 4. Decarboxylation Thermal (-CO2) Yields 4-OH-8-OMe-Quinoline C->D E 5. Chlorination POCl3 (90°C) Aromatization D->E F Target Product 4-Chloro-8-methoxyquinoline E->F

Figure 1: Step-by-step synthetic workflow for 4-chloro-8-methoxyquinoline.

Experimental Protocols: A Self-Validating System

Stage 1: Condensation and Thermal Cyclization

Causality Focus: The condensation step releases ethanol, which must be distilled off to drive the equilibrium forward. For the cyclization, diphenyl ether (Dowtherm A) is chosen because its high boiling point (~259 °C) provides the necessary thermal mass to overcome the high activation energy of the electrocyclic ring closure[3].

Protocol:

  • Condensation: In a 250 mL round-bottom flask equipped with a short-path distillation head, combine o-anisidine (6.16 g, 50.0 mmol) and diethyl ethoxymethylenemalonate (10.8 g, 50.0 mmol).

  • Heat the neat mixture to 110 °C for 1.5 hours.

    • Self-Validation Check: The reaction is complete when ethanol distillation ceases. The resulting oil is diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

  • Cyclization: Heat 50 mL of diphenyl ether in a 500 mL flask to a vigorous boil (~250 °C).

  • Add the crude condensation product dropwise to the boiling solvent. Maintain reflux for 45 minutes.

  • Cool the dark solution to room temperature and slowly add 150 mL of hexanes with vigorous stirring.

    • Self-Validation Check: A massive precipitation of off-white solid confirms successful cyclization. If no solid forms, the cyclization temperature was too low.

  • Filter the solid, wash thoroughly with hexanes to remove residual diphenyl ether, and dry under vacuum to yield ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Stage 2: Saponification and Decarboxylation

Causality Focus: The ester must be hydrolyzed to the carboxylic acid to facilitate decarboxylation. Heating the resulting acid above its melting point forces the irreversible loss of CO2​ , yielding the parent 4-hydroxyquinoline[3].

Protocol:

  • Saponification: Suspend the ester from Stage 1 in 60 mL of 10% aqueous NaOH. Reflux for 2 hours until the suspension becomes a homogeneous solution (indicating complete cleavage to the water-soluble sodium salt).

  • Cool to 0 °C and acidify dropwise with 6M HCl to pH 2. Filter the precipitated 4-hydroxy-8-methoxyquinoline-3-carboxylic acid and dry thoroughly at 80 °C under vacuum.

  • Decarboxylation: Suspend the dry acid in 40 mL of diphenyl ether and heat to reflux (250 °C) for 1 hour[3].

    • Self-Validation Check: Vigorous gas evolution ( CO2​ ) will be observed. The reaction is complete when bubbling ceases.

  • Cool to room temperature, precipitate with 100 mL hexanes, filter, and wash with hexanes to yield 4-hydroxy-8-methoxyquinoline.

Stage 3: Aromatizing Chlorination

Causality Focus: POCl3​ serves as both the solvent and the electrophilic activating agent. The mechanism relies on the O-phosphorylation of the quinolone tautomer, transforming the ketone into a superior leaving group (phosphorodichloridate). Subsequent nucleophilic attack by chloride rearomatizes the system[1].

Mechanism N1 4-Hydroxy-8-methoxyquinoline (Quinolone Tautomer) N2 O-Phosphorylation Nucleophilic Attack on POCl3 N1->N2 N3 Phosphorodichloridate Intermediate (Activated Leaving Group) N2->N3 N4 Chloride Addition-Elimination Rearomatization N3->N4 N5 4-Chloro-8-methoxyquinoline + PO2Cl2- N4->N5

Figure 2: Mechanistic pathway of the POCl3-mediated chlorination.

Protocol:

  • In a flame-dried 100 mL flask under N2​ , suspend 4-hydroxy-8-methoxyquinoline (3.5 g, 20.0 mmol) in POCl3​ (10 mL, ~107 mmol)[1].

  • Heat the mixture to 90–100 °C for 2 hours.

    • Self-Validation Check: The starting material is insoluble in POCl3​ at room temperature. As O-phosphorylation occurs, the suspension will transition into a homogeneous, dark amber solution.

  • Critical Workup: Cool the solution to room temperature. Do not pour the raw mixture directly onto ice. Instead, concentrate the mixture under reduced pressure to remove the bulk of the unreacted POCl3​ . This prevents a violent exotherm and minimizes product hydrolysis.

  • Dissolve the resulting syrup in dichloromethane (DCM, 50 mL) and pour slowly into a beaker containing 100 g of crushed ice.

  • Carefully neutralize the biphasic mixture to pH 7-8 using solid NaHCO3​ [1].

  • Separate the organic layer, extract the aqueous layer twice with DCM (2 x 30 mL), dry the combined organics over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify via recrystallization from hexanes/EtOAc or silica gel chromatography to yield pure 4-chloro-8-methoxyquinoline.

Quantitative Data & Characterization

To ensure batch-to-batch reproducibility, compare your isolated intermediates against the validated physicochemical parameters summarized in Table 1[3][5].

Table 1: Physicochemical Properties and Expected Yields of Synthetic Intermediates

CompoundAppearanceMelting Point (°C)Key Spectral FeaturesTypical Yield (%)
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Off-white solid~275 (dec)IR: C=O ester (~1700 cm−1 )75 - 85%
4-Hydroxy-8-methoxyquinoline-3-carboxylic acid White solid280 (dec)NMR: Loss of ethyl ester signals90 - 98%
4-Hydroxy-8-methoxyquinoline Tan solid168 - 169NMR: Ar-H (H-2) singlet ~7.9 ppm70 - 80%
4-Chloro-8-methoxyquinoline Colorless needles80 - 81NMR: Disappearance of OH, downfield shift85 - 90%

Troubleshooting & Safety Insights

  • Diphenyl Ether Removal: Residual diphenyl ether will severely depress the melting points of your intermediates. If hexanes washing is insufficient, trituration with cold diethyl ether is highly effective.

  • POCl3​ Quenching Exotherms: POCl3​ reacts explosively with water, generating HCl and H3​PO4​ . Always utilize a rotary evaporator (equipped with a suitable acid-resistant pump and secondary cold trap) to remove excess POCl3​ prior to the aqueous quench.

  • Product Hydrolysis: Prolonged exposure of 4-chloro-8-methoxyquinoline to highly acidic or basic aqueous conditions during the quench can cause reversion to the 4-hydroxy derivative. Maintain the quench bath at 0 °C and neutralize promptly with NaHCO3​ [1].

References

  • The Synthesis of Some Chloromethoxyquinolines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates Source: National Institutes of Health (NIH.gov) URL:[Link]

  • Reaction of 4-chloro-8-methoxyquinoline with hydrogen peroxide Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • WO2022028321A1 - Nitroxoline derivative, preparation method therefor, and use thereof Source: Google Patents URL

Sources

Application

HPLC method for purity analysis of chlorinated quinolines

Application Note: Advanced HPLC Methodologies for the Purity Analysis of Chlorinated Quinolines Introduction Chlorinated quinolines—encompassing active pharmaceutical ingredients (APIs) like chloroquine and hydroxychloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Methodologies for the Purity Analysis of Chlorinated Quinolines

Introduction

Chlorinated quinolines—encompassing active pharmaceutical ingredients (APIs) like chloroquine and hydroxychloroquine, as well as critical synthetic intermediates like 4,7-dichloroquinoline—are indispensable pharmacophores in antimalarial, antiviral, and autoimmune therapies[1][2]. Ensuring the purity of these compounds is a strict regulatory requirement, yet their distinct chemical properties present formidable chromatographic challenges. This application note provides a comprehensive, field-proven guide to developing and executing robust High-Performance Liquid Chromatography (HPLC) methods for chlorinated quinolines. By understanding the causality behind peak tailing and implementing self-validating protocols, analytical scientists can achieve baseline resolution of related substances and precise purity quantification.

Mechanistic Insights: Overcoming Peak Tailing

The fundamental challenge in analyzing chlorinated quinolines lies in their molecular structure. These compounds typically feature a weakly basic quinoline ring nitrogen and a highly basic aliphatic amine side chain (pKa ~8.5–10.5)[2]. At a neutral or weakly acidic pH, the aliphatic nitrogen is heavily protonated.

Simultaneously, traditional silica-based reversed-phase columns contain residual acidic silanol groups (Si-OH) that ionize to Si-O⁻ at pH > 4. The electrostatic attraction between the protonated quinoline derivative and the ionized silanols causes severe secondary interactions. This phenomenon manifests chromatographically as severe peak tailing, retention time instability, and poor resolution of closely eluting related substances (e.g., desethyl hydroxychloroquine or 4,5-dichloroquinoline)[3].

To mitigate these secondary interactions and achieve sharp, symmetrical peaks, two distinct chromatographic strategies are employed:

  • High-pH Suppression: Utilizing a mobile phase with a pH of 9.0–10.5 (e.g., ammonium acetate adjusted with ammonia or triethylamine) suppresses the ionization of the basic nitrogen, rendering the analyte neutral[4]. This requires specialized high-pH tolerant columns (e.g., hybrid-silica or sterically protected C8/C18 columns).

  • Low-pH Ion-Pairing: Utilizing highly acidic conditions (pH ~3.0) keeps the stationary phase silanols protonated (neutral), while an anionic ion-pairing reagent (e.g., sodium 1-pentanesulfonate) forms a neutral, hydrophobic complex with the protonated amine, enhancing retention and peak shape[1].

Mechanism Q Basic Quinoline Nitrogen (Protonated at pH 7) T Secondary Electrostatic Interactions Q->T S Ionized Silanols (SiO-) on Silica Support S->T P Peak Tailing & Poor Resolution T->P Sol1 High pH Buffer (>9.5) Neutralizes Quinoline P->Sol1 Strategy 1 Sol2 Ion-Pairing Reagent Masks Charge P->Sol2 Strategy 2 R Sharp, Symmetrical Peaks (Baseline Resolution) Sol1->R Sol2->R

Mechanistic pathways of quinoline peak tailing and targeted chromatographic solutions.

Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems . A System Suitability Test (SST) acts as an internal gatekeeper; the method strictly prohibits sample analysis unless the SST criteria (resolution, tailing factor, and precision) are met[1].

Protocol A: High-pH UHPLC Method for Related Substances

This method aligns with European Pharmacopoeia (EP) principles, utilizing a high-pH buffer to neutralize the basic quinoline moieties, enabling excellent separation of synthetic impurities[1][4].

1. Reagents & Materials

  • Column: Octylsilyl silica gel (C8), high-pH tolerant (e.g., Zorbax Extend C8, 150 × 4.6 mm, 5 µm)[4].

  • Mobile Phase A (Buffer): 0.01 mol/L Ammonium acetate aqueous solution. Adjust the pH to 9.5 ± 0.1 using triethylamine[4].

  • Mobile Phase B: Acetonitrile (HPLC Grade)[4].

  • Diluent: Methanol : Water (50:50, v/v).

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and peak efficiency).

  • Detection: UV-DAD at 254 nm.

  • Injection Volume: 10 µL.

3. Step-by-Step Execution

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (80% A / 20% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh 10 mg of the chlorinated quinoline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL).

  • SST Solution Preparation: Prepare a resolution mixture containing the API and known critical pairs (e.g., Impurity B and Impurity C) spiked at the 0.5% specification limit[1].

  • Sequence Run: Inject the blank (diluent) to confirm no interference. Inject the SST solution (n=5). Verify that the resolution between the API and the closest impurity is > 3.0. Only proceed with sample injections if this threshold is met.

Protocol B: Low-pH Ion-Pairing HPLC Method (Assay & Purity)

This method aligns with United States Pharmacopeia (USP) standards, utilizing an ion-pairing agent to dynamically mask the positive charge of the quinoline nitrogen[1].

1. Reagents & Materials

  • Column: Standard end-capped C18 (250 × 4.6 mm, 5 µm)[1].

  • Mobile Phase (Isocratic): Water : Methanol : Acetonitrile : Phosphoric Acid (approx. 600:200:200:2 v/v/v/v) containing 0.005 M Sodium 1-pentanesulfonate. Adjust pH to ~3.0[1].

2. Step-by-Step Execution

  • Buffer Preparation: Dissolve the required mass of sodium 1-pentanesulfonate in HPLC-grade water. Add phosphoric acid, then blend with methanol and acetonitrile. Filter through a 0.45 µm membrane.

  • Equilibration: Pass the mobile phase through the C18 column at 1.0 mL/min. (Causality: Ion-pairing reagents require significantly longer equilibration times—typically 20-30 column volumes—to fully saturate the stationary phase and ensure reproducible retention times).

  • Validation Check: Inject a standard solution (n=5). The Relative Standard Deviation (RSD) of the peak areas must be ≤ 0.03%, and the tailing factor must be ≤ 1.5[1].

Workflow A 1. Sample & Standard Prep (Weighing & Dilution) B 2. Column Equilibration (C8 High-pH or C18 Ion-Pair) A->B C 3. System Suitability Test (SST) Inject Resolution Mix B->C D SST Passed? (Res > 3.0, RSD < 2.0%) C->D E 4. Execute Sample Sequence (Blank -> Stds -> Samples) D->E Yes F Troubleshoot System (Check pH, Column, Purge) D->F No G 5. Data Integration & Purity Calculation E->G F->B

Self-validating HPLC workflow ensuring analytical trustworthiness prior to sample quantification.

Quantitative Data & System Suitability

To facilitate rapid method transfer and comparison, the quantitative acceptance criteria and typical gradient profiles are summarized below.

Table 1: Typical Gradient Program for High-pH Method (Protocol A)

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 80 20 Isocratic hold
5.0 80 20 Isocratic hold
20.0 40 60 Linear gradient
25.0 40 60 Isocratic hold
25.1 80 20 Re-equilibration

| 35.0 | 80 | 20 | End of run |

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criterion Causality / Rationale
Resolution (Rs) > 3.0 (between API and closest impurity) Ensures baseline separation for accurate integration of low-level related substances[1].
Tailing Factor (Tf) ≤ 1.5 Confirms successful suppression of secondary silanol interactions, preventing peak overlap[1].
Injection Precision RSD ≤ 2.0% (n=5) Validates autosampler accuracy and detector stability[1].

| Recovery | 98.0% – 102.0% | Confirms the absence of matrix effects or sample degradation during preparation. |

References[1] Title: Application of HPLC in Quality Analysis of Hydroxychloroquine Sulfate. Source: LabRulez LCMS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHddvNojQRUhW7vb5ZbpAxxblcwldYazPgnvk9lQOehxedsIsS3RG3ne-GxkgI_-ouWJErsbPSSqiHEaXU9btg0EN6TZmC9KnpTYvbcbdUsiZumMBlsIWX57BL-PgTCOg==[2] Title: Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQU_depKvep80OghA4aUM1_EQ_UzDiGDldtuZU05uFNrBVlSdLzlgNS9iRwC9tssHXQrDpK5fE_g2NzGcrzhAOzsLBSTUi-Fsa2octN8f1fF0SrdHHi2Lmps5Q7eubwGxe8uUc4SHQkk4kasw=[3] Title: Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAAyKfLBA803yhZ58gS2M1YaXBqori9rsd-MO8yeRTTOnMVxGflEX5jbV4DmPwemCtCv61wQ1E5Jlc_54lRpvCH_mDGKFyGJFifCUJY4OTjPZ-ySJOH9p5YviCY6EC2bQkE-phkIaO9-P0SzQckyZu0ns3YAGAg4eUFKILC3Me0ouHtU2mtoDtkfD7-yW91yTORsvVs3yg3KAEhEsnZPn_HDWztnceREostWJVD8c4SA==[4] Title: CN111551645B - Method for detecting hydroxychloroquine sulfate related substances and application thereof. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxOAtlOe3D_zUEQyAhRRm9DvQFw_Fg7FC4OVS_itjTX-Odu-76KAsnv8F-2vMUhZ4eoZ4jauSsdhPRJcRRpjvKTtHZXCfx_vrg5D1hStCJ9kdGxgzwFW5JVaP3YnNB_kd8rvhcKVhP7e-L5zs=

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of Quinoline Compounds

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] Quinoline de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] Quinoline derivatives have shown significant promise as anticancer, antimicrobial, and antimalarial agents.[1][2][3] A critical phase in the development of novel quinoline-based therapeutics is the comprehensive in vitro evaluation of their biological effects. This guide provides a detailed framework of cell culture protocols designed for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic and mechanistic properties of quinoline compounds.

The following protocols are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. We will delve into foundational cytotoxicity assays, progress to more nuanced mechanistic studies including apoptosis and cell cycle analysis, and conclude with crucial safety and liability assessments.

I. Foundational Cytotoxicity Assessment: Determining Compound Potency

The initial step in evaluating a novel quinoline compound is to determine its cytotoxic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process (like cell growth) by 50%.[4]

A. Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the therapeutic target. For anticancer studies, a panel of cancer cell lines representing different tumor types is often employed.[4]

Table 1: Recommended Cell Lines and Culture Conditions

ParameterRecommendationRationale
Cell Lines Panel of human cancer cell lines (e.g., HT-29 (colon), MCF-7 (breast), A549 (lung), PC-3 (prostate)) and a non-cancerous cell line (e.g., NIH/3T3, HEK293) for selectivity assessment.[2]A diverse panel provides a broader understanding of the compound's activity spectrum. A non-cancerous line helps determine if the cytotoxicity is specific to cancer cells.
Culture Medium RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]These are standard, well-characterized media that support the growth of a wide variety of cell lines.
Culture Conditions 37°C in a humidified atmosphere with 5% CO₂.[6]These conditions mimic the physiological environment of human tissues, ensuring optimal cell growth and health.
B. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[4][8]

Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][6]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Treat the cells with these various concentrations and incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10] This allows for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.[1]

II. Elucidating the Mechanism of Action: How Do the Compounds Work?

Once the cytotoxic potency of a quinoline compound is established, the next critical step is to understand its mechanism of action (MOA).[11] Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death), disrupting the cell cycle, or generating oxidative stress.[1]

A. Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a key therapeutic goal in cancer treatment.[11] Several assays can detect the hallmark events of apoptosis.[11][12]

1. Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter late apoptotic or necrotic cells with compromised membranes.[13]

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment: Treat cells with the quinoline compound at its IC50 concentration for a specified time to induce apoptosis.[4]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

2. Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis.[12] Caspase-3 and -7 are key effector caspases.[12]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the quinoline compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature to allow for cell lysis and the caspase-driven luminescent reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

G cluster_0 Apoptosis Induction by Quinoline Compound Quinoline Quinoline Compound Cell Cancer Cell Quinoline->Cell Treatment Mitochondria Mitochondrial Membrane Potential Loss Cell->Mitochondria Intrinsic Pathway PS Phosphatidylserine (PS) Externalization Cell->PS Early Event Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis AnnexinV Annexin V Binding PS->AnnexinV

Caption: Workflow of key events in apoptosis induction and their detection methods.

B. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation.[14] Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the quinoline compound for a defined period.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[16]

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase.[14][16] RNase is crucial to prevent the staining of RNA.[14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]

G cluster_1 Cell Cycle Analysis Workflow Start Cell Culture & Treatment Harvest Harvest Cells Start->Harvest Fix Fixation (e.g., 70% Ethanol) Harvest->Fix Stain Staining (PI & RNase) Fix->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Cell Cycle Profile (G0/G1, S, G2/M) Analysis->Result

Caption: A simplified workflow for cell cycle analysis using flow cytometry.

C. Oxidative Stress Assays

Some quinoline compounds can induce cell death by generating reactive oxygen species (ROS), leading to oxidative stress.[17]

Protocol: Intracellular ROS Detection
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the quinoline compound.

  • Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to the cells.[18]

  • Incubation: Incubate the cells to allow for probe uptake and de-esterification.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[18]

III. Advanced Mechanistic and Safety Profiling

For lead compounds, a deeper understanding of their molecular targets and potential off-target effects is necessary.

A. Topoisomerase Inhibition Assays

Quinoline derivatives are known to inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription.[1][19]

Protocol: In Vitro DNA Relaxation Assay
  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and various concentrations of the quinoline compound.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in the persistence of supercoiled DNA.

B. Preliminary Safety and Liability Assessment

Early assessment of potential liabilities can save significant time and resources in drug development.

1. Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a compound using various strains of Salmonella typhimurium.[20][21] Some quinoline analogues have been shown to be mutagenic in this assay.[20][21]

2. hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias.[22] Therefore, it is crucial to assess the potential of quinoline compounds to inhibit this channel early in development.[22][23] Automated patch-clamp systems are commonly used for this purpose.[23]

Table 2: Summary of Advanced Assays

AssayPurposePrinciple
Topoisomerase DNA Relaxation Assay To determine if the compound inhibits topoisomerase I or II.[19][24]Measures the conversion of supercoiled DNA to relaxed DNA by topoisomerases.[25]
Ames Test To assess the mutagenic potential of the compound.[20][26]Uses bacteria to test whether a chemical can cause mutations in the DNA of the test organism.[21]
hERG Inhibition Assay To evaluate the risk of cardiotoxicity.[22][27]Measures the effect of the compound on the electrical current flowing through the hERG potassium channel.[23][28]

Conclusion

The protocols outlined in this guide provide a comprehensive and logical framework for the in vitro evaluation of quinoline compounds. By starting with foundational cytotoxicity assays and progressing to detailed mechanistic and safety studies, researchers can build a robust data package to support the advancement of promising quinoline derivatives in the drug discovery pipeline. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of novel therapeutics.

References

  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved March 15, 2026, from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved March 15, 2026, from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved March 15, 2026, from [Link]

  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). Retrieved March 15, 2026, from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved March 15, 2026, from [Link]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024, November 14). Retrieved March 15, 2026, from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). Retrieved March 15, 2026, from [Link]

  • Karaduman, A. B., Özkay, Y., & Yurttaş, L. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1047-1061. [Link]

  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. (2025, April 24). Retrieved March 15, 2026, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved March 15, 2026, from [Link]

  • Araceli Biosciences. (2021, October 27). Apoptosis Assays. Retrieved March 15, 2026, from [Link]

  • Kurakami, M., Honma, M., & Hayashi, M. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 23. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Retrieved March 15, 2026, from [Link]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024, November 14). Retrieved March 15, 2026, from [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). Retrieved March 15, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). Retrieved March 15, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cell Cycle Tutorial Contents. (n.d.). Retrieved March 15, 2026, from [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019, March 21). Retrieved March 15, 2026, from [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved March 15, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved March 15, 2026, from [Link]

  • Flow Cytometry Protocol. (n.d.). Retrieved March 15, 2026, from [Link]

  • Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research/Genetic Toxicology, 137(1), 29-32. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017, November 19). Retrieved March 15, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022, March 24). Retrieved March 15, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved March 15, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). Retrieved March 15, 2026, from [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019, March 21). Retrieved March 15, 2026, from [Link]

  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. [Link]

  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved March 15, 2026, from [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019, April 11). Retrieved March 15, 2026, from [Link]

  • Quinoline: Conversion to a Mutagen by Human and Rodent Liver1. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (n.d.). Retrieved March 15, 2026, from [Link]

  • hERG Assay | PPTX. (n.d.). Retrieved March 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved March 15, 2026, from [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Application

Topic: Animal Models for In Vivo Testing of Quinoline Derivatives

An Application Guide for Researchers and Drug Development Professionals Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The successful translation of a promising quinoline derivative from a laboratory curiosity to a clinical candidate is a multi-stage process where rigorous in vivo testing is the critical gatekeeper. These studies, conducted in appropriate animal models, are indispensable for evaluating a compound's efficacy, understanding its pharmacokinetic and pharmacodynamic (PK/PD) profile, and establishing a preliminary safety margin before human trials can be contemplated.

This guide provides a comprehensive overview and detailed protocols for the in vivo evaluation of novel quinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret these essential preclinical studies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system grounded in scientific and ethical rigor.

All animal experiments described herein are predicated on the absolute requirement for ethical oversight. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board, adhering to national and institutional guidelines for the humane care and use of laboratory animals.[1]

Phase 1: Foundational Assessments - Pharmacokinetics & Dose-Ranging

Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the quinoline derivative. This is the domain of pharmacokinetics (PK). Concurrently, a dose-range finding or acute toxicity study is performed to determine the maximum tolerated dose (MTD), which informs the dose levels for subsequent efficacy studies.[2]

Pharmacokinetic (PK) Profiling

Expertise & Experience: The objective of a preliminary PK study is to characterize the exposure of the compound in the chosen animal model after administration.[2] A fundamental study design involves administering the compound via both intravenous (i.v.) and oral (p.o.) routes. The i.v. route provides a baseline for 100% bioavailability, allowing for the calculation of the absolute oral bioavailability from the p.o. administration data. This is critical for deciding if an oral formulation is viable and for correlating dose with exposure. Sprague-Dawley rats or BALB/c mice are standard models for these initial studies.[2][3]

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (≥ 1 week) formulate Drug Formulation (e.g., 0.5% CMC for PO, Saline/DMSO for IV) acclimatize->formulate group Grouping (n=3-5/group) - Intravenous (IV) - Oral (PO) formulate->group admin Compound Administration (Single Dose, e.g., 10 mg/kg) group->admin sample Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240, 360 min) admin->sample process Plasma Processing (Centrifugation) sample->process quantify LC-MS/MS Quantification process->quantify pk_calc PK Parameter Calculation (AUC, Cmax, Tmax, t1/2) quantify->pk_calc G cluster_setup Model Setup cluster_study Treatment & Monitoring cluster_endpoint Study Endpoint & Analysis culture Cancer Cell Culture (e.g., MGC-803, A549) implant Tumor Implantation (Subcutaneous injection in nude mice) culture->implant growth Tumor Growth Monitoring implant->growth randomize Randomization (Tumor volume ~100-150 mm³) growth->randomize treat Daily Treatment - Vehicle Control - Test Compound (e.g., 50 mg/kg) - Positive Control (e.g., Cisplatin) randomize->treat monitor Monitoring (2x weekly) - Tumor Volume - Body Weight treat->monitor endpoint Endpoint Criteria Met (e.g., Day 21 or max tumor size) monitor->endpoint excise Euthanasia & Tumor Excision endpoint->excise analyze Data Analysis (Tumor Growth Inhibition %) excise->analyze

Sources

Method

Application Note: Advanced Techniques for Scaling Up Quinoline Synthesis via Continuous Flow and Photochemistry

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary: The Scale-Up Bottleneck Quinolines are privileged nitrogen-contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary: The Scale-Up Bottleneck

Quinolines are privileged nitrogen-containing heterocycles that serve as the backbone for numerous antimalarial, antibacterial, and anticancer therapeutics. Historically, scaling up quinoline synthesis via traditional batch methods (e.g., Skraup, Friedländer, or Doebner-Miller reactions) has been plagued by severe engineering bottlenecks. These include poor heat transfer leading to exothermic runaways, the generation of intractable sticky solid byproducts, and significant safety hazards[1].

Recently, the paradigm has shifted toward green photochemical routes and process intensification. However, scaling up photochemistry in batch reactors is fundamentally limited by the Lambert-Beer law; light penetration drops exponentially as reactor volume increases, leaving the center of the reaction mixture unreacted[2].

To bypass these limitations, process chemists are adopting continuous flow technology . By transitioning to microreactors and Continuous Stirred Tank Reactors (CSTRs), researchers can achieve precise residence times, uniform photon flux, and continuous decagram-scale production without the need for intermediate purification[3].

Mechanistic Rationale: Why Continuous Flow?

As an application scientist, it is critical to understand why a specific engineering choice resolves a chemical problem. The transition from batch to flow for quinoline synthesis is driven by three causal mechanisms:

  • Uniform Photon Flux via Narrow Pathlengths: In photochemical quinoline synthesis, high-power LEDs (e.g., 365 nm) are used to trigger the isomerization of an E-amino enone to its highly reactive Z-isomer. In flow chemistry, the use of narrow fluorinated ethylene propylene (FEP) tubing (typically <2 mm inner diameter) ensures that the entire reaction volume receives uniform irradiation, completely circumventing the Lambert-Beer limitations of batch vessels[2].

  • Impurity Suppression via Residence Time Control: The Z-isomer undergoes rapid, spontaneous intramolecular cyclocondensation to form the quinoline core. In a batch reactor, the prolonged exposure of the product to high-intensity light causes degradation. Continuous flow allows the product to exit the irradiation zone immediately after the optimal residence time (10–15 minutes), drastically suppressing impurity formation[3].

  • Mechanical Management of Solids: For classical syntheses like the Doebner-Miller reaction, the generation of sticky solid byproducts causes catastrophic fouling in standard tubular reactors. By utilizing a series of Continuous Stirred Tank Reactors (CSTRs), chemists can maintain continuous throughput while mechanically managing precipitates, ensuring steady-state operation without blockages[4].

Quantitative Process Comparison

The following table summarizes the quantitative advantages of transitioning a photochemical quinoline synthesis from a traditional batch setup to a continuous flow regime.

ParameterTraditional Batch PhotochemistryContinuous Flow (LED-driven)Causality / Engineering Advantage
Light Penetration Poor (Lambert-Beer limitation)Optimal (<2 mm path length)Narrow FEP tubing ensures uniform photon flux across the entire volume[2].
Reaction Time 12–24 hours10–15 minutesEnhanced mass transfer and continuous irradiation accelerate kinetics[3].
Throughput Milligram scale (limited by reactor size)>1 gram/hour (decagram scale/day)Continuous operation allows indefinite scale-up without altering reactor geometry[3].
Impurity Profile High (over-irradiation degradation)Low (suppressed side reactions)Precise residence time control prevents product decomposition[3].

Reaction Workflow Visualization

The diagram below illustrates the continuous flow tandem photoisomerization-cyclization pathway, including a telescoped downstream hydrogenation step used to synthesize complex tetrahydroquinolines (such as the antimalarial natural product galipinine) directly from the quinoline stream[3].

QuinolineScaleUp A E-Amino Enone (Feed Solution) B Photochemical Flow Reactor (365 nm LED Array) A->B Pump at 1 mL/min C Z-Amino Enone (Transient Intermediate) B->C Photoisomerization D Intramolecular Cyclocondensation C->D Spontaneous E Substituted Quinoline (Target Scaffold) D->E -H2O F In-line Hydrogenation (10% Pd/C, 15 bar H2) E->F Telescoped Flow G Tetrahydroquinoline (e.g., Galipinine) F->G Reduction

Continuous flow tandem photoisomerization-cyclization and telescoped hydrogenation workflow.

Self-Validating Experimental Protocol: Decagram-Scale Synthesis

This protocol outlines the continuous flow synthesis of substituted quinolines via LED irradiation, capable of throughputs exceeding 1 gram per hour[3]. The procedure is designed as a self-validating system , meaning progression to the next step is contingent upon passing built-in analytical checks.

Phase 1: Feed Preparation & System Equilibration
  • Prepare the Feed Solution: Dissolve the E-amino enone substrate in ethanol to achieve a concentration of 100–150 mM. Causality: Ethanol is chosen as a green solvent that fully solubilizes both the starting material and the resulting quinoline, preventing microreactor fouling.

  • System Priming: Pump pure ethanol through the FEP tubing reactor (volume = 10 mL) at a flow rate of 1.0 mL/min.

  • Validation Check 1 (Hydrodynamic Stability): Monitor the system backpressure. The pressure must remain stable at <5 bar. Fluctuations indicate trapped air or particulate matter, which must be resolved before introducing the API feed.

Phase 2: Photochemical Tandem Reaction
  • Initiate Irradiation: Power on the 365 nm high-power LED array surrounding the FEP tubing. Ensure the cooling system is active to maintain the reactor at ambient temperature (25 °C).

  • Introduce Substrate: Switch the pump inlet from pure ethanol to the E-amino enone feed solution. Maintain the flow rate at 1.0 mL/min to achieve a precise residence time of 10 minutes.

  • Validation Check 2 (Steady-State Verification): Divert the first 2 reactor volumes (20 mL) to a waste/equilibration vessel. Use an in-line UV-Vis spectrometer or FT-IR to monitor the output stream. Product collection must only begin when the absorbance profile stabilizes, confirming the complete disappearance of the E-isomer peak and steady-state conversion[2].

Phase 3: Telescoped Downstream Processing (Optional)

To synthesize tetrahydroquinolines without isolating the intermediate: 7. In-line Hydrogenation: Direct the highly pure quinoline output stream directly into a packed-bed reactor containing 10% Pd/C. 8. Pressurization: Introduce hydrogen gas (generated in situ from water) at 15 bar[3]. 9. Validation Check 3 (Reduction Completion): Sample the final output stream via LC-MS. The mass balance must show >95% conversion to the tetrahydroquinoline derivative before proceeding to solvent evaporation.

Alternative Green Scale-Up Strategies

While photochemical flow synthesis is highly efficient for specific substrates, alternative green scale-up strategies are required for different substitution patterns.

Earth-Abundant Catalysis: For the synthesis of 2,4-disubstituted quinolines, a highly scalable, environmentally benign protocol utilizes Fe-catalyzed C(sp²)–C(sp²) bond cleavage of styrenes. This method leverages O₂ as a green oxidant, offering exceptional atom economy and operational simplicity that translates well to both large-scale batch and continuous flow adaptations[5].

References

  • Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. European Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2xrwJLMBtYSYiO2WWoSk027AeB7nxAaoTH10IAGKrN0jLl4FY7s_N7vOJqAEPr34Sl7SkgQxO7eBQ8rRrzBrPOwSr8uwTgekrpeSNatPsKE8BcIU4u3TSXwCxILU8DlLkeN53V_0Xrjsmmf1b6kpAWZIlbcwlPFLmHDKPasZNOiIQ6oXV9aqxvCV_02INRRZXeg8qhd-Gqoa6mQ8AiuaF3xq3L9wk6AW1vRBCtMZQac7yqoAFrQ2NMhSByC2xdcWhJ89uy2Y3uE4Ak7whfPf9_t1c]
  • Organic Process Research & Development. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUTHWxMRnhP1VdIb_iU7yN7pzrwNl2e2dFVYS3po2FQsXPiwYR9Q0MtftiIxUtkCKR7NyUneZiFL6riiga0zwyBdMucxPUOpNRfmCenIr6qESWHNamWN2ByH3YSNzAAi7yTTZu2XxFeeveL-w=]
  • Jagtap, P. A., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp²)–C(sp²) bond scission of styrenes. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf0f95wwnlQ50Eqvmnc2yGC9TsZIvJ1Yyc5YVqsMEtq41v1LDwDGXxb2f4DrXAfi87AlCCqxUyX3zOdZnp2ZdTY5r1aPjrqhap329mTHdJ0JB-Mzt25ilNAKbV1a-qCjnlbLtw71to9xgkCyaRQIWKWyOwSV8OsGS6qXC78uyhrMaBj4IkqUqISM1gmGPF-2b5atGzKjMGxCtjY5MJAY3Cz1HjFkraTCtItwIwVmlerB4nh7ARM1MIevQYRKMRfHL9USpxTNHxBfY-dB6ONsr87FhQe1SQ2vPU]
  • Organic Process Research & Development. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOughtFd4bCfgp2qxM6cxI-QNMYUaUi4cYWOpr5kyUM5mUboihHN8cTCrJ4AajVAUW7Mr2naLJIRdsPQa0MrArRL0Yjn14eyUWABXfr9QZbKAR2eN_M4KVLT6wyJwPUpyzHv1EKTxdCoQ98GY2V-gI]
  • Frontiers in Chemical Engineering. (2022). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6iLL07mmEoluWGxiGv1k5Owln9-rYKQelj_YXYXl1MitmkdNKX9yBF0ImuV9pK5ANSPuceURZ7G8io5QHvAXTlRCcR2zPmdQaK7n8FuB2XTQw2Nk-VRiVRoKzHzVtyXHy_TdkXyXA5d40du_C2ZPr5qIQ0bgcJTSQc4di1IIzmdKlSHgFpk4Rko4PIHtm36gJI-TKP4BSLHGUMtQ=]

Sources

Application

Application of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline in medicinal chemistry

Application Note: Orthogonal Functionalization of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline in Rational Drug Design Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline in Rational Drug Design

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of building diverse, biologically active libraries from a single privileged scaffold. The compound 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS: 93599-98-5) represents a masterclass in orthogonal reactivity. By strategically leveraging its three distinct functional handles, drug development professionals can rapidly access chemical space relevant to antimalarial, antibacterial, and antiviral targets without the need for complex protecting-group chemistry.

This protocol guide deconstructs the mechanistic causality behind the scaffold's reactivity and provides self-validating experimental workflows for library generation.

Structural Profiling & Mechanistic Insights

To effectively utilize this scaffold, one must understand the "why" behind its reactivity. The molecule is engineered with three distinct domains, each responding to entirely different reaction conditions:

  • C-4 Position (The Electrophilic Hub): The regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this scaffold is governed by the electron-deficient nature of the quinoline core. The nitrogen atom exerts a strong mesomeric electron-withdrawing effect, highly activating the C-2 and C-4 positions. However, the bulky 2-trichloromethyl group provides a severe steric shield at C-2, directing incoming nucleophiles exclusively to the C-4 position.

  • C-2 Position (The Masked Acid & Radical Acceptor): The -CCl₃ group acts as a "masked" carboxylic acid. It remains stable under the neutral/mildly basic conditions used for C-4 amination, allowing sequential functionalization. Under harsh acidic hydrolysis, it converts to a carboxylate. Alternatively, it can undergo Monoelectronic Transfer (SRN1) reactions to yield complex vinylic chlorides 1. Furthermore, trichloromethyl azaheterocycles can undergo direct phosphonylation, providing access to unique pharmacokinetic profiles 2.

  • C-8 Position (The Pharmacophore Anchor): The 8-methoxy group is a privileged motif historically validated by antimalarial agents (e.g., primaquine). It increases the lipophilicity (LogP) of the molecule to enhance cellular permeability, while the oxygen lone pairs provide a hydrogen-bond acceptor for target binding.

Reactivity Core 4-Chloro-8-methoxy- 2-trichloromethyl-quinoline (CAS: 93599-98-5) C4 C-4 Position: SNAr (Amines, Alkoxides) Core->C4 Nucleophiles (Heat/Base) C2_Hyd C-2 Position: Hydrolysis (Quinoline-2-carboxylic acid) Core->C2_Hyd H2O (Strong Acid) C2_Rad C-2 Position: SRN1 Radical (Vinylic Chlorides) Core->C2_Rad Nitroalkanes (Electron Transfer) C8 C-8 Position: Methoxy (Lipophilicity & Anchor) Core->C8 Pharmacophore Tuning

Orthogonal reactivity pathways of the 4-Chloro-8-methoxy-2-trichloromethyl-quinoline scaffold.

Applications in Medicinal Chemistry

  • Antibacterial & Anti-Biofilm Agents: Recent developments in targeting drug-resistant Helicobacter pylori biofilms have heavily utilized 4-chloro-8-methoxyquinoline derivatives as precursors. SNAr displacement of the C-4 chlorine with piperazine or morpholine yields highly active antibacterial agents mimicking fluoroquinolone precursors 3.

  • Antiviral Therapeutics: The resulting 4-aminoquinoline derivatives are well-documented as potent antiviral agents, validating the C-4 amination strategy in lead optimization campaigns targeting viral replication machinery 4.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process visual and chemical checks to ensure high-fidelity library generation.

Protocol A: Regioselective C-4 Amination via SNAr

Objective: Synthesize 4-amino-8-methoxy-2-trichloromethyl-quinoline derivatives.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the quinoline scaffold (1.0 eq, 3.2 mmol) in anhydrous Acetonitrile (15 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., N-Boc-piperazine) (3.0 eq, 9.6 mmol) dropwise at room temperature. Causality: A 3-fold excess of amine is strategically used to act as both the nucleophile and the acid scavenger, capturing the liberated HCl without the need for external bases like DIPEA, which can cause side reactions with the -CCl₃ group.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 2.5 to 4 hours.

  • Self-Validation Check: Monitor the reaction visually and via TLC (DCM:MeOH 9:1). The reaction is proceeding correctly when the initial pale yellow solution transitions to a deep amber color. TLC will show the depletion of the starting material (Rf ~0.8) and the emergence of a highly polar, UV-active product spot (Rf ~0.3).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Acid-Catalyzed Hydrolysis of the C-2 Trichloromethyl Group

Objective: Unmask the C-2 carboxylic acid for subsequent amide coupling.

  • Preparation: Suspend the C-4 substituted quinoline intermediate (1.0 eq) generated in Protocol A in a 20% (v/v) aqueous H₂SO₄ solution (10 mL/mmol).

  • Hydrolysis: Heat the suspension to 100°C under vigorous stirring for 8 hours. Causality: Strong acidic conditions are required to protonate the quinoline nitrogen. This dramatically increases the electrophilicity of the C-2 carbon, facilitating sequential nucleophilic attack by water molecules on the sterically hindered -CCl₃ group.

  • Self-Validation Check: The reaction is complete when the initial heterogeneous suspension gradually clarifies into a homogeneous solution, indicating the formation of the highly polar, water-soluble carboxylic acid intermediate.

  • Isolation: Cool the mixture in an ice bath. Carefully adjust the pH to ~4.0 using 10M NaOH. Causality: pH 4.0 precisely targets the isoelectric point of the quinoline-2-carboxylic acid, maximizing precipitation. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Workflow A Scaffold Selection B C-4 SNAr Diversification A->B Amines C C-2 Group Transformation B->C Hydrolysis D In Vitro Screening C->D Bioassay

Sequential functionalization workflow for quinoline derivative library generation.

Quantitative Data Summary

The table below summarizes expected yields and optimized conditions for key scaffold transformations, providing a benchmark for synthetic planning.

Target Reaction SiteReagents & ConditionsProduct MotifTypical Yield (%)Reaction Time (h)Temp (°C)
C-4 (SNAr) N-Boc-Piperazine (3 eq), MeCN4-(Piperazin-1-yl)quinoline82 - 882.580
C-4 (SNAr) Morpholine (3 eq), DMF4-Morpholinylquinoline75 - 804.090
C-2 (Hydrolysis) 20% H₂SO₄ (aq)Quinoline-2-carboxylic acid85 - 928.0100
C-2 (SRN1 Radical) 2-Nitropropane, NaOMe, DMFVinylic Chloride Derivative60 - 6514.025

References

  • Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach. PMC - National Institutes of Health.1

  • Direct Phosphonylation of Aromatic Azaheterocycles. Chemical Reviews - ACS Publications.2

  • New Quipazine Derivatives Active Against Drug-Resistant Oncogenic Helicobacter pylori Strains with Biofilm. MDPI.3

  • Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry - ACS Publications.4

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Skraup synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Target Molecule: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5) Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5)

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of highly substituted quinoline derivatives. Below, you will find a mechanistic clarification, optimized step-by-step protocols, troubleshooting decision trees, and a detailed FAQ section to resolve common experimental bottlenecks.

Mechanistic Clarification: The "Skraup" Misconception

A frequent source of failure in synthesizing 2,4-disubstituted quinolines is the misapplication of classical named reactions.

While laboratory shorthand often colloquially refers to various quinoline annulations as "Skraup reactions," a true Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidant. Because glycerol only provides a three-carbon unsubstituted fragment, the Skraup reaction strictly yields quinolines that are unsubstituted at the 2, 3, and 4 positions[1].

To synthesize 4-Chloro-8-methoxy-2-trichloromethyl-quinoline , the required substitution pattern (a trichloromethyl group at C2 and a chlorine atom at C4) dictates that the synthesis must proceed via a modified Conrad-Limpach condensation [2][3], followed by deoxychlorination.

Caption: Reaction pathway for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline synthesis.

Optimized Experimental Workflow

To ensure a self-validating system, each step below includes specific causality for the reaction conditions.

Step 1: Kinetic Condensation (Schiff Base Formation)

Objective: Form the β-arylaminoacrylate intermediate while preventing premature Knorr-type cyclization.

  • Reagents: Combine equimolar amounts of o-anisidine and ethyl 4,4,4-trichloroacetoacetate in a Dean-Stark apparatus.

  • Solvent & Catalyst: Use cyclohexane or benzene as a water-carrying solvent with a catalytic amount of p-toluenesulfonic acid (p-TsOH)[4].

  • Condition: Reflux gently (<100°C) until one equivalent of water is collected.

  • Validation: Causality check: The low temperature ensures kinetic control. The aniline nitrogen attacks the highly reactive ketone rather than the ester. If the temperature exceeds 100°C without solvent mediation, thermodynamic control takes over, leading to ester attack and the unwanted Knorr intermediate[3].

Step 2: Thermal Cyclization (Conrad-Limpach Annulation)

Objective: Induce electrocyclic ring closure to form 8-methoxy-2-trichloromethyl-quinolin-4-ol.

  • Solvent: Transfer the isolated Schiff base to a flask containing pre-heated Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or heavy mineral oil.

  • Condition: Heat strictly to 250°C for 30–45 minutes.

  • Validation: Causality check: The cyclization into the hemiketal breaks the aromaticity of the phenyl ring, creating a high-energy intermediate. Solvents with boiling points below 250°C will fail to provide the necessary activation energy, resulting in stalled reactions and unreacted starting material[5].

Step 3: Deoxychlorination

Objective: Convert the 4-hydroxyl group (tautomeric 4-quinolone) to the target 4-chloroquinoline.

  • Reagents: Suspend the intermediate in neat anhydrous Phosphorus Oxychloride (POCl₃) (approx. 5-10 equivalents).

  • Condition: Reflux at 105°C–110°C for 2–4 hours under an inert atmosphere, venting the evolved HCl gas through a scrubber.

  • Workup: Carefully quench the cooled mixture by slow addition to crushed ice. Extract with dichloromethane (DCM), wash with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Quantitative Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for easy comparison during process optimization:

Reaction PhaseControl TypeTemp (°C)Optimal SolventTimeExpected Intermediate/Product
1. Condensation Kinetic80–100°CCyclohexane / Benzene2–4 hβ-arylaminoacrylate (Schiff Base)
2. Cyclization Thermodynamic250°CDowtherm A / Mineral Oil0.5–1 h8-Methoxy-2-trichloromethyl-quinolin-4-ol
3. Chlorination Electrophilic105°CNeat POCl₃2–4 h4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Troubleshooting Guides & FAQs

Caption: Troubleshooting decision tree for optimizing the Conrad-Limpach-based synthesis.

Q: Why is my standard Skraup reaction failing to yield the 2-trichloromethyl-4-chloro derivative? A: The standard Skraup methodology (glycerol + H₂SO₄) only builds an unsubstituted pyridine ring onto the aniline core. To introduce specific functional groups at the C2 and C4 positions, you must abandon the Skraup protocol and utilize a β-ketoester (ethyl 4,4,4-trichloroacetoacetate) in a Conrad-Limpach sequence[2].

Q: I am observing a significant amount of the 2-quinolone side-product instead of the 4-quinolone. How do I fix this? A: You are experiencing the Knorr side-reaction. In the reaction of aniline with a β-ketoester, the aniline nitrogen can attack either the highly reactive keto group (kinetic) or the less reactive ester group (thermodynamic). If your initial condensation temperature is too high, thermodynamic control takes over, forming the β-ketoanilide which cyclizes into the 2-quinolone[3]. Ensure your initial condensation is strictly kept below 100°C using a Dean-Stark trap to isolate the kinetic Schiff base before proceeding to high-heat cyclization.

Q: The thermal cyclization step is stalling, and TLC shows unreacted Schiff base. Why? A: The electrocyclic ring closure is the rate-determining step and requires immense thermal energy to temporarily break the aromaticity of the phenyl ring[5]. If you are using a solvent like toluene or DMF, the boiling point is insufficient. Switch to Dowtherm A or mineral oil and ensure the internal temperature reaches a minimum of 250°C.

Q: The final chlorination with POCl₃ is producing black tar and incomplete conversion. What is going wrong? A: This is typically caused by moisture contamination or localized overheating. POCl₃ reacts violently with water to form phosphoric acid and HCl, which can polymerize or degrade the quinoline core. Ensure all glassware is oven-dried, the 4-quinolone intermediate is completely desiccated, and the reaction is run under a dry nitrogen or argon atmosphere. If the reaction remains sluggish, adding a catalytic amount of anhydrous DMF (Vilsmeier-Haack type activation) can accelerate the deoxychlorination.

References

  • NPTEL - Principles of Organic Synthesis (Lecture 13): Overview of the Skraup Synthesis mechanism and limitations.[Link]

  • Wikipedia - Conrad–Limpach synthesis: Mechanistic breakdown of kinetic vs. thermodynamic control in quinoline annulation.[Link]

  • Organic Process Research & Development (ACS): New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Detailed protocols for Conrad-Limpach cyclization using Dowtherm A.[Link]

  • Synthetic Communications (PMC): A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Causality of solvent boiling points on electrocyclic ring closure.[Link]

  • Molecules (MDPI): An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Review of the Conrad-Limpach-Knorr reaction pathways.[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Friedländer Synthesis of Substituted Quinolines

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the Friedländer synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the Friedländer synthesis. While this reaction—the condensation of an o-aminoaryl ketone or aldehyde with an α-methylene carbonyl compound—is a cornerstone for constructing pharmacologically active quinoline scaffolds, it is frequently plagued by poor yields, harsh reaction conditions, and competitive side reactions.

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating experimental workflows, and field-proven catalyst selection strategies.

Module 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My reaction yields are consistently below 40%, and TLC shows multiple side products. What is causing this, and how can I prevent it? Causality & Solution: The primary culprit for low yields in traditional homogeneous acid- or base-catalyzed Friedländer reactions is the competitive self-condensation of the o-aminoaryl carbonyl precursor[1]. When using strong Brønsted acids (like HCl) or harsh bases, the activation energy for self-condensation often competes with the desired cross-condensation, leading to a complex mixture of oligomers and degraded starting materials[2]. Actionable Fix: Transition to a heterogeneous Lewis acid or a solid-supported Brønsted acid. Metal-Organic Frameworks (MOFs) such as MIL-53(Al) provide highly localized Lewis acidic Al³⁺ sites[3]. These sites specifically coordinate with the carbonyl oxygen of the α-methylene compound, enhancing its electrophilicity without over-activating the o-aminoaryl ketone towards self-condensation[3]. Alternatively, using a solid catalyst like silica-propylsulfonic acid under solvent-free conditions limits the molecular diffusion rates that favor self-condensation, consistently pushing isolated yields above 90%[1].

Q2: I am trying to synthesize a sterically hindered polysubstituted quinoline, but the reaction stalls at the intermediate imine stage. How do I force the cyclodehydration? Causality & Solution: The Friedländer synthesis is a two-step cascade: an initial amino-ketone condensation (imine formation) followed by an acid- or base-catalyzed cyclodehydration[2]. Steric bulk around the α-methylene group can severely restrict the rotational freedom required for the final intramolecular ring closure, causing the reaction to stall at the intermediate phase[4]. Actionable Fix: Employ Microwave (MW) irradiation combined with a solvent-free environment. Microwave heating provides rapid, uniform volumetric heating that directly couples with polar intermediates, overcoming the high activation energy barrier of sterically hindered cyclodehydrations[5]. For instance, reacting components with solid catalysts like PEG-OSO3H or silica sulfuric acid under MW irradiation (600W–900W) forces the cyclization to completion in minutes rather than hours[5].

Q3: How do I choose between a Lewis acid MOF and a polymer-supported catalyst for scale-up? Causality & Solution: The choice depends entirely on your substrate's functional group tolerance and downstream purification requirements.

  • Lewis Acid MOFs (e.g., MIL-53(Al), CuBTC): Best for substrates sensitive to strong Brønsted acids. The rigid pore structure of MOFs also provides shape selectivity, which can improve regioselectivity. CuBTC, for example, utilizes the concerted effect of adjacent Cu²⁺ coordinatively unsaturated active sites to drive high yields rapidly without solvent[6].

  • Polymer-Supported Acids (e.g., PEG-SO3H, Silica-propylsulfonic acid): Best for rapid, solvent-free scale-ups where simple filtration is desired for catalyst recovery. They are highly robust and can be reused for up to 6 cycles with negligible loss in catalytic activity[1][5].

Module 2: Self-Validating Experimental Protocols

To ensure reproducibility, adopt the following standardized protocols. These workflows are designed as self-validating systems, meaning they contain internal checkpoints to verify success before proceeding to the next step.

Protocol A: Solvent-Free Microwave-Assisted Friedländer Annulation

Ideal for high-throughput screening and sterically hindered substrates.

  • Preparation: In an agate mortar, thoroughly grind 1.0 mmol of the o-aminoaryl ketone, 1.2 mmol of the α-methylene carbonyl compound, and 50 mg of silica-propylsulfonic acid (or PEG-OSO3H) until a homogeneous powder is formed[1][5].

    • Validation Checkpoint: The mixture must appear as a uniform, free-flowing powder. Localized clumping indicates uneven catalyst distribution, which will cause destructive "hot spots" during microwave irradiation.

  • Irradiation: Transfer the mixture to a microwave-safe quartz vessel. Irradiate at 600W for 2-minute intervals[5].

  • Monitoring: After each interval, extract a 1 mg micro-sample, dissolve in ethyl acetate, and spot on a TLC plate (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The complete disappearance of the o-aminoaryl ketone spot confirms the completion of the initial condensation step. A single new spot with a lower Rf value indicates successful cyclodehydration.

  • Workup: Once complete (typically 10-30 mins), cool to room temperature, suspend the mixture in hot ethanol, and filter to recover the solid catalyst[1].

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize from ethanol to yield the pure polysubstituted quinoline.

Protocol B: MOF-Catalyzed Synthesis Using MIL-53(Al)

Ideal for complex, acid-sensitive substrates requiring high purity.

  • Activation: Pre-dry the MIL-53(Al) catalyst at 150°C under a vacuum for 2 hours.

    • Validation Checkpoint: This step is critical to evacuate the pores of trapped moisture and expose the active Al³⁺ Lewis acid sites[3]. Failure to activate will result in yields dropping below 50%.

  • Reaction Setup: In a 10 mL round-bottom flask, combine 1.0 mmol of 2-aminoaryl ketone, 1.2 mmol of the active methylene compound, and 5.0 wt% of MIL-53(Al)[3]. Do not add solvent.

  • Heating: Heat the mixture at 100°C under continuous magnetic stirring for 6 hours[3].

    • Validation Checkpoint: Monitor via GC-MS. A conversion rate of >95% with <2% self-condensation byproduct validates the catalyst's Lewis acidity strength and confirms the reaction pathway[3].

  • Workup: Dilute the mixture with ethyl acetate and centrifuge at 4000 rpm for 10 minutes to separate the MOF catalyst. Decant the supernatant and purify via column chromatography if necessary.

Module 3: Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various catalytic systems to help you select the optimal conditions for your specific substrates based on empirical data.

Catalyst SystemReaction MediumTemp / PowerAvg. TimeAvg. Yield (%)ReusabilityKey Advantage
NaOH / HCl (Classical) Aqueous/EtOHReflux (80°C)12 - 24 h30 - 60%NoneLow cost, but high byproduct formation[2].
Silica-propylsulfonic acid Solvent-freeMW (600W)10 - 30 min>90%Up to 5 cyclesExtremely fast, prevents self-condensation[1].
PEG-OSO3H Solvent-freeMW (600W)5 - 15 min85 - 95%Up to 6 cyclesExcellent for sterically hindered substrates[5].
MIL-53(Al) (MOF) Solvent-free100°C6 h88 - 94%Up to 4 cyclesSuperior Lewis acidity, high functional group tolerance[3].
CuBTC (MOF) Solvent-free80°C2 - 4 h>90%Up to 3 cyclesConcerted effect of adjacent Cu²⁺ active sites[6].

Module 4: Process Visualization

FriedlanderOptimization Start Substrate Evaluation: Steric Bulk & Sensitivity Decision1 Are substrates sterically hindered? Start->Decision1 PathMW Microwave Irradiation + Solid Acid (e.g., Silica-SO3H) Decision1->PathMW Yes (Needs High Energy) PathMOF Thermal Heating (100°C) + Lewis Acid MOF (MIL-53) Decision1->PathMOF No (Standard/Sensitive) Condensation Step 1: Imine Condensation (Monitor via TLC/GC-MS) PathMW->Condensation PathMOF->Condensation Cyclization Step 2: Cyclodehydration (Ring Closure) Condensation->Cyclization Success High Yield Substituted Quinoline (>90% Yield, <2% Byproducts) Cyclization->Success Complete Failure Stalled at Imine Stage or High Self-Condensation Cyclization->Failure Incomplete Troubleshoot Increase MW Power or Re-activate MOF Pores Failure->Troubleshoot Troubleshoot->Condensation Retry

Workflow for optimizing Friedländer quinoline synthesis based on substrate properties.

References

  • Advances in polymer based Friedlander quinoline synthesis - PMC (nih.gov). 5

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst - Indian Academy of Sciences.3

  • Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst - Archivio Istituzionale Open Access dell'Università di Torino. 1

  • Friedlaender Synthesis - Organic Chemistry Portal. 2

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. 4

  • Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework - ResearchGate. 6

Sources

Troubleshooting

Troubleshooting low conversion rates in quinoline synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling with stagnant conversion rates and complex byproduct profiles during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling with stagnant conversion rates and complex byproduct profiles during quinoline synthesis. Whether you are employing the classical Skraup reaction or the Friedländer annulation, the mechanistic pitfalls are often identical: competing side reactions, catalyst deactivation, and thermal runaway.

This guide provides a mechanistic, self-validating approach to diagnosing and resolving low conversion rates in your quinoline workflows.

Diagnostic Workflow

DiagnosticWorkflow Start Low Conversion Rate in Quinoline Synthesis Skraup Skraup / Doebner-Miller Pathway Start->Skraup Friedlander Friedländer Annulation Start->Friedlander Tar Diagnostic: Tar & Polymerization Skraup->Tar Unreacted Diagnostic: Unreacted Ketone / Aldol Friedlander->Unreacted Sol_Skraup1 Add FeSO4 Moderator to control oxidation Tar->Sol_Skraup1 Sol_Skraup2 Biphasic System or Microwave Irradiation Tar->Sol_Skraup2 Sol_Fried1 Switch to Strong Lewis Acid (e.g., MIL-53(Al), FeCl3) Unreacted->Sol_Fried1 Sol_Fried2 Solvent-Free Conditions at 80-100 °C Unreacted->Sol_Fried2

Diagnostic decision tree for resolving low conversion in quinoline synthesis.

Troubleshooting FAQs: Mechanistic Insights

Section 1: Skraup & Doebner-Miller Syntheses

Q: My Skraup synthesis is yielding massive amounts of intractable tar and <20% of the desired quinoline. What is driving this, and how can I shift the equilibrium? A: The formation of tar is the hallmark of uncontrolled polymerization in the Skraup synthesis[1]. Mechanistically, this reaction relies on the highly exothermic dehydration of glycerol into acrolein, followed by a Michael addition of the aniline[2]. If the localized temperature exceeds the kinetic threshold for the Michael addition, the acrolein intermediate rapidly polymerizes under the strongly acidic conditions[1]. Causality & Solution: You must throttle the oxidation rate. Incorporating ferrous sulfate (FeSO₄) acts as a critical oxygen carrier and moderating agent, extending the oxidation phase and preventing thermal runaway[2]. Alternatively, transitioning to microwave irradiation with water as an additive has been shown to bypass exogenous oxidants entirely, providing uniform heating that drastically reduces polymerization and improves extraction efficacy[3].

Q: I am using an α,β-unsaturated carbonyl in a Doebner-Miller reaction, but starting materials are consumed without producing the quinoline. Why? A: The Doebner-Miller reaction is highly susceptible to acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl substrate[3]. Causality & Solution: To mitigate this, sequestering the carbonyl compound in an organic phase using a biphasic reaction medium drastically reduces its exposure to the aqueous acid phase, thereby suppressing polymerization and increasing the yield of the 2-substituted quinoline[3].

Section 2: Friedländer Annulation

Q: My Friedländer condensation is stalling, and I am detecting significant aldol condensation byproducts. How do I improve the conversion rate? A: The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene ketone[4]. Under basic conditions or weak acid catalysis, the enolizable ketone starting material frequently undergoes self-condensation (aldol reaction) faster than the desired cross-condensation and cyclization[4]. Causality & Solution: Shift from Brønsted bases to robust Lewis acids. Lewis acids like Al³⁺ in Metal-Organic Frameworks (e.g., MIL-53(Al)) or FeCl₃ specifically coordinate to the carbonyl oxygen, enhancing its electrophilicity without excessively increasing the nucleophilicity of the α-carbon[5][6]. A control experiment lacking Lewis acid sites typically yields <24% conversion, whereas optimized Lewis acid catalysis under solvent-free conditions can push conversion beyond 90%[5].

Q: Does solvent choice impact the Friedländer conversion rate? A: Yes, significantly. Solvents can competitively bind to catalyst active sites or dilute the localized concentration of reactants. Recent optimizations demonstrate that solvent-free conditions at 80–100 °C, combined with a solid acid catalyst like sulfonic acid-functionalized g-C3N4, maximize the collision frequency of reactants and achieve >90% atom economy[7].

Quantitative Data: Catalyst & Condition Benchmarking

To aid in experimental design, the following table summarizes the causal relationship between reaction conditions, catalyst selection, and expected conversion rates based on recent literature optimizations.

Synthesis MethodCatalyst SystemReaction ConditionsExpected ConversionPrimary Failure Mode Addressed
Friedländer MIL-53(Al) MOFSolvent-free, 100 °C, 6 h>90%Overcomes inadequate Lewis acidity & aldol side reactions.
Friedländer g-C3N4-(CH2)3-SO3HSolvent-free, 100 °C, 4 h~90%Overcomes poor substrate reactivity via high surface acidity.
Skraup (Classical) H₂SO₄ / FeSO₄130–150 °C, thermal40–60%Mitigates acrolein polymerization (Tar formation).
Skraup (Modified) FeCl₃ (1 mol%)Microwave, solvent-free55–95%Prevents localized overheating and thermal runaway.

Experimental Protocol: Self-Validating Friedländer Optimization Workflow

To ensure high conversion rates and reproducibility, utilize this self-validating protocol for Friedländer quinoline synthesis using a solid Lewis acid catalyst.

Step 1: Substrate Purity & Desiccation

  • Action: Verify the purity of the 2-aminoaryl ketone and α-methylene ketone via GC-MS. Dry both substrates and the solid catalyst (e.g., MIL-53(Al) or FeCl₃) under vacuum at 60 °C for 2 hours.

  • Causality: Trace water competitively binds to Lewis acid active sites, severely depressing the conversion rate. Trace aldol impurities in the starting material will auto-catalyze further degradation.

  • Self-Validation: Perform a Karl Fischer titration on the ketone; moisture must be <100 ppm before proceeding.

Step 2: Solvent-Free Catalyst Adsorption

  • Action: In a mortar or planetary ball mill, grind 1.0 mmol of 2-aminoaryl ketone, 1.2 mmol of the α-methylene ketone, and 5.0 wt% of the dried catalyst until a homogenous powder/paste is formed.

  • Causality: Solvent-free conditions maximize the localized concentration of reactants around the catalyst's active sites, driving the condensation equilibrium forward[5].

  • Self-Validation: A distinct visual color shift (often to a deeper yellow/orange) should occur during grinding, indicating the successful coordination of the carbonyl oxygen to the Lewis acid metal center.

Step 3: Thermal Cyclization & Kinetic Monitoring

  • Action: Transfer the mixture to a sealed reaction vessel and heat to 100 °C for 4–6 hours.

  • Causality: 100 °C provides the necessary activation energy for the rate-limiting cyclodehydration step without exceeding the thermal decomposition threshold of the intermediates[5][7].

  • Self-Validation (2-Hour Checkpoint): Sample the reaction at 2 hours and run a TLC (Hexane:EtOAc).

    • Pass: Appearance of a highly fluorescent blue/green spot under 365 nm UV (the quinoline core).

    • Fail: If starting material remains but no fluorescent product is visible, the catalyst is deactivated. Abort, re-dry reagents, and restart.

Step 4: Quench, Extraction, and Catalyst Recovery

  • Action: Cool the vessel to room temperature. Add 10 mL of ethyl acetate and filter the mixture through a sintered glass funnel to recover the solid catalyst. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Ethyl acetate partitions the organic quinoline product away from the heterogeneous catalyst network without dissolving the metal-organic framework[5].

  • Self-Validation: Weigh the recovered, dried solid catalyst. The mass recovery should match the input mass ±5%. A lower mass indicates catalyst leaching, which will negatively impact recyclability and product purity.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.[Link]

  • A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. SciSpace.[Link]

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences.[Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PMC.[Link]

Sources

Optimization

Technical Support Center: Minimizing Tar Formation in Acid-Catalyzed Quinoline Synthesis

For researchers and professionals in drug development, the synthesis of quinoline and its derivatives is a foundational technique. However, classic acid-catalyzed methods like the Skraup, Doebner-von Miller, and Combes s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of quinoline and its derivatives is a foundational technique. However, classic acid-catalyzed methods like the Skraup, Doebner-von Miller, and Combes syntheses are frequently plagued by the formation of viscous, intractable tar, which complicates purification and severely reduces yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic protocols.

Frequently Asked Questions: Understanding Tar Formation

Q1: What exactly is "tar" in the context of quinoline synthesis?

A: In this context, "tar" refers to a complex and undefined mixture of dark, viscous, high-molecular-weight byproducts.[1] It is not a single compound but rather a collection of polymers and degradation products. Its formation is a significant challenge in classical quinoline syntheses, which often rely on harsh conditions like high temperatures and strong acids.[1][2]

Q2: What are the primary chemical reactions that lead to tar formation?

A: Tar formation is primarily caused by the acid-catalyzed polymerization of highly reactive intermediates.[2][3][4] In reactions like the Skraup and Doebner-von Miller syntheses, α,β-unsaturated aldehydes or ketones (e.g., acrolein formed from the dehydration of glycerol) are key intermediates.[5][6] These compounds are highly susceptible to self-condensation and polymerization under the strongly acidic and high-temperature conditions required for the main reaction.[3][4]

Q3: Why are strong acids and high temperatures necessary, and how do they contribute to the problem?

A: Strong acids, such as concentrated sulfuric acid (H₂SO₄), serve multiple crucial roles. They catalyze the dehydration of glycerol to acrolein (in the Skraup synthesis), the cyclization of intermediates, and the final dehydration step to form the aromatic quinoline ring.[5][6][7] The high temperatures (often exceeding 150°C) are necessary to provide the activation energy for these steps.[6][8] However, these very conditions also accelerate the undesirable side reactions, particularly the polymerization of reactive intermediates, leading to significant tar formation.[2][3][8]

Troubleshooting Guide: A Proactive Approach to Minimizing Tar

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: The Reaction is Violently Exothermic and Difficult to Control
  • Symptom: A rapid, uncontrolled increase in temperature, often accompanied by vigorous bubbling and rapid darkening of the reaction mixture. This is a hallmark of the Skraup synthesis.[5][8][9]

  • Root Cause: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a highly exothermic process.[8] The subsequent reaction with aniline is also energetic.[8]

  • Solutions:

    • Slow, Controlled Reagent Addition: Never mix all reactants at once. A best practice is to add the sulfuric acid slowly to a cooled mixture of the aniline and glycerol.[8] The oxidizing agent should also be added in portions.[8]

    • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is highly recommended to control the exothermicity.[3][8] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the reaction rate over a longer period.[3][5] Boric acid can also be used for this purpose.[3][5][8]

    • Temperature Monitoring: Always monitor the internal temperature of the reaction. Use a setup that allows for efficient cooling, such as an ice-water bath, to manage the initial exothermic phase.[8]

Issue 2: Excessive Tar Formation Leading to Low Yield and Difficult Purification
  • Symptom: The reaction mixture becomes a thick, dark, unworkable solid or viscous oil, making product isolation via extraction or distillation nearly impossible.

  • Root Cause: This is the most common problem and stems from the polymerization of the α,β-unsaturated carbonyl compound.[2][3][4]

  • Solutions:

    • Optimize Temperature: Overheating is a primary driver of tar formation.[8] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4]

    • Slow Reagent Addition: In the Doebner-von Miller synthesis, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic aniline solution.[2][4] This keeps the instantaneous concentration of the polymerizable species low.

    • Consider a Biphasic System: For the Doebner-von Miller reaction, using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase (like toluene), reducing its tendency to polymerize in the aqueous acid phase.[3][4]

    • Purity of Starting Materials: Use freshly distilled or high-purity α,β-unsaturated carbonyl compounds, as they are prone to polymerization upon storage.[2] Similarly, ensure the aniline is pure and free from oxidation byproducts.[2]

Issue 3: Low Yield Despite Controlled Reaction Conditions
  • Symptom: The reaction proceeds without excessive tarring, but the final yield of the desired quinoline is disappointingly low.

  • Root Cause: This can be due to an inefficient final oxidation step, incorrect stoichiometry, or degradation of the product.

  • Solutions:

    • Choice of Oxidizing Agent: The final step in many quinoline syntheses is the oxidation of a dihydroquinoline intermediate.[5][10] Nitrobenzene is a common choice, but milder and sometimes more effective options exist.[5][9] Arsenic acid has been reported to result in a less violent reaction, though its toxicity is a major concern.[9] Exploring alternative, safer oxidizing agents is an active area of research.[10]

    • Catalyst Optimization: The choice and concentration of the acid catalyst are critical.[2][8] For some syntheses, like the Combes reaction, polyphosphoric acid (PPA) can yield better results than sulfuric acid.[8] For others, a screening of both Brønsted and Lewis acids may be necessary to find the optimal balance between reaction rate and side reactions.[2][11]

    • Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal time for work-up, avoiding potential product degradation from prolonged heating.[2]

Experimental Protocols & Data

Protocol 1: Modified Skraup Synthesis with a Moderator

This protocol incorporates a moderator to control the reaction's exothermicity.

  • Setup: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, add ferrous sulfate heptahydrate (as a moderator).

  • Reactant Addition: Add the aniline, followed by anhydrous glycerol, and stir to create a homogeneous mixture.

  • Acid Addition: Slowly and with external cooling (ice bath), carefully add concentrated sulfuric acid through the condenser.

  • Heating: Gently heat the mixture. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The exothermic nature of the reaction should sustain reflux.

  • Work-up: After the initial exotherm subsides, heat the mixture at reflux for several hours. Cool the mixture and carefully pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide solution) while cooling.

  • Purification: The crude quinoline can be effectively separated from non-volatile tar using steam distillation.[8]

Data Summary: Key Parameters for Tar Minimization
ParameterSkraup SynthesisDoebner-von Miller SynthesisCombes Synthesis
Key Challenge Highly exothermic, tar formation[5][8]Polymerization of carbonyl compound[2][4]Cyclization efficiency[8]
Temperature Control initial exotherm, then reflux[6]Lowest effective temperature[4]Optimize for cyclization vs. degradation[8]
Catalyst Conc. H₂SO₄[5][9]Brønsted or Lewis acids (e.g., HCl, ZnCl₂)[2][11]H₂SO₄ or Polyphosphoric Acid (PPA)[8]
Key Mitigation Strategy Use of moderators (FeSO₄, Boric Acid)[3][8]Slow addition of carbonyl, biphasic systems[2][3][4]Ensure complete formation of enamine before cyclization[8]

Visualizing the Problem: Reaction and Troubleshooting Workflows

Understanding the reaction pathways and having a clear troubleshooting plan are essential for success.

TarFormation Key reaction steps and the primary tar formation side reaction. cluster_main General Quinoline Synthesis Pathway cluster_side Tar Formation Pathway Aniline Aniline Derivative Michael_Add Adduct Intermediate Aniline->Michael_Add 1. Michael Addition Carbonyl α,β-Unsaturated Carbonyl (or precursor like Glycerol) Carbonyl->Michael_Add Carbonyl_Side α,β-Unsaturated Carbonyl Acid Acid Catalyst (e.g., H₂SO₄) Acid->Michael_Add Cyclization Dihydroquinoline Intermediate Acid->Cyclization Acid_Side Acid Catalyst Michael_Add->Cyclization 2. Cyclization Oxidation Quinoline Product Cyclization->Oxidation 3. Oxidation Tar Tar / Polymer Carbonyl_Side->Tar Polymerization Acid_Side->Tar

Caption: Key reaction steps and the primary tar formation side reaction.

Troubleshooting A decision-making workflow for troubleshooting tar formation. Start Experiment Start: Excessive Tar Formation Observed Q1 Is the reaction violently exothermic? Start->Q1 Sol1 Implement Control Measures: 1. Add moderator (FeSO₄). 2. Slow acid addition. 3. Use external cooling. Q1->Sol1 Yes Q2 Is the reaction mixture becoming intractable/solid? Q1->Q2 No Sol2 Minimize Polymerization: 1. Lower reaction temp. 2. Add carbonyl slowly. 3. Use biphasic system. 4. Check reagent purity. Q2->Sol2 Yes Q3 Is the final yield low despite controlled reaction? Q2->Q3 No Sol3 Optimize for Product: 1. Evaluate oxidizing agent. 2. Screen acid catalysts. 3. Monitor reaction by TLC.

Caption: A decision-making workflow for troubleshooting tar formation.

References

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. 2

  • BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. 8

  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. 5

  • Grokipedia. (n.d.). Skraup reaction. 6

  • Wikipedia. (2023). Skraup reaction.

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • BenchChem. (2025). side reactions in the synthesis of quinoline derivatives. 3

  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. 10

  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers. 1

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. 4

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. 7

  • Wikipedia. (2023). Doebner–Miller reaction.

  • BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Chlorinated Quinoline Compounds

Welcome to the Technical Support Center. Chlorinated quinoline compounds are highly valued scaffolds in drug discovery, particularly in the development of antimalarial and antibacterial agents[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chlorinated quinoline compounds are highly valued scaffolds in drug discovery, particularly in the development of antimalarial and antibacterial agents[1]. However, their unique physicochemical properties—specifically the basicity of the quinoline nitrogen combined with the lipophilicity and electron-withdrawing nature of the chlorine atom—present significant purification challenges.

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to help researchers overcome issues like silica streaking, regioisomer co-elution, and stubborn oil formation.

Part 1: Chromatographic Challenges & Resolution (FAQs)

Q1: During normal-phase column chromatography, my chlorinated quinoline derivative streaks severely across the TLC plate and co-elutes with impurities. Why does this happen, and how can I resolve it?

A1: Streaking is fundamentally an acid-base interaction issue. The nitrogen atom in the quinoline ring is weakly basic. Standard silica gel contains acidic silanol (-SiOH) groups on its surface. As your compound travels down the column, the basic quinoline nitrogen undergoes reversible protonation and strong hydrogen bonding with these silanols. This leads to a non-uniform partition coefficient, irreversible adsorption, and severe tailing[2].

  • Solution 1 (Basic Modifiers): The most immediate fix is to neutralize the acidic sites on the silica. Add 0.5% to 2% (v/v) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase[2]. For example, change a 9:1 Hexane:Ethyl Acetate system to 9:1:0.1 Hexane:Ethyl Acetate:TEA[3].

  • Solution 2 (Alternative Stationary Phases): If basic modifiers fail or degrade your specific derivative, switch to a neutral or basic stationary phase like Alumina or Florisil[4].

  • Solution 3 (Reverse-Phase): For highly lipophilic chlorinated quinolines, reverse-phase (RP) chromatography (C18 column) is vastly superior. In RP systems, separation is driven by hydrophobicity rather than polar interactions, completely bypassing the silanol-amine binding issue[2].

Q2: My synthesis yielded a mixture of regioisomers (e.g., 5-chloro vs. 7-chloroquinoline derivatives). Normal-phase chromatography cannot resolve them. What is the best approach?

A2: Regioisomers of chlorinated quinolines often possess nearly identical dipole moments and polarities, causing them to co-elute on standard normal-phase silica[5].

  • Solution: Utilize reverse-phase Preparative HPLC (Prep-HPLC) with a C18 column. The subtle differences in the hydrophobic surface area and steric bulk of the regioisomers will result in different retention times. Using a shallow gradient (e.g., increasing acetonitrile in water by 1-2% per minute) maximizes resolution[2].

G Start Crude Chlorinated Quinoline Mixture TLC TLC Analysis (Normal Phase) Start->TLC Streaking Severe Streaking Observed? TLC->Streaking AddTEA Add 1% TEA to Mobile Phase or Switch to Alumina Streaking->AddTEA Yes Coelution Regioisomer Co-elution? Streaking->Coelution No Pure Pure Compound Isolated AddTEA->Pure PrepUPC Switch to Reverse-Phase Prep-HPLC (C18) Coelution->PrepUPC Yes Standard Standard Silica Chromatography Coelution->Standard No PrepUPC->Pure Standard->Pure

Workflow for troubleshooting chromatographic separation of chlorinated quinolines.

Part 2: Physical State & Isolation Issues (FAQs)

Q3: After removing the solvent, my chlorinated quinoline remains a viscous oil and refuses to crystallize, even at low temperatures. How can I obtain a solid?

A3: Highly lipophilic quinoline derivatives, especially those with multiple substituents or flexible side chains, often suffer from low lattice energies. This causes them to crash out as amorphous oils rather than crystalline solids[6].

  • Solution 1 (Salt Formation): This is the most robust method. Convert the free base into a crystalline salt. Quinoline derivatives readily form salts with acids like HCl, picric acid, or phosphoric acid[6]. Protonating the nitrogen dramatically increases the polarity and lattice energy, strongly favoring crystallization. Once the solid salt is isolated, you can regenerate the free base by treating it with an aqueous base (e.g., NaHCO3) and extracting it into an organic solvent[6].

  • Solution 2 (Anti-Solvent Precipitation): Dissolve the oil in a minimal amount of a polar, solubilizing solvent (e.g., hot ethanol or dichloromethane). Slowly add a non-polar anti-solvent (e.g., hexane or pentane) dropwise until the solution just becomes turbid[6]. Allow it to stand undisturbed at room temperature, then transfer to an ice bath[7].

G2 Oil Oily Quinoline Derivative Solvent Solvent Screening (EtOH/Water or DCM/Hexane) Oil->Solvent Cryst Crystallization Successful? Solvent->Cryst Salt Attempt Salt Formation (HCl or Picric Acid) Cryst->Salt No PureSolid Pure Solid Product Cryst->PureSolid Yes Solid Solid Salt Obtained Salt->Solid FreeBase Regenerate Free Base (NaHCO3 extraction) Solid->FreeBase FreeBase->PureSolid

Decision matrix for solidifying oily chlorinated quinoline derivatives via salt formation.

Part 3: Quantitative Data Summaries

The following table summarizes expected quantitative outcomes from different purification techniques applied to chlorinated quinoline derivatives, based on standard laboratory optimizations[3][4].

Purification MethodTarget Issue AddressedTypical Solvent System / Stationary PhaseExpected Yield RecoveryExpected Purity
Normal-Phase Flash Chromatography General impurity removalHexane/Ethyl Acetate (with 1% TEA modifier) on Silica Gel70 - 85%> 95%
Reverse-Phase Prep-HPLC Regioisomer co-elutionAcetonitrile/Water (Linear Gradient) on C18 Silica60 - 75%> 99%
Recrystallization Amorphous solid impuritiesHot Ethanol or Hexane/Ethyl Acetate75 - 85%95 - 98%
Salt Formation (HCl) Oily product / non-crystallizingIsopropanol + HCl (dropwise)80 - 90%> 98%

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Reverse-Phase Flash Chromatography for Regioisomer Separation

Mechanism: Separates closely related regioisomers based on minor differences in hydrophobic surface area rather than polar silanol interactions[2].

  • Sample Preparation: Dissolve the crude chlorinated quinoline mixture (e.g., 100 mg) in a minimal volume of the initial mobile phase (e.g., 80% Acetonitrile/Water). Validation Check: Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if particulate matter is present.

  • Column Equilibration: Equilibrate a C18-functionalized silica gel column with 2 column volumes (CV) of the initial mobile phase (80% ACN/H₂O)[2].

  • Sample Loading: Load the filtered sample directly onto the column.

  • Gradient Elution: Run a linear gradient from 80% to 100% Acetonitrile over 15-20 column volumes[2].

  • Detection & Fractionation: Monitor the elution profile using an in-line UV detector set to 254 nm (characteristic for the quinoline aromatic core). Collect fractions based on observed peaks[2].

  • Self-Validation (LC-MS): Analyze the apex fraction of each collected peak via LC-MS to confirm the mass and identify which fraction corresponds to the desired regioisomer.

  • Recovery: Combine the pure fractions and remove the solvent in vacuo using a rotary evaporator to yield the purified compound[2].

Protocol B: Hydrochloride Salt Formation for Oily Quinolines

Mechanism: Protonation of the weakly basic quinoline nitrogen increases the molecule's polarity and lattice energy, driving the transition from an amorphous oil to a crystalline solid[6].

  • Dissolution: Dissolve the oily chlorinated quinoline derivative in a suitable dry solvent (e.g., isopropanol or diethyl ether) at room temperature[6].

  • Acid Addition: While stirring vigorously, slowly add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) dropwise[6].

  • Crystallization: Observe the formation of a precipitate. If turbidity appears but no crystals form, place the flask in an ice bath for 30 minutes. Validation Check: Scratch the inside of the flask with a glass rod to provide nucleation sites if crystallization is delayed.

  • Isolation: Collect the crystalline salt via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent to remove trapped impurities.

  • Free Base Regeneration (Optional): If the free base is required for downstream assays, suspend the solid salt in water. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8 (Validation Check: Use pH paper). Extract the aqueous layer 3x with Dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and evaporate the solvent in vacuo to yield the pure free base[6].

References

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Profiling for 4-Chloro-8-methoxy-2-trichloromethyl-quinoline Synthesis

Welcome to the Technical Support portal for the synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5)[1]. This guide is engineered for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support portal for the synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5)[1]. This guide is engineered for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting methodologies, mechanistic insights, and self-validating protocols to isolate, identify, and eliminate process-related impurities[2].

Mechanistic Pathway & Impurity Origins

Understanding the origin of impurities requires a deep dive into the synthetic workflow. The target molecule is typically synthesized via a Conrad-Limpach cyclization of o-anisidine and ethyl 4,4,4-trichloroacetoacetate, followed by chlorination with phosphorus oxychloride (POCl₃). Deviations in temperature, reagent purity, or quench conditions lead to specific, predictable impurity profiles[3].

G A o-Anisidine + Ethyl 4,4,4-trichloroacetoacetate B Conrad-Limpach Cyclization (Thermal) A->B Imp1 Impurity D: Regioisomer (from p-Anisidine) A->Imp1 Contaminated SM C 8-Methoxy-2-trichloromethyl- quinolin-4-ol B->C D Chlorination (POCl3, cat. DMF) C->D E 4-Chloro-8-methoxy-2- trichloromethyl-quinoline D->E Target Pathway Imp2 Impurity A: Unreacted Quinolin-4-ol D->Imp2 Incomplete Rxn Imp3 Impurity B: 2-Carboxylic Acid (Hydrolysis of -CCl3) D->Imp3 Aqueous Quench Imp4 Impurity C: 8-Hydroxy (Demethylation) D->Imp4 Excess Heat/Acid

Synthetic workflow and mechanistic origins of key impurities in quinoline synthesis.

Quantitative Impurity Profiling Data

The following table summarizes the critical process impurities, their mechanistic origins, and their analytical signatures for rapid identification via LC-MS[4].

Impurity IDChemical Structure / NameMechanistic OriginRRTLC-MS [M+H]⁺Action Limit
API 4-Chloro-8-methoxy-2-trichloromethyl-quinolineTarget Product1.00311.0> 99.0%
Impurity A 8-Methoxy-2-trichloromethylquinolin-4-olIncomplete POCl₃ chlorination0.65292.0< 0.15%
Impurity B 4-Chloro-8-methoxyquinoline-2-carboxylic acid-CCl₃ hydrolysis during quench0.45238.0< 0.10%
Impurity C 4-Chloro-8-hydroxy-2-trichloromethylquinolineAcid-catalyzed ether cleavage0.80297.0< 0.15%
Impurity D 4-Chloro-6-methoxy-2-trichloromethyl-quinolinep-Anisidine contamination in SM1.05311.0< 0.10%

(Note: RRT = Relative Retention Time based on a standard reverse-phase C18 gradient method).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant peak at m/z 238 in my LC-MS after the POCl₃ step? A: This mass corresponds to 4-chloro-8-methoxyquinoline-2-carboxylic acid (Impurity B). The trichloromethyl (-CCl₃) group is highly electrophilic. During a standard aqueous quench of excess POCl₃, the highly exothermic reaction generates hot HCl. These aggressive conditions rapidly hydrolyze the -CCl₃ group into an acyl chloride intermediate, which subsequently hydrates to form the 2-carboxylic acid. Resolution: Switch to the "Reverse Quench Protocol" detailed in Section 4. Ensure the quench temperature never exceeds 5°C and use a biphasic system to immediately partition the product into the organic phase.

Q2: My final product is contaminated with a compound of identical mass (m/z 311) but a slightly different retention time. What is it? A: This is the regioisomer, 4-chloro-6-methoxy-2-trichloromethyl-quinoline (Impurity D). Causality: The synthesis relies on the Conrad-Limpach cyclization of o-anisidine. If your starting o-anisidine contains p-anisidine as an impurity, the p-anisidine will cyclize to form the 6-methoxy derivative. Resolution: Perform GC-MS profiling on your incoming o-anisidine lots. Establish a strict raw material specification of <0.1% p-anisidine.

Q3: How can I definitively confirm the identity of the demethylated impurity (Impurity C)? A: Impurity C (4-chloro-8-hydroxy-2-trichloromethylquinoline) forms due to acid-catalyzed ether cleavage during prolonged heating with POCl₃. To confirm its identity, utilize ¹H-NMR alongside LC-MS[4]. In the ¹H-NMR spectrum, the disappearance of the sharp singlet at ~4.0 ppm (methoxy protons) and the appearance of a broad, exchangeable peak at ~9.5 ppm (phenolic -OH) definitively confirms demethylation[3].

Troubleshooting Guide: Optimized Chlorination & Controlled Quench

Objective: Convert 8-methoxy-2-trichloromethylquinolin-4-ol to the 4-chloro derivative while suppressing -CCl₃ hydrolysis and ether cleavage.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 8-methoxy-2-trichloromethylquinolin-4-ol (1.0 eq) in anhydrous toluene (5 volumes) under an N₂ atmosphere.

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.1 eq).

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent. This highly electrophilic species significantly lowers the activation energy required for the chlorination of the tautomeric quinolone, allowing the reaction to proceed at lower temperatures and preventing the formation of Impurity C (demethylation).

  • Chlorination: Add Phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 20°C. Heat the mixture to 70°C for 4 hours.

    • Causality: Strictly limiting the internal temperature to 70°C prevents the acid-catalyzed cleavage of the 8-methoxy group.

  • In-Process Control (IPC): Sample 10 µL, quench in cold methanol, and analyze via HPLC. Proceed to the next step only when Impurity A (unreacted starting material) is < 0.5%.

  • Reverse Quench (Critical Step): Cool the reaction mixture to 10°C. Slowly transfer the reaction mass into a vigorously stirred biphasic mixture of ice-water and dichloromethane (DCM) maintained at < 5°C.

    • Causality: The -CCl₃ group is highly labile in hot, acidic aqueous environments. Reverse quenching into a cold, biphasic system ensures immediate extraction of the product into the organic layer. This physically separates the product from the hydrolytic aqueous phase, kinetically freezing the hydrolysis pathway and preventing the formation of Impurity B.

    • Self-Validation Checkpoint: Pull a 50 µL aliquot of the organic phase 5 minutes after the quench is complete. Run a rapid LC-MS scan. If the peak area of m/z 238 (Impurity B) exceeds 0.5%, it validates that the internal temperature during the quench exceeded the 5°C threshold. Adjust the cooling bath and addition rate for subsequent batches.

  • Neutralization & Isolation: Adjust the aqueous layer to pH 7.0 using cold 10% NaOH. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure API.

References

  • Title: 4-CHLORO-8-METHOXY-2-TRICHLOROMETHYL-QUINOLINE Source: ChemicalBook URL
  • Title: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline | CAS 93599-98-5 Source: Santa Cruz Biotechnology URL
  • Title: Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Trichloromethyl-Quinolines

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with trichloromethyl-quinoline derivatives. This guide is designed to provide you with in-depth technical support,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with trichloromethyl-quinoline derivatives. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this important class of compounds. Our goal is to empower you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: The Double-Edged Sword of the Trichloromethyl Group

The incorporation of a trichloromethyl (-CCl₃) group onto a quinoline scaffold can significantly modulate a molecule's biological activity, often enhancing its efficacy. However, this functional group also introduces unique stability challenges. The strong electron-withdrawing nature of the -CCl₃ group can influence the reactivity of the entire quinoline ring system, while the group itself can be susceptible to degradation under various experimental conditions. Understanding these liabilities is paramount for successful research and development.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding the stability of trichloromethyl-quinolines.

Q1: My trichloromethyl-quinoline solution is turning yellow/brown. What is happening?

Discoloration is a common visual indicator of degradation for many quinoline compounds.[1] This is often a result of:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts. Quinolines, in general, are known to be photosensitive.

  • Oxidation: The quinoline ring can be susceptible to oxidation, which can be exacerbated by the presence of certain solvents, impurities, or exposure to air over time.

Recommendation: Always store trichloromethyl-quinoline solutions, especially stock solutions, in amber vials or wrapped in aluminum foil to protect them from light.[1] Prepare fresh solutions for sensitive assays whenever possible.

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?

Yes, this is a classic sign of compound degradation. The loss of the parent compound and the emergence of degradation products can lead to a decrease in the expected biological activity and poor reproducibility. The trichloromethyl group itself, or the quinoline core, may be degrading under your specific assay conditions (e.g., aqueous buffers, temperature).

Recommendation: It is crucial to perform a forced degradation study to understand the stability of your specific trichloromethyl-quinoline under conditions that mimic your experimental setup. This will help identify potential liabilities and inform the design of your experiments.

Q3: What are the most likely degradation pathways for a trichloromethyl-quinoline?

Based on the chemistry of the quinoline ring and the reactivity of the trichloromethyl group on other heterocyclic systems, the primary degradation pathways are likely to be:

  • Hydrolysis of the Trichloromethyl Group: The -CCl₃ group can undergo hydrolysis, particularly under basic or strongly acidic conditions, to form a carboxylic acid derivative. This is a known transformation for trichloromethyl groups on other heterocyclic rings.[2]

  • Photodegradation: As mentioned, quinolines are susceptible to photodegradation, which can involve complex reactions leading to various byproducts.

  • Hydroxylation of the Quinoline Ring: A common metabolic and degradation pathway for quinolines is the hydroxylation of the aromatic ring, leading to the formation of hydroxyquinolines.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of these compounds. While specific data for trichloromethyl-quinolines is scarce, thermal decomposition of halogenated compounds can be complex.

Q4: How can I minimize the degradation of my trichloromethyl-quinoline in solution?

  • pH Control: The stability of quinolines is often pH-dependent. It is advisable to buffer your solutions to a pH where the compound exhibits maximum stability. This needs to be determined experimentally.

  • Solvent Choice: Select a solvent in which the compound is both soluble and stable. For aqueous solutions, consider the use of co-solvents like DMSO or ethanol, but be mindful of their potential to react with the compound over time.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, maintain them at the lowest practical temperature for your experiment.

  • Inert Atmosphere: For compounds that are particularly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of trichloromethyl-quinolines.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Purity of the starting material.1. Obtain a certificate of analysis (CoA) for the compound. 2. Consider re-purifying the compound if purity is a concern.
Appearance of new peaks and a decrease in the parent peak area over time in solution. Compound degradation (hydrolysis, oxidation, etc.).1. Analyze the sample at different time points to monitor the rate of degradation. 2. Perform a forced degradation study (see Protocol 1) to identify the degradation pathway. 3. Adjust storage conditions (pH, temperature, light protection).
Inconsistent biological activity or assay results. Degradation of the compound in the assay medium.1. Assess the stability of the compound directly in the assay buffer and under the assay conditions (e.g., 37°C incubation). 2. Reduce the pre-incubation time of the compound in the assay medium. 3. Prepare fresh dilutions of the compound immediately before use.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Determine the solubility of the compound in your chosen solvent system. 2. Consider the use of solubility-enhancing excipients if appropriate for your application. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your trichloromethyl-quinoline and to develop a stability-indicating analytical method.[3]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Trichloromethyl-quinoline of interest

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with a UV/PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the trichloromethyl-quinoline in ACN or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4][5][6] Run a dark control in parallel.

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent trichloromethyl-quinoline from all its potential degradation products.[3]

Typical HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is typically required to separate compounds with different polarities. A starting point could be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance (a PDA detector is highly recommended to assess peak purity).

Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Visualizing Degradation and Experimental Workflow

Diagram 1: Potential Degradation Pathways of Trichloromethyl-Quinolines

Potential Degradation Pathways of Trichloromethyl-Quinolines cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_hydroxylation Hydroxylation Parent Trichloromethyl-Quinoline Hydrolysis_Product Quinoline-carboxylic acid Parent->Hydrolysis_Product H⁺ or OH⁻ Photo_Products Various Photoproducts (e.g., dimers, ring-opened) Parent->Photo_Products Light (hν) Hydroxylated_Product Hydroxy-trichloromethyl- quinoline Parent->Hydroxylated_Product Oxidative Stress

Caption: Potential degradation pathways for trichloromethyl-quinolines.

Diagram 2: Experimental Workflow for Stability Assessment

Workflow for Stability Assessment of Trichloromethyl-Quinolines A Prepare Stock Solution (1 mg/mL in ACN) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize & Dilute Samples C->D E HPLC-PDA Analysis (Stability-Indicating Method) D->E F Identify Degradants (LC-MS) E->F G Quantify Degradation & Assess Stability E->G

Sources

Optimization

Technical Support Center: 4-Chloroquinoline Synthesis &amp; Optimization

Welcome to the Process Optimization Portal. Synthesizing 4-chloroquinolines from their 4-quinolone (or 4-hydroxyquinoline) precursors via phosphorus oxychloride (POCl₃) is a cornerstone transformation in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Portal. Synthesizing 4-chloroquinolines from their 4-quinolone (or 4-hydroxyquinoline) precursors via phosphorus oxychloride (POCl₃) is a cornerstone transformation in medicinal chemistry and drug development. However, this seemingly straightforward dehydroxy-chlorination is fraught with kinetic and thermodynamic traps—ranging from incomplete O-phosphorylation to catastrophic product hydrolysis during aqueous workup.

This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous troubleshooting protocols to ensure your synthesis is a self-validating, high-yielding system.

I. Mechanistic Workflow & Troubleshooting Logic

To troubleshoot a reaction, you must first understand the causality of the transformation. The chlorination proceeds via an initial O-phosphorylation of the quinolone tautomer, followed by a nucleophilic displacement by the chloride ion [3]. Understanding where intermediates are vulnerable to moisture is the key to preventing yield loss.

MechanismAndTroubleshooting SM 4-Quinolone (Starting Material) Activation O-Phosphorylation (POCl3 + Base/DMF) SM->Activation Rate-limiting without catalyst Intermediate Phosphorylated Intermediate (Highly Moisture Sensitive) Activation->Intermediate Displacement Chloride Nucleophilic Attack (Heat: 80-110 °C) Intermediate->Displacement Requires thermal energy Hydrolysis Hydrolysis Reversion (Aqueous Acid Trap) Intermediate->Hydrolysis H2O exposure Product 4-Chloroquinoline (Target) Displacement->Product - PO2Cl2⁻ Product->Hydrolysis Poor pH control in workup

Mechanistic pathway of POCl3 chlorination and critical hydrolysis traps.

II. Standardized Experimental Protocol: Vilsmeier-Assisted Chlorination

Self-Validating Design: This protocol incorporates catalytic DMF to accelerate the formation of the active chlorinating species (Vilsmeier-Haack type complex) [1] and utilizes a controlled "reverse quench" to prevent product reversion.

Materials Required:

  • 4-Quinolone precursor (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a reflux condenser. Purge with inert gas (N₂ or Argon) to eliminate atmospheric moisture, which prematurely hydrolyzes POCl₃.

  • Reagent Charging: Add the 4-quinolone precursor (1.0 equiv) to the flask. Slowly add POCl₃ (3.0 - 5.0 equiv). Caution: POCl₃ is highly toxic and reacts violently with water. Perform strictly in a fume hood.

  • Catalytic Activation: Add anhydrous DMF (0.1 equiv) dropwise at room temperature. A slight exotherm may be observed as the highly electrophilic Vilsmeier-type intermediate forms.

  • Thermal Displacement: Heat the reaction mixture to 90–100 °C for 2–4 hours. Monitor the consumption of the starting material via TLC or LC-MS. (Self-Validation Tip: Aliquots for TLC must be quenched in dry MeOH to form the stable methyl ether/chloride for accurate reading, avoiding false-positive hydrolysis on the silica plate).

  • Concentration: Once the reaction is complete, cool to 50 °C and distill off the bulk of the excess POCl₃ under reduced pressure. Causality: Removing excess POCl₃ minimizes the massive exothermic generation of HCl during the aqueous quench, which is the primary cause of product hydrolysis [2].

  • Controlled Reverse Quench: Dissolve the remaining concentrated residue in a minimal amount of dry DCM. Slowly add this solution dropwise to a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution. Maintain the internal temperature below 5 °C and ensure the pH remains strictly between 7 and 8.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-chloroquinoline.

III. Quantitative Optimization Matrix

To minimize trial-and-error, refer to the following quantitative data summarizing how varying reaction conditions impact the yield and impurity profile of 4-chloroquinoline synthesis.

Reaction ConditionPOCl₃ (Equiv)Additive / CatalystTemp (°C)Time (h)Avg. Conversion (%)Primary Impurity / Issue
Standard Reflux 5.0 - 10.0None110 - 1204 - 670 - 80%Unreacted SM; Tar formation
Base-Mediated 3.0 - 5.0DIPEA (1.2 eq)80 - 903 - 485 - 90%Trace hydrolysis product
Vilsmeier-Assisted 3.0 - 5.0DMF (0.1 eq)90 - 1002 - 3> 95% Minimal; highly scalable
Solvent-Assisted 2.0 - 3.0Toluene (Solvent)110 (Reflux)4 - 590 - 95%Slower kinetics
IV. Troubleshooting Guides & FAQs

Q1: My LC-MS shows complete consumption of the starting material during the reaction, but after workup, I isolate 40% of the original 4-quinolone. What happened? The Causality: You are experiencing product hydrolysis during the quench. 4-chloroquinolines, especially those with electron-donating substituents, are highly susceptible to nucleophilic attack by water under acidic conditions. When excess POCl₃ reacts with water, it generates copious amounts of HCl and phosphoric acid. If the local pH drops and the temperature spikes, the 4-chloroquinoline is rapidly hydrolyzed back to the thermodynamically stable 4-quinolone. The Fix:

  • Always distill off the excess POCl₃ before the quench [2].

  • Perform a "reverse quench" by adding the concentrated reaction mixture into a pre-chilled, highly buffered alkaline solution (like saturated NaHCO₃ or NH₄OH/ice) to ensure the pH never drops below 7.

Q2: The reaction stalls at 70% conversion even after 12 hours of refluxing in neat POCl₃. How can I drive it to completion? The Causality: The initial O-phosphorylation is heavily dependent on the nucleophilicity of the quinolone oxygen. In highly electron-deficient quinolones, this step is rate-limiting. The Fix: Introduce a catalytic amount of DMF (0.1 to 0.2 equivalents). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which is vastly superior at activating the hydroxyl group compared to POCl₃ alone [1]. Alternatively, adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA/Hunig's base) can facilitate the initial phosphorylation by deprotonating the intermediate and neutralizing the generated HCl, which otherwise protonates the quinoline nitrogen and deactivates the ring [4].

Q3: I am working on a scale-up, and the POCl₃ quench is becoming a severe safety hazard due to the exotherm. Are there alternative chlorinating conditions? The Causality: POCl₃ has a high heat of hydrolysis (-303 kJ/mol). On a multi-gram or kilogram scale, managing this heat transfer is dangerous and often leads to localized boiling and product degradation [2]. The Fix: Consider using solid, non-volatile chlorinating reagents. A highly effective alternative is the use of phosphonium chlorides generated in situ from Triphenylphosphine (PPh₃) and Trichloroisocyanuric acid (TCICA). This method operates without solvent or in ionic liquids at 140 °C, completely bypassing the violent aqueous POCl₃ quench and allowing for a simple extraction workup[5].

Q4: My product is forming a black tar at the bottom of the flask during reflux. How do I prevent this? The Causality: Tarring is the result of thermal degradation and polymerization, often exacerbated by localized hot spots in neat POCl₃ at high temperatures (120 °C), or by the presence of reactive functional groups on your specific quinoline derivative. The Fix: Transition from a neat POCl₃ reaction to a solvent-assisted system. Using an inert, high-boiling solvent like anhydrous Toluene allows you to reduce the POCl₃ equivalents to 2.0 - 3.0. This dilutes the reactive intermediates, preventing intermolecular polymerization, and provides much better thermodynamic control.

V. References
  • Organic Process Research & Development. (2003). Practical Synthesis of 4-Chloro-2-(2-naphthyl)quinoline, a Precursor to Triple-Helix DNA Intercalators. ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. (2011). POCl3 chlorination of 4-quinazolones. PubMed / NIH. Available at: [Link]

  • Heteroletters. (2011). A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. Heteroletters. Available at: [Link]

  • Heterocycles. (2012). PHOSPHONIUM CHLORIDE AS A NON-VOLATILE CHLORINATING REAGENT: PREPARATION AND REACTION IN NO SOLVENT OR IONIC LIQUID. Clockss. Available at: [Link]

Troubleshooting

How to control exothermic reactions in Skraup synthesis

Welcome to the Technical Support Center for the Skraup Synthesis. This guide is designed for researchers, application scientists, and drug development professionals who require precise, reproducible control over one of o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Skraup Synthesis. This guide is designed for researchers, application scientists, and drug development professionals who require precise, reproducible control over one of organic chemistry’s most notoriously vigorous reactions.

Below, we dissect the thermodynamic causality of the Skraup exotherm, provide actionable troubleshooting for runaway reactions, and outline a self-validating protocol engineered for safety and high yield.

Part 1: Mechanistic Causality of the Skraup Exotherm

To control the Skraup synthesis, one must first understand the thermodynamics of its sequential cascade. The reaction constructs the quinoline scaffold by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene)[1].

The danger lies in the compounding exothermicity of the intermediate steps[2]:

  • Dehydration: Concentrated sulfuric acid rapidly dehydrates glycerol into acrolein. This step is highly energetic.

  • Michael Addition & Cyclization: The aniline undergoes a Michael addition to the newly formed acrolein, followed by an acid-catalyzed ring closure. Both steps release significant heat[3].

  • Oxidation: The resulting dihydroquinoline is oxidized to the final aromatic quinoline.

If the initial dehydration step is not throttled, the localized generation of acrolein causes a massive thermal spike. Under highly acidic, high-temperature conditions, excess acrolein rapidly polymerizes into an intractable, thick black tar, destroying the yield and potentially causing an explosive runaway[4].

SkraupMechanism Glycerol Glycerol + H2SO4 (Reactants) Acrolein Acrolein Intermediate (Highly Exothermic Dehydration) Glycerol->Acrolein Heat / -H2O Michael Michael Addition (Exothermic Coupling) Acrolein->Michael Tar Polymerization / Tar (Runaway Side-Reaction) Acrolein->Tar Uncontrolled Heat Aniline Aniline (Aromatic Amine) Aniline->Michael Cyclization Acid-Catalyzed Cyclization (Ring Formation) Michael->Cyclization H+ Oxidation Oxidation via Nitrobenzene (Moderated by FeSO4) Cyclization->Oxidation -H2O Quinoline Quinoline Product (Target Scaffold) Oxidation->Quinoline -H2

Mechanistic pathway of Skraup synthesis highlighting exothermic steps and tar formation.

Part 2: Troubleshooting & FAQs

Q: My reaction begins boiling violently the exact moment I add sulfuric acid. What is causing this? A: This is a classic symptom of incorrect reagent addition order. If concentrated sulfuric acid is added before the moderator is thoroughly dispersed, the unmoderated dehydration of glycerol initiates an immediate thermal runaway[2]. Sulfuric acid must always be added last, dropwise, with vigorous stirring, and with an ice-water bath on standby[5].

Q: What is the exact mechanistic role of Ferrous Sulfate ( FeSO4​ ) in preventing runaways? A: Ferrous sulfate acts as a critical thermodynamic moderator by functioning as an oxygen carrier. It regulates the electron transfer during the final oxidation step (where the dihydroquinoline intermediate is oxidized by nitrobenzene). By throttling the oxidation rate, FeSO4​ extends the reaction over a longer period, preventing a sudden, violent release of thermal energy and keeping the reaction within safe operational limits[2][6].

Q: I experienced a thermal runaway and the reaction mixture formed a thick black tar. How can I salvage the yield in future runs? A: Tar formation is primarily caused by the uncontrolled polymerization of the acrolein intermediate[4]. To prevent this causality loop:

  • Strict Temperature Control: Do not exceed 150°C during the driven reflux phase[7].

  • Mandatory Moderator: Ensure powdered FeSO4​ is fully dispersed before acid addition[6].

  • Alternative Oxidants: Consider substituting nitrobenzene with iodine ( I2​ ) or arsenic acid ( As2​O5​ ), which inherently proceed with less violence and lower polymerization risk[1][4].

Q: Are there modern engineering solutions to bypass the batch-reactor exotherm entirely? A: Yes. Continuous flow chemistry is emerging as a highly effective solution for heterocyclic synthesis. Microreactors provide superior surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation. Flow synthesis of quinoline derivatives drastically reduces residence times (often to minutes) and minimizes the formation of unwanted polymeric intermediates[8].

Part 3: Quantitative Impact of Reaction Modifications

The choice of oxidant and moderator directly dictates the thermal safety and final yield of the Skraup synthesis. The table below summarizes the expected outcomes based on established literature data[1][3][4][8][9].

Modification / Reagent SystemPrimary Role / MechanismExotherm Control LevelTypical Yield Impact
Nitrobenzene (No Moderator) Standard Oxidizing AgentPoor (High risk of runaway & eruption)Variable (High tar formation)
Nitrobenzene + FeSO4​ Oxidant + Oxygen CarrierExcellent (Smooth, extended reaction)84% – 91%
Arsenic Acid ( As2​O5​ ) Alternative OxidantGood (Inherently less violent)Moderate to High
Iodine ( I2​ ) Mild OxidantVery Good (Low polymerization risk)Moderate
Continuous Flow Chemistry Enhanced Heat DissipationOutstanding (Microreactor thermal control)Up to 93% (Shorter residence time)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and safety, the following protocol incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria of the current step are met.

Materials Required:
  • Aniline (1.0 eq)

  • Glycerol (low water content, 3.0 eq)

  • Nitrobenzene (0.6 eq)

  • Powdered Ferrous Sulfate Heptahydrate ( FeSO4​⋅7H2​O ) (approx. 0.15 eq by weight)

  • Concentrated Sulfuric Acid ( H2​SO4​ ) (1.5 eq)

SkraupWorkflow Setup 1. Apparatus Setup Large Flask & Blast Shield Load 2. Reagent Loading FeSO4 -> Glycerol -> Aniline -> Oxidant Setup->Load Acid 3. Acid Addition Dropwise H2SO4 with Ice Bath Load->Acid Crucial Order Initiate 4. Reaction Initiation Gentle Heat Until Spontaneous Boiling Acid->Initiate Controlled Temp Reflux 5. Exothermic Reflux Remove Heat (Sustains 30-60 mins) Initiate->Reflux Exotherm takes over Heat 6. Driven Reflux Reapply Heat (3-4 hours) Reflux->Heat Exotherm subsides Workup 7. Alkaline Workup Neutralize & Steam Distill Heat->Workup Complete Conversion

Step-by-step self-validating workflow for controlling the Skraup synthesis exotherm.

Step-by-Step Methodology:

Step 1: Apparatus Setup Equip a large round-bottom flask (minimum 3x the total reaction volume to accommodate expansion) with a mechanical stirrer and a wide-bore reflux condenser[2][6]. Place a blast shield in front of the fume hood sash.

  • Validation Checkpoint: Ensure an ice-water bath is prepared and immediately accessible before opening any reagents.

Step 2: Reagent Loading (Critical Order) Add the reagents to the flask in the following strict sequence: Powdered FeSO4​ , followed by Glycerol, Aniline, and finally Nitrobenzene[2]. Stir vigorously for 5 minutes.

  • Validation Checkpoint: The mixture must appear as a homogenous suspension. If clumps of FeSO4​ remain, continue stirring. Poor dispersion will lead to localized thermal spikes.

Step 3: Acid Addition Begin cooling the flask in the ice-water bath. Slowly, dropwise, add the concentrated H2​SO4​ via an addition funnel while maintaining vigorous stirring[5][7].

  • Validation Checkpoint: Monitor the flask temperature. If the mixture begins to bubble vigorously or temperature spikes rapidly during addition, pause the acid flow and allow the ice bath to cool the system back to room temperature.

Step 4: Reaction Initiation Remove the ice bath. Apply gentle heat using an oil bath or heating mantle. Carefully monitor the mixture.

  • Validation Checkpoint: Once the mixture begins to boil spontaneously, immediately remove the external heat source [5]. The internal exotherm of the reaction will now take over.

Step 5: Exothermic Reflux Allow the reaction to reflux under its own generated heat. This self-sustaining phase typically lasts between 30 to 60 minutes[2][5].

  • Validation Checkpoint: If the boiling becomes too violent, briefly raise the ice-water bath to the bottom of the flask to tame the exotherm.

Step 6: Driven Reflux Once the spontaneous boiling subsides, reapply the external heat source. Maintain the oil bath at 140–150°C to drive the reaction to completion[7][9]. Reflux gently for an additional 3 to 4 hours.

Step 7: Alkaline Workup & Isolation Allow the mixture to cool to room temperature. Dilute with water, then carefully neutralize by slowly adding a concentrated Sodium Hydroxide ( NaOH ) solution until the mixture is strongly alkaline (pH > 10)[7].

  • Validation Checkpoint: The addition of NaOH is also exothermic. Cool the flask during this step. Isolate the crude quinoline via steam distillation[3][7]. The unreacted nitrobenzene will distill first, followed by the quinoline product. Separate the organic layer, dry over anhydrous potassium carbonate, and purify via vacuum distillation.

References

  • BenchChem Technical Support. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem.
  • BenchChem Technical Support. Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis. BenchChem.
  • BenchChem Technical Support. Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
  • BenchChem Technical Support. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. BenchChem.
  • BenchChem Technical Support. Troubleshooting low yield in Skraup synthesis of quinoline precursors. BenchChem.
  • TutorsGlobe. Synthesis of Quinolines, Chemistry tutorial. Tutorsglobe.com.
  • ResearchGate. Examples of flow synthesis of quinoline derivatives by Doebner‐Miller reaction and Skraup reaction.
  • Wikipedia. Skraup reaction. Wikipedia.org.
  • BenchChem Technical Support. Avoiding polymerization in Skraup synthesis of quinolines. BenchChem.

Sources

Optimization

Resolving Regioisomer Formation in Friedländer Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with product mixtures during the Friedländer quinoline synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with product mixtures during the Friedländer quinoline synthesis. While this century-old condensation between an o-aminoaryl aldehyde/ketone and an α-methylene ketone is a cornerstone of drug development, the use of unsymmetrical ketones inherently introduces a regioselectivity challenge.

When an unsymmetrical ketone (e.g., 2-butanone) is subjected to Friedländer conditions, it possesses two distinct enolizable α-carbons. The reaction can proceed via two competing mechanistic pathways, leading to a mixture of 2-substituted and 3-substituted quinoline regioisomers. Resolving this requires a deep understanding of kinetic versus thermodynamic enolization and the strategic application of catalysts or directing groups.

MechanisticDivergence Substrate Unsymmetrical Ketone + o-Aminoaryl Ketone KineticEnolate Kinetic Enolization (Less Hindered α-C) Substrate->KineticEnolate Base Catalysis (e.g., Pyrrolidine) ThermoEnolate Thermodynamic Enolization (More Substituted α-C) Substrate->ThermoEnolate Acid Catalysis (e.g., p-TsOH) Regio2 2-Alkyl-3-Substituted Quinoline (Major with Base) KineticEnolate->Regio2 Cyclodehydration Regio3 3-Alkyl-2-Substituted Quinoline (Major with Acid) ThermoEnolate->Regio3 Cyclodehydration

Caption: Mechanistic divergence in the Friedländer synthesis driven by catalyst-dependent enolization.

Troubleshooting FAQs: Mastering Regiocontrol

Q1: Why do unsymmetrical ketones yield a mixture of regioisomers, and how does the catalyst dictate the pathway? A1: The regiochemical outcome is dictated by which α-carbon of the ketone undergoes initial nucleophilic attack on the o-aminoaryl carbonyl.

  • Kinetic Control (Base Catalysis): Strong bases or secondary amines (like pyrrolidine) preferentially deprotonate the less sterically hindered α-methyl group. This kinetic enolate (or enamine) leads to the formation of the 2-alkyl quinoline[1]. Secondary amines are particularly effective because the bulky enamine intermediate strongly disfavors formation at the more substituted carbon.

  • Thermodynamic Control (Acid Catalysis): Brønsted acids (e.g., p-TsOH) or Lewis acids promote enolization at the more substituted α-carbon to form the more stable, highly substituted enol. This pathway yields the 3-alkyl-2-substituted quinoline[2].

Q2: I am using standard aqueous NaOH, but my regiomeric ratio is highly variable. How can I stabilize it? A2: Simple aqueous bases like NaOH often fail to provide sufficient steric differentiation between the two α-positions, resulting in poor and variable regioselectivity (often ranging from 67:33 to 13:87)[3]. To stabilize and push the ratio toward the kinetic product, switch to a cyclic secondary amine catalyst (e.g., pyrrolidine) in an anhydrous solvent like toluene, or utilize an ionic liquid such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) which acts as both a solvent and a regiospecific promoter[1][2].

Q3: Is there a structural modification that guarantees 100% regioselectivity? A3: Yes. If your downstream application permits, introducing a directing group on one of the α-carbons completely shuts down the competing pathway. For example, converting the substrate into a β-keto phosphonate effectively blocks one enolization site. The Friedländer reaction of these phosphonates under mild basic conditions yields a single regioisomer (100:0 ratio) with excellent isolated yields[3].

Quantitative Data: Catalyst Influence on Regioselectivity

To guide your experimental design, the following table summarizes the expected regiomeric ratios when reacting an o-aminoaryl aldehyde with an unsymmetrical methyl ketone (e.g., 2-butanone) under various catalytic regimes.

Catalyst SystemReaction ConditionsDominant EnolizationMajor RegioisomerTypical Regiomeric Ratio (Kinetic : Thermo)
Aqueous NaOH MeOH, Room TempMixedVariable~ 40:60 to 67:33[3]
p-Toluenesulfonic Acid (p-TsOH) Toluene, RefluxThermodynamic2,3-Dialkylquinoline~ 20:80[2]
Pyrrolidine (Secondary Amine) Toluene, 80 °CKinetic2-Alkylquinoline~ 90:10 to 95:5[1]
[Hbim]BF₄ (Ionic Liquid) Neat, 100 °CKinetic2-Alkylquinoline> 95:5[1][2]
β-Keto Phosphonate (Directing Group) NaOH, MeOH, RTAbsolute (Directed)2-Substituted Quinoline100:0[3]
Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems. The causality behind each physical manipulation is explained to help you troubleshoot in real-time.

Protocol A: Amine-Catalyzed Kinetic Control (Targeting 2-Alkyl Quinolines)

Mechanism: Pyrrolidine forms a bulky enamine intermediate with the unsymmetrical ketone. Steric clash prevents enamine formation at the more substituted α-carbon, forcing kinetic regioselectivity[1].

  • Preparation: In an oven-dried, argon-purged flask, dissolve the o-aminoaromatic aldehyde (1.0 equiv) and pyrrolidine (0.1 equiv) in anhydrous toluene (0.5 M concentration).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the kinetic enamine intermediate.

  • Slow Addition: Heat the mixture to 80 °C. Using a syringe pump, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 2 hours[1].

    • Causality: Slow addition keeps the local concentration of the ketone extremely low. This suppresses ketone self-condensation (aldol byproducts) and ensures the ketone immediately reacts with the highly active o-aminoaryl aldehyde.

  • In-Process Validation: At t = 2.5 hours, withdraw a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Check: You should observe a dominant peak for the target mass. If a secondary peak with the identical mass (the thermodynamic isomer) exceeds 10% relative area, lower the reaction temperature by 10 °C to further favor the kinetic pathway.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the pure 2-alkyl quinoline.

Protocol B: Phosphonate-Directed Absolute Regioselective Synthesis

Mechanism: The bulky, electron-withdrawing phosphonate group acidifies the adjacent protons while sterically blocking the alternative α-carbon, forcing a singular enolization event[3].

  • Substrate Activation: Synthesize the β-keto phosphonate derivative of your target ketone.

  • Condensation: Dissolve the o-aminoaryl aldehyde (1.0 equiv) in methanol. Add aqueous NaOH (1.2 equiv) and stir at room temperature.

  • Addition: Add the β-keto phosphonate (1.0 equiv) in one portion.

    • Causality: Because the phosphonate perfectly directs the enolization, slow addition is not strictly required for regiocontrol, though it can still be used to manage exotherms on scale-up[3].

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc). The starting material should cleanly convert to a single, highly fluorescent spot under 254 nm UV light.

    • Validation Check: Unlike Protocol A, 2D-NMR (NOESY) of the crude reaction mixture will show zero cross-peaks corresponding to the alternative regioisomer, confirming 100% regioselectivity.

  • Isolation: Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 2-substituted quinoline.

Regioselectivity Optimization Workflow

Workflow Start Issue: Regioisomer Mixture in Friedländer Synthesis Check Can substrate be modified? Start->Check YesMod Use β-keto phosphonate directing group Check->YesMod Yes NoMod Which regioisomer is desired? Check->NoMod No Absolute 100% Regioselectivity (Single Isomer) YesMod->Absolute Kinetic 2-Alkyl Quinoline (Kinetic Product) NoMod->Kinetic Thermo 3-Alkyl Quinoline (Thermodynamic Product) NoMod->Thermo BaseCat Use Secondary Amine (e.g., Pyrrolidine) + Slow Addition Kinetic->BaseCat AcidCat Use Brønsted/Lewis Acid (e.g., p-TsOH, ZnCl2) + High Temp Thermo->AcidCat

Caption: Decision tree for resolving regioisomer mixtures during Friedländer quinoline synthesis.

References
  • BenchChem Technical Support. Minimizing side products in the Friedländer quinoline synthesis. BenchChem.
  • BenchChem Technical Support. Improving Regioselectivity of Friedländer Quinoline Synthesis. BenchChem.
  • Highly Regioselective Friedländer Reaction.
  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines.

Sources

Troubleshooting

Technical Support Center: Advanced Column Chromatography Optimization for Quinoline Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique chromatographic challenges associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique chromatographic challenges associated with quinoline derivatives.

Quinolines are ubiquitous N-heterocycles in medicinal chemistry, but their moderate basicity often leads to severe purification bottlenecks, such as streaking, poor recovery, and co-elution. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing field-proven, self-validating protocols to ensure high-purity isolation.

Mechanistic Diagnostic Workflow

Before adjusting your solvent system, you must diagnose the specific interaction causing your chromatographic failure. The following workflow outlines the decision-making process for optimizing quinoline purification.

QuinolineWorkflow A Crude Quinoline Mixture B TLC on Bare Silica Gel A->B C Rf 0.2-0.4, Symmetrical Spots B->C Ideal Behavior D Severe Streaking / Tailing B->D Silanol Interaction E Standard Normal Phase (Hexane/EtOAc) C->E F Add 1-5% TEA to Eluent (Cost-Effective) D->F Option 1 G Switch to NH2-Silica Gel (Avoids TEA Removal) D->G Option 2 H Reversed-Phase (C18) (For Highly Polar Analytes) D->H Option 3

Decision workflow for optimizing quinoline chromatographic purification.

Frequently Asked Questions (FAQs): Stationary Phases & Solvents

Q: Why do my quinoline derivatives streak so heavily on standard silica gel? A: The causality lies in acid-base chemistry. Bare chromatographic silica gel is populated with silanol groups (Si-OH), which act as Brønsted acids[1]. Quinoline contains a basic nitrogen atom with a localized lone pair of electrons (pKa ~4.9)[2]. During elution, the basic nitrogen forms strong hydrogen bonds and ionic interactions with the acidic silanols[3]. This causes the quinoline molecules to continuously bind and release at heterogeneous rates, resulting in a "smear" or "streak" rather than a tight, symmetrical band.

Q: How does adding Triethylamine (TEA) solve this, and what is the underlying mechanism? A: Triethylamine is a sacrificial basic modifier. Because TEA (pKa ~10.7) is vastly more basic than quinoline, it outcompetes the quinoline for the acidic silanol sites on the silica gel[3]. By pre-treating the column and spiking the eluent with 0.5–2% TEA, you effectively neutralize the stationary phase[3]. This forces the quinoline to interact with the silica purely based on polarity (dipole-dipole interactions) rather than acid-base affinity, restoring sharp peak shapes.

Q: When should I transition from TEA-deactivated silica to Amine-functionalized (NH2) silica? A: You should switch to amine-bonded silica when residual TEA contamination becomes a liability. TEA is notoriously difficult to remove completely under standard rotary evaporation and frequently contaminates downstream NMR spectra or biological assays[4]. Amine-functionalized silica features aminopropyl groups covalently bonded to the silica surface, permanently masking the silanols and creating a basic environment[1]. This allows you to elute basic quinolines using standard solvents (like Hexane/EtOAc) without any liquid base modifiers, drastically simplifying solvent removal[5].

Troubleshooting Guide: Resolving Specific Chromatographic Failures

Issue: Persistent Co-elution of Quinoline Isomers (e.g., Quinoline vs. Isoquinoline)

  • Diagnosis: Isomers possess nearly identical molecular weights, polarities, and very similar pKa values (Quinoline: 4.92; Isoquinoline: 5.42)[2]. Normal phase silica often lacks the selectivity to differentiate these subtle electronic differences.

  • Resolution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a phenyl-hexyl stationary phase[2]. The phenyl rings in the stationary phase engage in π−π interactions with the analytes. Because the nitrogen position differs between the isomers, their electron density distribution varies, allowing the phenyl-hexyl phase to exploit these differences for baseline resolution[2].

Issue: Product Loss or Decomposition on the Column

  • Diagnosis: Certain highly functionalized quinolines (e.g., haloquinolines) are acid-sensitive and can degrade upon prolonged exposure to the acidic silanols of bare silica[3].

  • Resolution: Minimize contact time by utilizing flash chromatography with a shorter, wider column[3]. Alternatively, switch to a less acidic stationary phase such as neutral or basic Alumina, which is significantly gentler on acid-sensitive heterocycles[3].

Issue: Residual Triethylamine (TEA) Contamination in NMR

  • Diagnosis: TEA has a boiling point of 89°C and often forms azeotrope-like mixtures with the purified oil, resisting standard high-vacuum drying.

  • Resolution: If you must use TEA and cannot switch to NH2-silica, dissolve your purified (but TEA-contaminated) quinoline in dichloromethane (DCM). Wash the organic layer 3 times with a saturated aqueous solution of copper(II) sulfate (CuSO 4​ ). The TEA will selectively coordinate with the copper ions, turning the aqueous layer deep blue, while the less basic quinoline remains in the DCM. Alternatively, co-evaporate the residue with toluene several times to azeotropically remove the TEA.

Quantitative Reference Data

To facilitate rational experimental design, refer to the following physicochemical and stationary phase parameters.

Table 1: Physicochemical Properties of Quinolines and Modifiers
CompoundRolepKa (Approx.)Boiling Point (°C)Volatility / Removal Difficulty
Quinoline Target Analyte4.92[2]237N/A
Isoquinoline Target Analyte5.42[2]242N/A
Triethylamine (TEA) Mobile Phase Modifier10.789High (Prone to NMR contamination)
Ammonia (NH 3​ ) Mobile Phase Modifier9.2-33Low (Evaporates easily, but toxic)
Table 2: Stationary Phase Selection Matrix
Stationary PhaseSurface ChemistryAcidityModifier Required?Best Use Case
Bare Silica Gel Silanol (Si-OH)Brønsted Acid[1]Yes (1-5% TEA)Routine, cost-effective purification of stable quinolines.
Amine-Silica (NH 2​ ) AminopropylBasic[5]No[4]Base-sensitive downstream applications (e.g., in vivo testing).
Alumina (Basic) Aluminum OxideBasicNoAcid-sensitive quinoline derivatives[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring Thin Layer Chromatography (TLC) behavior at specific checkpoints, you can verify the success of the methodology before committing your entire crude batch.

Protocol A: Preparation and Execution of a TEA-Deactivated Silica Column

Use this protocol when amine-functionalized silica is unavailable, and cost-efficiency is prioritized.

  • Solvent Preparation: Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA)[3]. Mix thoroughly.

  • Slurry Preparation (Validation Checkpoint): In an Erlenmeyer flask, add bare silica gel and the TEA-spiked solvent. Swirl to create a slurry. Crucial Step: Allow the slurry to sit at room temperature for 15 minutes. This incubation period is required for the TEA to fully saturate and neutralize the acidic silanol sites[3].

  • Column Packing: Pour the slurry into the glass column. Use compressed air to pack the bed tightly. Run at least 2 column volumes of the TEA-spiked solvent through the bed to ensure complete deactivation.

  • Loading: Dissolve your crude quinoline mixture in the absolute minimum volume of the TEA-spiked eluent. Carefully apply it to the flat head of the silica bed.

  • Elution: Elute the column using the TEA-spiked mobile phase.

  • Recovery & TEA Removal: Combine the fractions containing the pure quinoline. Concentrate under reduced pressure. To remove residual TEA, add 10 mL of toluene to the flask and evaporate again (repeat 2-3 times to azeotrope the TEA).

Protocol B: Purification using Amine-Functionalized (NH 2​ ) Silica Gel

Use this protocol to completely avoid liquid base modifiers and streamline solvent removal.

  • Column Selection: Select an appropriately sized Amine-functionalized (NH 2​ ) flash cartridge[4].

  • Equilibration: Flush the cartridge with 3-5 column volumes of your non-polar starting solvent (e.g., 100% Hexane). Note: Do not use acidic solvents or modifiers, as they will permanently protonate and ruin the aminopropyl stationary phase.

  • Loading: Dissolve the crude material in a minimal amount of DCM or Hexane and load it onto the column.

  • Elution (Validation Checkpoint): Run a gradient from 100% Hexane to 50:50 Hexane:Ethyl Acetate. Because the stationary phase is already basic, the quinoline will elute as a sharp, symmetrical band without tailing[5].

  • Recovery: Pool the desired fractions and evaporate using a rotary evaporator. Because no TEA was used, the resulting oil or solid is immediately ready for high-resolution NMR or biological screening[4].

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Quinoline Intermediates

Welcome to the Technical Support Center dedicated to addressing a critical bottleneck in the synthesis and development of quinoline-based compounds: poor solubility. As researchers and drug development professionals, you...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing a critical bottleneck in the synthesis and development of quinoline-based compounds: poor solubility. As researchers and drug development professionals, you are keenly aware that the promising biological activities of quinoline scaffolds can be hampered by their challenging physicochemical properties.[1][2][3] This guide is designed to provide you with practical, field-proven insights and actionable protocols to overcome the solubility hurdles you may encounter during your experiments.

Our approach is rooted in a deep understanding of the underlying chemical principles governing solubility. We will not only provide step-by-step instructions but also explain the "why" behind each technique, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address specific issues you might be facing at the bench.

Q1: My quinoline intermediate is crashing out of the reaction mixture. What are my immediate options?

This is a frequent observation, often stemming from a suboptimal choice of solvent or reaction conditions. Here’s a systematic approach to troubleshoot this issue:

A1: Immediate Corrective Actions:

  • Solvent System Evaluation: The first line of defense is to reassess your solvent. Quinoline and its derivatives span a wide polarity range. While quinoline itself has limited solubility in cold water, this increases in hot water and most organic solvents.[4][5] Consult the literature for precedents with similar quinoline analogs to identify effective solvent systems.[4] Common choices include ethanol, toluene, and DMSO.[4] If the compound has been previously synthesized, the purification solvent (e.g., for recrystallization) is an excellent starting point.[4]

  • Employing Co-solvents: If a single solvent system fails, a co-solvent strategy is a powerful alternative.[4][6] A co-solvent is a blend of two or more miscible solvents used to fine-tune the polarity of the reaction medium.[4] For a quinoline intermediate that is sparingly soluble in your primary solvent but highly soluble in another (like DMSO or ethanol), creating a mixed solvent system can achieve homogeneity.[4]

    • Protocol for Co-solvent Titration:

      • Select a co-solvent in which your quinoline intermediate is known to be highly soluble (DMSO is a common first choice).

      • With a graduated pipette, add a small volume of the co-solvent (e.g., 1-2% of the total reaction volume) to your stirring reaction mixture.

      • Allow the mixture to stir for 5-10 minutes and observe any changes.

      • Continue adding the co-solvent in small increments (1-2% v/v) until the compound dissolves.

  • The Power of pH Adjustment: The solubility of many quinoline derivatives is highly dependent on pH due to the basic nitrogen atom in the quinoline ring.[4][7]

    • In Acidic Conditions (Lower pH): The nitrogen atom can be protonated, forming a more soluble cationic salt.[4][8] The addition of a small amount of a compatible acid (e.g., HCl, acetic acid) can dramatically improve solubility in polar protic solvents.[4]

    • In Basic Conditions (Higher pH): The quinoline derivative will likely exist in its neutral, free-base form, which is generally less soluble in water but more soluble in non-polar organic solvents.[4]

  • Temperature Modification: Increasing the temperature of the reaction can enhance solubility.[4] Quinoline's solubility, for instance, is greater in hot water.[4] However, be mindful that elevated temperatures could also accelerate side reactions or lead to the degradation of sensitive reagents.[4]

Q2: I'm working on a quinoline-based API with poor aqueous solubility, which is impacting my downstream biological assays. How can I improve its bioavailability?

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[9][10] Here are several advanced strategies to tackle this challenge:

A2: Advanced Solubilization Strategies:

  • Salt Formation: For ionizable quinoline derivatives, converting the molecule into a salt is a highly effective method to boost aqueous solubility.[11] For acidic quinolines, reaction with a base (and vice-versa) can yield a more soluble salt form.[11] A general guideline is to choose a counterion with a pKa that is at least 2 pH units different from the drug's pKa to ensure stable salt formation.[11]

  • Utilizing Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions.[12][13][14] These micelles can encapsulate hydrophobic drug molecules within their core, thereby increasing the apparent solubility of the drug.[13][14]

    • Common Surfactants in Pharmaceutical Formulations:

      • Anionic: Sodium Dodecyl Sulfate (SDS)

      • Cationic: Dodecyltrimethylammonium Bromide (DTAB)

      • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers

    • The choice of surfactant and its concentration relative to the critical micelle concentration (CMC) are crucial for effective solubilization.[12]

  • Solid Dispersions: This technique involves dispersing the quinoline compound within a hydrophilic polymer matrix at a molecular level.[4][15] When this solid dispersion is introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, often amorphous, particles.[16] This increases the surface area and enhances the dissolution rate.[16]

    • Commonly Used Polymers:

      • Polyvinylpyrrolidone (PVP)

      • Hydroxypropyl methylcellulose (HPMC)

      • Poloxamers[9]

    • Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):

      • Dissolve both the quinoline intermediate and the carrier polymer (e.g., PVP K30 in a 1:4 weight ratio) in a suitable common solvent like methanol in a round-bottom flask.[17]

      • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[17]

      • Dry the resulting solid film under vacuum for 24 hours to eliminate any residual solvent.[17]

      • Grind the solid dispersion into a fine powder.[17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4][16] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic quinoline derivative and presenting a soluble complex to the aqueous environment.[4][16]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, which can lead to an improved dissolution rate.[4][6]

Frequently Asked Questions (FAQs)

  • What are the primary factors contributing to the poor solubility of quinoline intermediates? The solubility of quinoline derivatives is influenced by several factors, including their molecular weight, the nature and position of substituents on the quinoline ring, and their crystalline structure.[11] Highly crystalline materials with strong intermolecular interactions in their solid-state lattice will generally exhibit lower solubility as more energy is required to break these interactions.

  • How can I experimentally determine the solubility of my quinoline intermediate? A common method is the shake-flask method, which determines the thermodynamic (or equilibrium) solubility.

    • Generalized Protocol for Solubility Determination:

      • Add an excess amount of the solid quinoline intermediate to a known volume of the solvent in a sealed vial.

      • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

      • Separate the undissolved solid from the solution by centrifugation or filtration.

      • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique like HPLC-UV.[18]

  • Are there any "green" solvent options for quinoline synthesis and solubilization? Yes, research has shown that environmentally benign solvents like glycerol can be effective media for quinoline synthesis, indicating good solubility of the reactants and products in this solvent.[4][19]

Data and Visualization

Table 1: Common Strategies for Improving the Solubility of Quinoline Intermediates

StrategyPrincipleKey Considerations
pH Adjustment Ionization of the quinoline derivative to form a more soluble salt.[4]The pKa of the specific derivative is critical. The acid or base used must be compatible with the reaction chemistry.[4]
Co-solvency Blending solvents to modify the overall polarity of the medium.[4]Solvent miscibility and compatibility with reaction conditions (e.g., boiling point) are essential.[4]
Heating Increasing the kinetic energy to overcome lattice energy and improve dissolution.[4]May accelerate side reactions or degrade sensitive compounds. Precipitation might occur upon cooling.[4]
Surfactants Encapsulation of the hydrophobic compound within micelles.[13][14]The concentration must be above the Critical Micelle Concentration (CMC). The surfactant's toxicity should be considered for biological applications.[12]
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix to enhance dissolution.[4][16]Requires pre-formulation preparation. The carrier must be soluble in the desired medium.[4]
Cyclodextrins Formation of soluble inclusion complexes.[4][16]The size of the cyclodextrin cavity must be appropriate for the guest molecule.

Diagrams

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble Quinoline Intermediate solvent Step 1: Evaluate Solvent System (Single or Co-solvent) start->solvent ph Step 2: Adjust pH (Acidic/Basic) solvent->ph If still insoluble soluble Soluble solvent->soluble If soluble temp Step 3: Modify Temperature (Heating) ph->temp If still insoluble ph->soluble If soluble advanced Step 4: Advanced Techniques (Solid Dispersion, Surfactants, etc.) temp->advanced If still insoluble temp->soluble If soluble advanced->soluble If soluble G cluster_1 Mechanism of Surfactant Solubilization micelle Micelle drug Quinoline Intermediate drug->micelle Encapsulated in hydrophobic core s1 t1 s1->t1 s2 t2 s2->t2 s3 t3 s3->t3 s4 t4 s4->t4 s5 t5 s5->t5 s6 t6 s6->t6 s7 t7 s7->t7 s8 t8 s8->t8

Caption: Surfactant micelles encapsulating a hydrophobic quinoline intermediate.

References

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107.
  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1899-1916.
  • Sekhon, N. S. (2021).
  • Sun, J., et al. (2003). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. International journal of pharmaceutics, 255(1-2), 177-186.
  • Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022). Dow Development Laboratories. Retrieved March 11, 2024, from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation. (n.d.). CD Formulation. Retrieved March 11, 2024, from [Link]

  • Singh, N. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3).
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Preprints.org.
  • Sharma, D. (2022). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved March 11, 2024, from [Link]

  • solubility experimental methods.pptx. (2017). SlideShare.
  • Wen, H., et al. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 11(6), 665-673.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks.
  • 1.16 Phase solubility analysis. (n.d.). Digicollections.net. Retrieved March 11, 2024, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • Yadav, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & medicinal chemistry, 37, 116092.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research.
  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19385.
  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1391-1411.
  • Loganathan, T., et al. (2026). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ChemistrySelect.
  • Jose, J., & Charyulu, R. N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Solid dispersions. (2025). SlideShare.
  • de la Cruz, M., & Yalkowsky, S. H. (2009). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. Journal of pharmaceutical sciences, 98(10), 3743-3751.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Zare, A., et al. (2015). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Journal of the Brazilian Chemical Society, 26, 1061-1068.
  • Optimizing Drug Solubility. (2017). Contract Pharma.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2024, from [Link]

  • Muscia, G. C., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(8), 4145-4158.
  • Kumar, V., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.

Sources

Troubleshooting

Technical Support Center: Managing Violent Reactions in Large-Scale Quinoline Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for quinoline synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, fi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into managing the often-vigorous reactions encountered during large-scale quinoline production. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure both the safety and success of your experiments.

I. Troubleshooting Guides: Taming the Exotherm

Classical quinoline synthesis methods, while effective, are notorious for their potential to become dangerously violent.[1][2] This section provides detailed solutions to the most common and critical problems encountered during these reactions.

Skraup Synthesis: Controlling Runaway Reactions and Tar Formation

The Skraup synthesis is a powerful tool for creating the quinoline core, but its highly exothermic nature requires meticulous control.[1][3]

Problem: The reaction is excessively violent and difficult to manage.

  • Root Cause: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a primary driver of the reaction's intense exotherm.[1][3] The subsequent reaction with aniline is also highly energetic.[1]

  • Solution 1: Controlled Reagent Addition. Instead of combining all reactants at once, a stepwise approach is critical. Begin by slowly adding sulfuric acid to a cooled mixture of aniline and glycerol, using an ice bath to manage the initial temperature.[1] Following this, the oxidizing agent, such as nitrobenzene, should be introduced portion-wise to maintain control.[1]

  • Solution 2: Employing a Moderator. The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can significantly temper the reaction's vigor.[4][5] Ferrous sulfate is thought to act as an oxygen carrier, which helps to slow and control the rate of the oxidation step, preventing a sudden and violent release of energy.[5]

Problem: Significant formation of tar, leading to low yields and purification challenges.

  • Root Cause: Polymerization of the acrolein intermediate under the harsh acidic and high-temperature conditions is a common cause of tar formation.[6]

  • Solution 1: Precise Temperature Regulation. Maintaining the reaction temperature within the optimal range specified in the protocol is paramount. Overheating dramatically increases the likelihood of tar formation.[1]

  • Solution 2: Efficient Post-Reaction Work-up. For volatile quinoline products, steam distillation is a highly effective method to separate the desired compound from the tarry residue.[1][2]

Doebner-von Miller Synthesis: Mitigating Side Reactions

This method, which utilizes α,β-unsaturated carbonyl compounds, can be prone to polymerization and other side reactions.[6]

Problem: The reaction produces a complex mixture of byproducts and resinous materials.

  • Root Cause: The strong acid catalysts used in the Doebner-von Miller synthesis can promote the polymerization of the α,β-unsaturated carbonyl substrate.[6]

  • Solution: Two-Phase Solvent System. Performing the reaction in a biphasic solvent system can effectively sequester the α,β-unsaturated carbonyl compound in the organic phase.[6] This separation minimizes its polymerization in the aqueous acid phase, thereby increasing the yield of the desired quinoline product.[6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safety and optimization of large-scale quinoline production.

Reaction Safety and Control

Q1: My Skraup reaction initiated violently immediately after the addition of sulfuric acid. What was the likely cause?

A1: This almost certainly indicates an incorrect order of reagent addition. If concentrated sulfuric acid is added before the ferrous sulfate moderator is well-dispersated in the aniline, glycerol, and nitrobenzene mixture, the reaction can start uncontrollably.[5]

Q2: The reaction is boiling too vigorously even after removing the external heat source. What immediate actions should I take?

A2: If the reaction is proceeding too violently, you can assist the reflux condenser by applying external cooling to the flask, for example, by using a wet towel on the upper part of the flask.[5] If the reaction remains uncontrollable, it should be cooled in an ice bath if possible, and all personnel should maintain a safe distance.

Reagent and Catalyst Selection

Q3: Are there safer alternatives to the highly toxic oxidizing agents like arsenic acid and nitrobenzene used in the Skraup reaction?

A3: While effective, the high toxicity of arsenic acid and nitrobenzene is a significant drawback.[4] Modern approaches in green chemistry focus on developing protocols that utilize less hazardous materials.[7] Exploring alternative synthesis routes that avoid these reagents is the best practice.[4]

Q4: How can I improve the regioselectivity in a Friedländer synthesis using an unsymmetrical ketone?

A4: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones. The choice of catalyst and reaction conditions can significantly influence the outcome. The use of specific amine catalysts or ionic liquids has been shown to improve the regioselectivity.[6]

Product Isolation and Purification

Q5: My reaction mixture has turned into a thick, black tar. How can I isolate my product?

A5: Tar formation is a frequent issue. Steam distillation is often the most effective method for isolating volatile quinolines from the tarry residue.[1]

III. Experimental Protocols and Workflows

Controlled Skraup Synthesis of Quinoline

This protocol incorporates safety measures to manage the exothermic nature of the reaction.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Ferrous sulfate heptahydrate

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask of appropriate size to accommodate vigorous boiling, combine aniline, glycerol, and ferrous sulfate heptahydrate.[5][8]

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid from a dropping funnel with constant, vigorous stirring, ensuring the temperature does not rise excessively.[1][8]

  • After the complete addition of sulfuric acid, slowly add nitrobenzene portion-wise.[1]

  • Remove the ice bath and gently heat the mixture to initiate the reaction. The reaction will become exothermic. Be prepared to cool the flask if the reaction becomes too vigorous.[1][8]

  • Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for the specified time.[4]

  • After cooling, carefully dilute the mixture with water and then neutralize with a base (e.g., sodium hydroxide solution) while cooling in an ice bath. This neutralization is also highly exothermic.[4]

  • Isolate the quinoline product via steam distillation.[1][4]

Visualizing the Workflow

The following diagram illustrates the critical steps for a controlled Skraup synthesis.

Skraup_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Combine Aniline, Glycerol, & Ferrous Sulfate B Cool in Ice Bath A->B C Slowly Add Conc. H₂SO₄ with Vigorous Stirring B->C D Add Nitrobenzene Portion-wise C->D E Gently Heat to Initiate D->E F Control Exotherm (Cool as needed) E->F G Reflux F->G H Cool & Dilute with Water G->H I Neutralize with Base (Cooling) H->I J Steam Distillation I->J

Caption: Workflow for a controlled Skraup synthesis of quinoline.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common issues during quinoline synthesis.

Troubleshooting_Decision_Tree start Violent Reaction? cause1 Incorrect Reagent Order? start->cause1 Yes cause2 Inadequate Cooling? start->cause2 No solution1 Ensure Moderator is Added Before Acid cause1->solution1 Yes cause3 Rapid Reagent Addition? cause1->cause3 No solution2 Use Ice Bath During Acid Addition cause2->solution2 Yes solution3 Add Acid and Oxidizing Agent Slowly cause3->solution3 Yes

Caption: Decision tree for managing violent reactions.

IV. Data Summary

Synthesis MethodCommon IssuesKey Control ParametersRecommended Solutions
Skraup Violent exotherm, tar formationReagent addition order and rate, temperatureUse of moderators (FeSO₄), controlled reagent addition, steam distillation[1][5][6]
Doebner-von Miller Polymerization, byproduct formationSolvent systemTwo-phase solvent system[6]
Friedländer Poor regioselectivity with unsymmetrical ketonesCatalyst, reaction conditionsUse of specific amine catalysts or ionic liquids[6]

V. References

  • Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives. Retrieved from

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from

  • LookChem. (n.d.). Cas 91-22-5, Quinoline. Retrieved from

  • Benchchem. (n.d.). Managing toxic reagents in quinoline synthesis. Retrieved from

  • Wikipedia. (n.d.). Quinoline. Retrieved from

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from

  • Benchchem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. Retrieved from

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from

  • ACS Publications. (2022, January 28). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Organic Letters. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis. Retrieved from

  • Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Retrieved from

  • YouTube. (2024, August 25). Making quinoline - the Skraup synthesis. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Skraup vs. Friedländer synthesis for substituted quinolines

Title : Strategic Construction of the Quinoline Scaffold: A Comparative Guide to Skraup and Friedländer Syntheses Introduction The quinoline nucleus is a privileged pharmacophore in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Strategic Construction of the Quinoline Scaffold: A Comparative Guide to Skraup and Friedländer Syntheses

Introduction The quinoline nucleus is a privileged pharmacophore in medicinal chemistry, forming the core of antimalarials (e.g., chloroquine), anti-inflammatory agents, and targeted antitumor therapeutics[1]. For drug development professionals and synthetic chemists, selecting the optimal annulation strategy is critical for balancing yield, regiocontrol, and scalability. Two classical yet fundamentally distinct methodologies—the Skraup synthesis and the Friedländer condensation—remain cornerstones for constructing this bicyclic heterocycle[2].

This guide provides an objective, data-backed comparative analysis of both methods, exploring the mechanistic causality behind their experimental conditions, substrate scopes, and practical laboratory execution.

Mechanistic Causality & Reaction Logic

The divergent pathways of the Skraup and Friedländer syntheses dictate their respective operational conditions and substrate tolerances[2].

The Skraup Synthesis: Discovered in 1880, the Skraup synthesis involves heating a primary aromatic amine (aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene[3][4]. The logic of the reaction hinges on the in situ generation of a reactive electrophile. Sulfuric acid catalyzes the double dehydration of glycerol to form acrolein[5]. The aniline undergoes a Michael addition to the highly reactive acrolein, followed by an electrophilic ring closure to form a 1,2-dihydroquinoline intermediate[4]. Finally, the oxidizing agent aromatizes the ring to yield the quinoline[4]. Because acrolein generation requires harsh dehydration conditions, the Skraup reaction is inherently exothermic, potentially violent, and restricted to robust substrates[4][6].

The Friedländer Synthesis: First reported in 1882, the Friedländer condensation represents a more controlled, convergent approach[7]. It involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group[2][8]. The mechanism typically proceeds via an initial Schiff base formation or an aldol condensation, followed by intramolecular cyclization and dehydration[7]. Because the electrophilic and nucleophilic centers are pre-installed and highly reactive, the Friedländer synthesis can proceed under significantly milder conditions—often utilizing mild acid/base catalysis or even solvent-free solid-supported catalysts[7][8].

MechanisticPathways cluster_Skraup Skraup Synthesis Pathway cluster_Friedlander Friedländer Synthesis Pathway S1 Glycerol + H2SO4 S2 Dehydration to Acrolein S1->S2 S3 Aniline Michael Addition S2->S3 S4 Electrophilic Cyclization S3->S4 S5 Oxidation (e.g., PhNO2) to Quinoline S4->S5 F1 2-Aminoaryl Ketone + α-Methylene Carbonyl F2 Schiff Base Formation or Aldol Condensation F1->F2 F3 Intramolecular Cyclization F2->F3 F4 Dehydration to Substituted Quinoline F3->F4

Caption: Comparative mechanistic pathways of Skraup and Friedländer quinoline syntheses.

Comparative Performance & Substrate Scope

When selecting between these methods, researchers must weigh starting material accessibility against reaction control. The Skraup synthesis utilizes cheap, readily available anilines but offers limited control over pyridine-ring substitution[2]. The Friedländer synthesis allows for exquisite poly-substitution on both rings but requires the pre-synthesis of 2-aminoaryl ketones, which can be synthetically demanding[2][7].

FeatureSkraup SynthesisFriedländer Synthesis
Primary Reactants Aniline, glycerol, H₂SO₄, oxidant (e.g., nitrobenzene)[2]2-Aminoaryl aldehyde/ketone, α-methylene carbonyl[2]
Catalyst / Mediator Strong acid (Conc. H₂SO₄), Exogenous Oxidant[4]Acid (e.g., p-TsOH, P₂O₅/SiO₂) or Base (e.g., KOH)[2][7]
Reaction Conditions Harsh, highly exothermic (>150°C), prone to tar formation[2][9]Mild, versatile; can be run solvent-free or in aqueous media[2][8]
Substrate Scope Unsubstituted or simply substituted quinolines (benzene ring)[2]Broad; highly functionalized poly-substituted quinolines[2][8]
Typical Yields Low to moderate (Variable, often 40-85% depending on substituents)[2][4]Good to excellent (Often 75-98%)[2][8]

Data Interpretation: The high temperatures and strong acids in the Skraup protocol frequently lead to acid-catalyzed polymerization of the acrolein intermediate, resulting in a thick tar that complicates extraction and lowers yields[9]. Modern green chemistry approaches have attempted to mitigate this by using microwave irradiation and ionic liquids[9]. Conversely, the Friedländer reaction's high atom economy and compatibility with heterogeneous solid acid nano-catalysts (like sulfated zirconia or Montmorillonite K-10) ensure cleaner reaction profiles and higher yields[8].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints (e.g., exotherm control, TLC monitoring) that allow the chemist to verify the reaction trajectory in real-time.

Protocol 1: Modified Skraup Synthesis of Quinoline Caution: This reaction is highly exothermic. Proper PPE and a blast shield are mandatory.

  • Reagent Assembly: In a large, multi-neck round-bottom flask equipped with a robust reflux condenser and an addition funnel, combine aniline (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (0.6 equiv as oxidant/solvent)[4].

  • Controlled Acid Addition: While stirring vigorously, add concentrated sulfuric acid (approx. 2.5-6.0 equiv) dropwise[4][5]. Validation Checkpoint: Monitor the internal temperature. The addition must be strictly controlled to prevent the temperature from spiking prematurely, as the in situ dehydration of glycerol is highly exothermic[4].

  • Thermal Activation: Gently heat the mixture using an oil bath to 135-140°C[5]. The reaction will self-heat and begin to boil. Maintain reflux for 3-4 hours[4].

  • Quench and Work-up: Allow the mixture to cool to room temperature, then dilute carefully with water[4]. Neutralize the strongly acidic mixture with concentrated NaOH until strongly alkaline (pH > 10)[4].

  • Isolation: Perform steam distillation. Unreacted nitrobenzene will distill first, followed by the quinoline product. Extract the distillate with ether, dry over anhydrous Na₂SO₄, and concentrate[4].

Protocol 2: Solvent-Free Friedländer Synthesis (Green Approach) This modern protocol utilizes a solid-supported acid catalyst (P₂O₅/SiO₂) to drive the condensation, eliminating toxic solvents and simplifying purification[7].

  • Reactant Mixing: To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (2.0 mmol), the α-methylene carbonyl compound (3.0 mmol), and the P₂O₅/SiO₂ solid catalyst (0.4 g)[7].

  • Solvent-Free Heating: Heat the neat mixture at 80°C with constant magnetic stirring[7].

  • Reaction Monitoring: Validation Checkpoint: Monitor progress via TLC (eluent: ethyl acetate/n-hexane). The complete consumption of the 2-aminoaryl ketone typically occurs within 1-3 hours, indicated by the emergence of a highly fluorescent quinoline spot under UV light[7].

  • Extraction: Upon completion, cool to room temperature. Add chloroform (20 mL) to the flask and stir for 5 minutes to dissolve the organic products[7].

  • Catalyst Recovery & Purification: Filter the mixture to remove the heterogeneous catalyst (which can be washed and reused). Evaporate the chloroform under reduced pressure and purify the crude residue via silica gel column chromatography[7].

FriedlanderWorkflow W1 Mix Reactants & Solid Catalyst W2 Heat at 80°C (Solvent-Free) W1->W2 W3 Monitor via TLC (Hexane/EtOAc) W2->W3 W4 Cool & Extract with Chloroform W3->W4 W5 Filter Catalyst & Concentrate W4->W5 W6 Column Chromatography W5->W6

Caption: Step-by-step experimental workflow for solvent-free Friedländer synthesis.

Conclusion & Strategic Selection

The choice between the Skraup and Friedländer syntheses is dictated by the target molecule's complexity and the availability of precursors. The Skraup synthesis remains a viable, cost-effective route for simple, heteroring-unsubstituted quinolines, provided the chemist can manage the harsh exotherms and complex tar workups[2][9]. However, for drug development professionals requiring highly functionalized, poly-substituted quinoline scaffolds, the Friedländer synthesis is vastly superior[2]. Its predictable regiochemistry, compatibility with green solvent-free conditions, and high yields make it the premier choice for modern medicinal chemistry campaigns[7][8].

References

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: iipseries.org URL: 3

  • Title: The Skraup Synthesis of Quinolines Source: researchgate.net URL: 6

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: nih.gov URL: 1

  • Title: Comparative study of quinoline synthesis methods (Skraup vs. Friedlander) Source: benchchem.com URL: 2

  • Title: Application Notes and Protocols for the Skraup Synthesis of Quinolines Source: benchchem.com URL: 4

  • Title: Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis Source: benchchem.com URL: 7

  • Title: A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst Source: arabjchem.org URL: 8

  • Title: US6103904A - Skraup reaction process for synthesizing quinolones Source: google.com URL: 5

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: mdpi.com URL: 9

Sources

Comparative

Comparative Biological Activity: 4-Chloro-8-methoxy-2-trichloromethyl-quinoline vs. Chloroquine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The emergence of Plasmodium falciparum strains resistant to legacy drugs li...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The emergence of Plasmodium falciparum strains resistant to legacy drugs like chloroquine (CQ) and artemisinin-based combination therapies (ACTs) has severely bottlenecked global malaria eradication efforts. To overcome the resistance mechanisms associated with the parasite's digestive vacuole, medicinal chemistry has pivoted toward novel pharmacophores.

This guide provides an in-depth technical comparison between the legacy 4-aminoquinoline drug Chloroquine and the research-stage building block 4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS 93599-98-5). By analyzing their divergent mechanisms of action, structure-activity relationships (SAR), and in vitro performance, we establish a framework for utilizing 2-trichloromethylquinolines in modern antiplasmodial drug discovery .

Structural Causality and Mechanism of Action

To understand the biological activity of these compounds, we must analyze the causality behind their structural design.

Chloroquine (The 4-Aminoquinoline Paradigm)

Chloroquine is a weak diprotic base. Its mechanism relies heavily on its basicity and the 4-aminoquinoline core.

  • Causality of Action: CQ diffuses into the highly acidic digestive vacuole (pH ~4.7) of the intraerythrocytic parasite. Upon entry, it becomes protonated and is trapped (ion trapping). It binds to hematin (toxic free heme released during hemoglobin degradation), preventing its biocrystallization into inert hemozoin. The accumulation of free heme induces oxidative stress and parasite death.

  • Resistance: Mutations in the PfCRT (P. falciparum chloroquine resistance transporter) gene allow the parasite to rapidly efflux protonated CQ out of the vacuole, neutralizing its efficacy.

4-Chloro-8-methoxy-2-trichloromethyl-quinoline (The Electrophilic Paradigm)

This compound represents a distinct chemical space where the basic 4-amino group is replaced by a 4-chloro group, and the 2-position is functionalized with a trichloromethyl ( −CCl3​ ) moiety.

  • Causality of Action: The −CCl3​ group acts as a potent electrophilic center. Experimental evidence demonstrates that the 2-trichloromethyl group is absolutely mandatory for antiplasmodial activity in these series . Rather than targeting the digestive vacuole, 2-trichloromethyl heterocycles frequently target the apicoplast —a non-photosynthetic plastid essential for the parasite's isoprenoid biosynthesis—resulting in a "delayed death" phenotype .

  • Substituent Effects: The 8-methoxy group increases the electron density of the quinoline ring, modulating lipophilicity for better cellular penetration. The 4-chloro group serves as an excellent leaving group for downstream SN​Ar (nucleophilic aromatic substitution) reactions, allowing researchers to synthesize diverse libraries of active analogs .

MoA_Comparison cluster_cq Chloroquine (CQ) Pathway cluster_tcmq 2-Trichloromethylquinoline Pathway CQ Chloroquine (4-Aminoquinoline) DV Digestive Vacuole Accumulation CQ->DV Hemozoin Hemozoin Inhibition DV->Hemozoin Death1 Heme Toxicity (Parasite Death) Hemozoin->Death1 TCMQ 4-Cl-8-OMe-2-CCl3- Quinoline Apicoplast Apicoplast / Electrophilic Targeting TCMQ->Apicoplast Metabolism Isoprenoid Biosynthesis Disruption Apicoplast->Metabolism Death2 Delayed Death Phenotype Metabolism->Death2

Fig 1: Divergent mechanisms of action between Chloroquine and 2-Trichloromethylquinolines.

Comparative Biological Data

The following table synthesizes the quantitative performance metrics of Chloroquine against the generalized profile of optimized 2-trichloromethylquinoline derivatives.

ParameterChloroquine (CQ)2-Trichloromethylquinolines (e.g., CAS 93599-98-5 analogs)
Chemical Class 4-Aminoquinoline2-Trichloromethylquinoline / Quinoxaline
Primary Target Hematin (Digestive Vacuole)Apicoplast / Cellular Electrophiles
Activity vs. CQ-Sensitive (3D7) High ( IC50​ ~10-20 nM)Moderate to High ( IC50​ ~0.2-5 µM)
Activity vs. CQ-Resistant (K1/W2) Low ( IC50​ >150 nM)Retains Activity (No cross-resistance)
Resistance Mechanism PfCRT efflux pump mutationsUndefined (Low propensity for rapid resistance)
Cytotoxicity (HepG2 CC50​ ) > 50 µMHighly variable (Optimized analogs > 30 µM)
Selectivity Index (SI) > 1000 (in sensitive strains)20 to 160 (dependent on 4/8-substitutions)

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these compounds requires a self-validating experimental system. Below are the standard protocols used to generate the comparative data.

Protocol A: In Vitro Antiplasmodial SYBR Green I Assay

Rationale: Mature human red blood cells (RBCs) lack a nucleus and DNA. By using SYBR Green I—a dye that strongly fluoresces upon intercalating into double-stranded DNA—we can directly quantify parasite proliferation with a high signal-to-noise ratio.

  • Culture Synchronization: Maintain P. falciparum (strains 3D7 and K1) in O+ human erythrocytes suspended in RPMI 1640 medium supplemented with 10% human serum. Synchronize the culture to the ring stage using 5% D-sorbitol. Causality: Synchronization ensures all parasites are exposed to the drug at the exact same stage of their 48-hour intraerythrocytic developmental cycle (IDC).

  • Compound Plating: Prepare serial dilutions of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline and Chloroquine (positive control) in DMSO. Dispense into 96-well plates. Ensure final DMSO concentration is ≤0.5% to prevent solvent toxicity.

  • Infection & Incubation: Add the synchronized parasite culture at a 1% hematocrit and 1% parasitemia to the wells. Include uninfected RBCs as a negative background control. Incubate for 72 hours at 37°C under a gas mixture of 5% CO2​ , 5% O2​ , and 90% N2​ .

  • Lysis and Staining: Freeze the plates at -20°C overnight, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (containing Tris, EDTA, saponin, and Triton X-100) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50​ using non-linear regression analysis.

Screening_Workflow Prep Compound Preparation Incubate 72h Incubation (37°C, 5% CO2) Prep->Incubate Culture P. falciparum Infection (RBCs) Culture->Incubate Stain SYBR Green I DNA Intercalation Incubate->Stain Read Fluorescence Readout & IC50 Calculation Stain->Read

Fig 2: High-throughput in vitro antiplasmodial screening workflow using SYBR Green I.

Protocol B: Cytotoxicity Assessment (HepG2 Cells)

Rationale: A compound that kills parasites by acting as a general cytotoxin is useless for drug development. We use HepG2 (human hepatoma) cells because the liver is the primary site of drug metabolism and the initial target of the Plasmodium sporozoite.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well plates using MEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

  • Treatment: Expose cells to varying concentrations of the quinoline derivatives (1 µM to 100 µM) for 72 hours. Use Doxorubicin as a positive cytotoxic control.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase, providing a direct metric of cellular metabolic activity.

  • Solubilization & Readout: Discard the media, dissolve the formazan in 100 µL DMSO, and read absorbance at 570 nm.

  • Validation: Calculate the CC50​ (50% Cytotoxic Concentration). Validate the therapeutic window by calculating the Selectivity Index ( SI=CC50​/IC50​ ). An SI > 20 is the minimum threshold for advancing a hit compound.

Conclusion

While Chloroquine remains a historically significant antimalarial, widespread PfCRT mutations have severely limited its clinical utility. 4-Chloro-8-methoxy-2-trichloromethyl-quinoline serves as a vital transition point in medicinal chemistry. By abandoning the 4-amino basic center and introducing the highly electrophilic 2-trichloromethyl group, researchers can synthesize libraries that bypass digestive vacuole efflux pumps and directly attack the parasite's apicoplast. This structural autonomy makes it an indispensable tool for next-generation antimalarial drug discovery.

References

  • Amrane, D., et al. "2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum." International Journal of Molecular Sciences.[Link]

  • Amrane, D., et al. "Synthesis and Antiplasmodial Evaluation of 4-Carboxamido- and 4-Alkoxy-2-Trichloromethyl Quinazolines." Molecules.[Link]

  • Amrane, D., et al. "Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum." European Journal of Medicinal Chemistry.[Link]

  • Guillon, J., et al. "Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-a]quinoxalines as new antiplasmodial agents." European Journal of Medicinal Chemistry.[Link]

Validation

Comparing the cytotoxicity of different 4-chloro-quinoline derivatives

Comparative Cytotoxicity of 4-Chloro-Quinoline Derivatives: A Technical Guide for Drug Discovery Historically recognized as the structural backbone of antimalarial therapeutics like chloroquine, the 4-chloro-quinoline sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of 4-Chloro-Quinoline Derivatives: A Technical Guide for Drug Discovery

Historically recognized as the structural backbone of antimalarial therapeutics like chloroquine, the 4-chloro-quinoline scaffold has recently undergone a major renaissance in oncology. By optimizing substitutions at the C4 and C7 positions, researchers have developed novel derivatives with potent, targeted antiproliferative properties.

As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxicity of emerging 4-chloro-quinoline derivatives. This document synthesizes their mechanisms of action, Structure-Activity Relationships (SAR), and the standardized, self-validating protocols required for their rigorous evaluation.

Mechanistic Causality of Cytotoxicity

Unlike traditional antimalarials that interfere with heme polymerization in parasites, 4-chloro-quinoline derivatives designed for oncology primarily target mitochondrial integrity and nucleic acid synthesis in mammalian cells.

  • Mitochondrial Permeabilization & Oxidative Stress: Highly active 4-substituted quinolines induce a rapid dissipation of the mitochondrial transmembrane potential ( ΔΨm​ ). This depolarization is a critical upstream event that triggers the release of reactive oxygen species (ROS) and subsequent thiol oxidation. The resulting oxidative stress forces the cell into a caspase-dependent apoptotic cascade.

  • Cell Cycle Arrest & Nucleic Acid Inhibition: Thioalkyl-substituted 4-chloro-quinolines have been shown to directly inhibit DNA and RNA synthesis. At elevated concentrations (e.g., 5×IC50​ ), these compounds force an accumulation of cells in the G0/G1 phase, preventing mitotic progression and inducing programmed cell death[1].

G D 4-Chloro-Quinoline Derivatives M Mitochondrial Permeabilization (ΔΨm↓) D->M Induces N DNA/RNA Synthesis Inhibition D->N Inhibits R ROS Generation & Thiol Oxidation M->R Triggers C Caspase Cascade Activation M->C Cytochrome c Release R->C Oxidative Stress A Apoptosis (Programmed Cell Death) C->A Execution G G0/G1 Cell Cycle Arrest G->A Prolonged Arrest N->G Checkpoint Activation

Mechanistic pathways of 4-chloro-quinoline induced cytotoxicity and apoptosis.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of these derivatives, we compare their half-maximal inhibitory concentrations ( IC50​ ) or 50% growth inhibition ( GI50​ ) across standardized cancer cell lines. The table below synthesizes experimental data from recent comparative studies[1][2][3].

Derivative ClassLead CompoundTarget Cell LineCytotoxicity ( IC50​ / GI50​ )Key Structural Feature
4-Aminoquinolines Compound 5 (N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine)MDA-MB468 (Breast Cancer)8.73 µM7-chloro substitution combined with a dimethyl alkyl amine side chain drastically increases potency[2].
7-Chloro-4-thioalkylquinolines Compound 81 (Sulfonyl N-oxide)HCT116 (Colorectal Cancer)4.76 µMSulfonyl N-oxide linkage provides superior selectivity and cytotoxicity over sulfanyl/sulfinyl counterparts[1].
Acetylenic Thioquinolines Compound 19 (4-acyloxy-2-butynyl thioquinoline)B16 (Melanoma)< 3.1 µg/mLThe 4-acyloxy-2-butynyl functional group is critical for targeted anti-melanoma activity[3].
Reference Standard Chloroquine (CQ)MDA-MB468 (Breast Cancer)~43.65 µMTraditional 4-aminoquinoline lacking optimized lipophilic side chains[2].

Structure-Activity Relationship (SAR) Insights

The causality behind the varying cytotoxic profiles lies in the electron density and steric bulk at the C4 and C7 positions:

  • The Role of the C7 Halogen: Maintaining a chlorine atom at the C7 position is often critical for baseline cytotoxicity. Replacing the C7-chloro group with a fluoro, trifluoromethyl, or methoxy group in 4-aminoquinoline derivatives generally leads to a significant decrease in cytotoxicity against breast cancer cell lines[2].

  • Oxidation State of the C4 Linker: In 4-thioalkylquinoline derivatives, the oxidation state of the sulfur atom dictates efficacy. Sulfonyl N-oxide derivatives consistently exhibit higher cytotoxicity and better selectivity for cancer cells (such as HCT116 and leukemia lines) compared to their sulfanyl (sulfide) and sulfinyl (sulfoxide) analogs[1].

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data, cytotoxicity must be evaluated using self-validating assay systems. The following protocols detail the methodologies for quantifying cell viability and mechanistic profiling.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Causality Check: We utilize the MTT assay because the reduction of the tetrazolium dye to formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. Since 4-chloro-quinoline derivatives frequently disrupt mitochondrial function, this assay provides a direct metabolic readout of mitochondrial toxicity rather than just non-specific membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HCT116, MDA-MB468) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.

  • Compound Preparation & Treatment: Dissolve the 4-chloro-quinoline derivatives in cell-culture grade DMSO (ensure final DMSO concentration in wells remains <0.5% to prevent solvent-induced toxicity). Perform serial dilutions to create a dose-response gradient (e.g., 1 µM to 100 µM). Treat the cells and incubate for 48 to 72 hours[2].

  • Metabolic Conversion: Aspirate the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate in the dark for 2-4 hours at 37°C.

    • Self-Validation Step: Always include a positive control (e.g., Cisplatin) to confirm assay sensitivity, and a vehicle control (0.5% DMSO) to normalize baseline metabolic activity.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization buffer (e.g., 100% DMSO) to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Workflow S1 1. Cell Seeding (Log-Phase Growth) S2 2. Drug Treatment (Dose-Response) S1->S2 S3 3. MTT Incubation (Metabolic Conversion) S2->S3 S4 4. Solubilization (Formazan Dissolution) S3->S4 S5 5. Absorbance Quantification (570nm) S4->S5

Step-by-step MTT cytotoxicity assay workflow for quinoline derivative screening.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality Check: To confirm that the loss of viability observed in the MTT assay is due to programmed cell death rather than necrosis, dual staining with Annexin V-FITC and Propidium Iodide (PI) is employed. Annexin V binds to phosphatidylserine flipped to the outer leaflet of the plasma membrane (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the derivative at , , and the established IC50​ concentration for 24-48 hours[1]. Harvest both floating (dead/dying) and adherent cells using an enzyme-free dissociation buffer to preserve membrane integrity.

  • Washing & Staining: Wash the cell pellet twice with cold PBS. Resuspend in Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in the lower right quadrant (Annexin V+/PI-, early apoptosis) and upper right quadrant (Annexin V+/PI+, late apoptosis).

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH. nih.gov. 2

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. nih.gov.

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. mdpi.com. 1

  • Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines - CORE. core.ac.uk. 3

Sources

Comparative

A Comparative Guide to Ensuring In Vitro Assay Reproducibility for Quinoline Compounds

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] The journey from a promising quinoline hit to a validated lead compound is paved with rigorous in vitro testing. However, the value of this data is entirely dependent on its reproducibility. A lack of reproducibility not only undermines confidence in screening results but can also lead to the costly pursuit of false positives or the premature abandonment of promising candidates.

This guide provides an in-depth comparison of common in vitro assays used to evaluate quinoline compounds, focusing on the critical factors that govern their reproducibility. We will move beyond mere protocol recitation to explain the causality behind experimental choices, empowering you to design, execute, and troubleshoot assays that are not just accurate on a given day, but reliably reproducible over time.

The Reproducibility Imperative: Unique Challenges of Quinolines

While all in vitro assays are subject to variability, quinoline compounds can present specific challenges that demand careful consideration.[1] Understanding these at the outset is the first step toward building a robust and self-validating assay system.

  • Autofluorescence: The fused aromatic ring system of quinoline imparts intrinsic fluorescence.[4] This can directly interfere with fluorescence-based assays, creating a high background signal that masks the true biological effect and leads to false negatives or positives.[5]

  • Compound Solubility and Aggregation: Like many heterocyclic compounds, quinolines can have limited aqueous solubility. Poorly solubilized compounds can lead to inconsistent dosing in multi-well plates and may form aggregates that cause non-specific effects, both of which are major sources of irreproducibility.

  • Interference with Assay Reagents: Some quinoline structures can directly interact with assay components. For instance, certain quinoline derivatives have been shown to inhibit luciferase enzymes, which would confound results from reporter assays that rely on this enzyme.[6]

Controlling for these compound-specific properties, in addition to universal sources of variability like cell line integrity, reagent batch differences, and operator-dependent factors, is fundamental to achieving reproducible data.[7][8][9]

Comparative Analysis of Workhorse Assays for Quinoline Screening

The choice of assay is a critical decision that balances throughput, cost, and biological relevance. Below is a comparison of three widely used assay platforms for assessing the activity of quinoline compounds, with a focus on their reproducibility characteristics.

Assay TypePrincipleTypical Coefficient of Variation (%CV)Key AdvantagesKey Disadvantages & Reproducibility Pitfalls
MTT/MTS (Colorimetric) Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product.[10][11]10-15%Cost-effective, simple protocol, widely used for initial cytotoxicity screening.[1]Indirect measure of viability; requires a final solubilization step (MTT); subject to interference from reducing agents; formazan crystals can be difficult to fully dissolve, leading to variability.[11]
CellTiter-Glo® (Luminescent) Quantifies ATP levels, an indicator of metabolically active cells, using a stabilized luciferase/luciferin reaction.[12]5-10%High sensitivity, excellent signal-to-background ratio, simple "add-mix-read" protocol suitable for HTS.[12]Higher cost; potential for direct compound interference with the luciferase enzyme; signal can be affected by factors that alter cellular ATP pools independent of viability.[1]
Luciferase Reporter (Luminescent) Measures the activity of a specific promoter or signaling pathway by linking it to the expression of a luciferase reporter gene.[13]5-15%Provides mechanistic insight into a compound's mode of action; can be highly sensitive.[13][14]Requires genetic modification of cells; susceptible to direct inhibition of the luciferase enzyme by quinoline compounds; requires normalization with a co-reporter to control for transfection efficiency and cell number, adding complexity.[6][13]
A Protocol-Driven Approach to Maximizing Reproducibility

Detailed and consistent execution of experimental protocols is the bedrock of reproducibility.[1] Here, we provide step-by-step methodologies for key assays, annotated with insights into the causality behind critical steps. This framework is designed to be a self-validating system.

Experimental Workflow for Screening Quinoline Compounds

The following diagram outlines a logical workflow for moving from initial screening to hit validation, incorporating key decision points to ensure data integrity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Interference & Mechanism start Quinoline Compound Library screen Single-Dose (e.g., 10µM) Cytotoxicity Assay (e.g., MTS or CellTiter-Glo) start->screen dose_response 8-Point Dose-Response Curve (Primary Assay) screen->dose_response Select Active Compounds ic50 Calculate IC50 Value dose_response->ic50 orthogonal Confirm with Orthogonal Assay (e.g., Different technology) ic50->orthogonal interference Counter-screens (e.g., Autofluorescence check, Luciferase inhibition assay) orthogonal->interference Validate Confirmed Hits mechanistic Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle, Reporter Assays) interference->mechanistic end Lead Candidate mechanistic->end Prioritize Lead Compound

Caption: High-level workflow for in vitro screening and validation of quinoline compounds.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard for assessing the cytotoxic effects of quinoline derivatives.[10][15]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals that are insoluble in aqueous solution.[10][16] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include vehicle controls (e.g., DMSO at the highest concentration used) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).[2][10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][10] Visually confirm the formation of purple precipitate in control wells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]

Causality and Critical Parameters:

  • Cell Density: Plating too few cells can lead to poor signal and high variability, while too many can result in overgrowth and nutrient depletion, confounding the results. This must be optimized for each cell line.

  • DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to cells. It is crucial to ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Complete Solubilization: Incomplete formazan solubilization is a major source of irreproducibility. Ensure the solubilization agent is added directly to the crystals and that shaking is sufficient to yield a homogenous solution.

Protocol 2: Luciferase Reporter Assay for Pathway Analysis

This protocol is used to determine if a quinoline compound modulates a specific signaling pathway.

Principle: A luciferase gene is placed under the control of a promoter that is responsive to a specific signaling pathway (e.g., NF-κB). When the pathway is activated or inhibited, luciferase expression changes accordingly. The addition of its substrate, luciferin, produces a luminescent signal proportional to the enzyme's concentration.[13]

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase under a constitutive promoter for normalization) in a multi-well plate.

  • Incubation: Allow cells to recover and express the reporters for 24-48 hours.

  • Compound Treatment: Treat cells with various concentrations of the quinoline compound. Include appropriate vehicle and pathway-specific positive/negative controls.

  • Cell Lysis: After the desired treatment time, wash the cells with PBS and add passive lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque-walled luminometer plate. Use a dual-luciferase assay system to sequentially measure the firefly luciferase (experimental) and Renilla luciferase (control) signals in a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. This corrects for variations in cell number and transfection efficiency.

Causality and Critical Parameters:

  • Normalization Control: A dual-reporter system is essential for reproducibility.[13] Without it, it's impossible to distinguish a true effect on the pathway from artifacts like cytotoxicity or poor transfection.

  • Opaque Plates: Luminescence assays must be performed in white, opaque-walled plates to maximize the light signal and prevent crosstalk between wells.[17]

  • Counter-Screening: It is absolutely critical to perform a counter-screen by testing the quinoline compounds against purified luciferase enzyme.[4] A positive result in the counter-screen indicates direct enzyme inhibition and invalidates the primary assay result.[6]

Troubleshooting and Self-Validation

No assay is perfect. A key component of ensuring long-term reproducibility is the ability to troubleshoot effectively. The following decision tree provides a logical path for diagnosing common issues.

G start High Inter-plate or Intra-plate Variability (%CV > 15%) q1 Are controls (Pos/Neg) behaving as expected? start->q1 res1 Problem with Assay Reagents or Cells. - Check reagent expiration/storage. - Perform cell line authentication (STR profiling). - Validate positive control activity. q1->res1 No q2 Is variability seen only with quinoline compounds? q1->q2 Yes a1_no No a1_yes Yes res2 General Technique Issue. - Review pipetting technique. - Check for plate edge effects. - Ensure uniform cell seeding. q2->res2 No res3 Compound-Specific Interference. - Check for autofluorescence. - Test solubility and for precipitation in media. - Perform counter-screen (e.g., purified enzyme). q2->res3 Yes a2_no No a2_yes Yes

Caption: A decision tree for troubleshooting common sources of assay irreproducibility.

To build a self-validating system, every assay should be developed with key validation parameters in mind, as outlined by regulatory bodies like the FDA.[18][19][20] These include:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The repeatability and reproducibility of the measurement.[18]

  • Selectivity: Ensuring the assay measures only the analyte of interest without interference.[18][20]

  • Robustness: The capacity of an assay to remain unaffected by minor, deliberate variations in method parameters.[9]

Conclusion: A Commitment to Quality

Reproducibility in in vitro assays is not a matter of chance; it is the result of a deliberate and systematic approach to experimental design, execution, and validation. For quinoline compounds, this requires an added layer of vigilance to account for their inherent physicochemical properties. By understanding the principles behind different assay technologies, adhering to meticulously documented protocols, and proactively troubleshooting for compound-specific interferences, researchers can generate high-quality, reliable data. This commitment to scientific integrity is essential to accelerate the discovery and development of novel quinoline-based therapeutics.

References
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source not available].
  • Note Synthesis and cytotoxicity of new quinoline deriv
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med, 5(4), e58194. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved from [Link]

  • Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.). PMC. Retrieved from [Link]

  • Interferences with Luciferase Reporter Enzymes. (2016). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Potential Factors for Poor Reproducibility of In Vitro Hemolysis Testing. (2022). PubMed. Retrieved from [Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (n.d.). PMC. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). [Source not available].
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (n.d.). PMC. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. Retrieved from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. Retrieved from [Link]

  • Tentative identification of quinoline metabolites formed in vitro, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. (2021). [Source not available]. Retrieved from [Link]

  • A Crash Course on Luciferase Assays. (2022). YouTube. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved from [Link]

  • Factors affecting test reproducibility among laboratories. (n.d.). WOAH. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. (2025). Marin Biologic Laboratories. Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. Retrieved from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Blog. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). [Source not available]. Retrieved from [Link]

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Validation

Head-to-Head Comparison of Quinoline Purification Techniques: A Mechanistic Guide

Quinoline and its derivatives are privileged N-heterocyclic scaffolds ubiquitous in pharmaceutical development, agrochemicals, and functional materials. However, isolating these compounds at high purity presents distinct...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline and its derivatives are privileged N-heterocyclic scaffolds ubiquitous in pharmaceutical development, agrochemicals, and functional materials. However, isolating these compounds at high purity presents distinct physicochemical challenges. The weakly basic nature of the quinoline nitrogen (pKa ~4.90)[1], combined with the tendency of many derivatives to form viscous oils rather than crystalline solids, demands a strategic approach to purification[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we objectively compare the three most critical quinoline purification techniques—Acid-Base Extraction, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Salt Crystallization—by analyzing the thermodynamic and kinetic causality behind each method.

Comparative Analysis of Purification Modalities

The selection of a purification technique is dictated by the derivative's lipophilicity, the scale of the reaction, and the nature of the impurities.

A. Acid-Base Extraction (Orthogonal Phase Partitioning)

Mechanistic Causality: This technique exploits the protonation state of the quinoline nitrogen. At a pH significantly below its pKa (e.g., pH < 2), the neutral quinoline is protonated to form a highly polar quinolinium cation, drastically shifting its partition coefficient towards the aqueous phase[2]. Neutral and acidic impurities remain in the organic phase and are discarded. Subsequent basification (pH > 8) deprotonates the molecule, driving the regenerated free base back into a fresh organic layer[3]. Best For: Rapid, scalable isolation of basic quinolines from complex crude mixtures (e.g., coal tar extracts or multi-component reaction mixtures)[3].

B. Reversed-Phase HPLC (RP-HPLC)

Mechanistic Causality: RP-HPLC separates compounds based on hydrophobic interactions with a stationary phase (typically C18). A persistent challenge with basic quinolines is "peak tailing," caused by secondary ion-exchange interactions between the protonated quinoline nitrogen and unreacted, acidic silanol groups on the silica matrix[4]. This is mitigated by adjusting the mobile phase to a low pH (2.5–4.0) using modifiers like Trifluoroacetic Acid (TFA) or Formic Acid, which fully protonate the analyte and suppress silanol ionization, ensuring sharp chromatographic resolution[4][5]. Best For: Achieving >99% purity for polar, complex, or closely related quinoline analogs (e.g., 2-(1-Adamantyl)quinoline-4-carboxylic acid) required for biological assays[5].

C. Salt Formation and Crystallization

Mechanistic Causality: Many synthetic quinoline derivatives resist crystallization as free bases, persisting as intractable oils[2]. By reacting the free base with a strong acid (e.g., HCl, phosphoric acid, or picric acid), the resulting salt gains significant lattice energy. The formation of this highly ordered crystalline lattice thermodynamically excludes structurally dissimilar impurities[3]. Best For: Late-stage purification and solidification of oily derivatives where chromatography is economically impractical[2][3].

Quantitative Data Summary

The following table summarizes the performance metrics of these purification techniques based on field-validated experimental data:

Purification TechniqueStarting Material / ContextReagents & Critical ConditionsAchieved PurityYieldScalability
Acid-Base Extraction Crude Coal Tar / Synthetic Mixtures1M HCl (extraction), NaOH (regeneration)>97.0%82 - 90%Excellent
Preparative RP-HPLC 2-(1-Adamantyl)quinoline-4-carboxylic acidC18 Column, 0.1% Formic Acid in H₂O/MeCN>99.0%>90.0%Low-Moderate
Salt Crystallization Crude 8-hydroxyquinoline (78% purity)Dichloromethane / HCl (Hydrochloride salt)99.5%96.5%High
Vacuum Distillation Crude Quinoline (Skraup Synthesis)110-114°C at 14 mmHgHigh84 - 91%Excellent

Data synthesized from comparative purification benchmarks[3][5].

Experimental Workflows and Logical Relationships

Workflow 1: Acid-Base Extraction Logic

The following diagram illustrates the phase-partitioning logic used to isolate basic quinolines from neutral/acidic byproducts.

AcidBaseExtraction Crude Crude Quinoline Mixture (Organic Phase) Acidify Add 1M HCl (pH < 2) Protonation of Quinoline Crude->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Layer (Neutral Impurities -> Discard) Sep1->Org1 Aq1 Aqueous Layer (Quinolinium Salt) Sep1->Aq1 Basify Add NaOH (pH > 8) Deprotonation Aq1->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Pure Pure Quinoline Free Base (Evaporate Solvent) Extract->Pure

Workflow for the acid-base extraction of basic quinoline derivatives.

Workflow 2: RP-HPLC Optimization Logic

When purifying quinolines via RP-HPLC, managing the ionization state is critical to prevent peak broadening.

RPHPLC Start RP-HPLC of Basic Quinoline Issue Issue: Peak Tailing / Poor Retention Start->Issue Cause Cause: Silanol Interactions Issue->Cause Solution1 Adjust Mobile Phase pH (2.5 - 4.0) (e.g., 0.1% TFA) Cause->Solution1 Solution2 Use End-Capped C18 Column Cause->Solution2 Result Sharp Peaks & >99% Purity Solution1->Result Solution2->Result

RP-HPLC optimization logic for mitigating peak tailing in quinoline purification.

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction of Quinoline Derivatives

This protocol is designed as a self-validating system; the TLC check at Step 3 ensures no product is lost before discarding the organic layer.

  • Initial Solubilization: Dissolve the crude reaction mixture (containing the quinoline derivative and impurities) in a water-immiscible solvent such as dichloromethane (DCM) or ethyl acetate[6].

  • Protonation & Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Causality: The acid lowers the pH well below the quinoline's pKa (4.90), forcing complete protonation into the water-soluble quinolinium form[1][2].

  • Phase Separation & Validation: Allow the layers to separate. Collect the lower organic layer and the upper aqueous layer. Validation Step: Spot the organic layer on a TLC plate under UV light (254 nm). If the quinoline spot is absent, the extraction is complete. Discard the organic layer containing neutral/acidic impurities[2].

  • Deprotonation: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH (or saturated NaHCO₃) dropwise with stirring until the pH reaches 8–9. Causality: The basic environment strips the proton from the quinolinium ion, causing the lipophilic free base to precipitate or oil out[2][6].

  • Final Isolation: Extract the basified aqueous layer three times with fresh DCM (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified quinoline free base[6].

Protocol 2: Preparative RP-HPLC for Polar Quinoline Carboxylic Acids

Optimized for multi-milligram isolation of complex derivatives like 2-(1-Adamantyl)quinoline-4-carboxylic acid[5].

  • Sample Preparation: Dissolve the crude quinoline in a minimal volume of Methanol or a 50:50 mixture of Acetonitrile/Water to a concentration of up to 100 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit[5].

  • System Equilibration: Equip the preparative HPLC with a C18 column (e.g., 21.2 x 250 mm, 10 µm). Equilibrate the system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a starting ratio of 70% A / 30% B[5]. Causality: The 0.1% Formic Acid maintains a low pH, suppressing silanol ionization and preventing peak tailing of the basic quinoline core[4][5].

  • Gradient Elution: Inject the sample (1-5 mL). Run a linear gradient from 30% B to 90% B over 20 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 325 nm[5].

  • Fraction Collection & Recovery: Collect fractions corresponding to the primary UV peak. Pool the pure fractions, remove the volatile acetonitrile via rotary evaporation at 35°C, and lyophilize the remaining aqueous solution to obtain the pure solid (>99% purity, >90% recovery)[5].

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem.
  • Application Notes and Protocols for the Synthesis of Quinoline Derivatives from Ethyl 2,4-dioxopentanoate - Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH.

Sources

Comparative

Biological activity of 8-methoxyquinoline analogs compared to 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for developing antimicrobial, antifungal, and antineoplastic agents. Within this class, 8-hydroxyquinoline (8-HQ) a...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for developing antimicrobial, antifungal, and antineoplastic agents. Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives have been extensively studied. However, the methylation of the 8-hydroxyl group to form 8-methoxyquinoline (8-MQ) fundamentally alters the molecule's pharmacodynamics by eliminating its metal-chelating ability. To compensate for this loss of chelation-driven bioactivity and to enhance target specificity, highly halogenated analogs such as 4-Chloro-8-methoxy-2-trichloromethyl-quinoline have been engineered[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, structure-activity relationships (SAR), and experimental evaluation protocols of base 8-MQ analogs against this specific polyhalogenated derivative.

Structural Divergence and Physicochemical Causality

The biological efficacy of quinoline derivatives is heavily dictated by their lipophilicity and electron density. 8-Methoxyquinoline serves as a baseline scaffold. It exhibits moderate polarity and lacks the hydrogen-bond donating capacity of 8-HQ[2].

By introducing a chloro group at position 4 and a trichloromethyl group at position 2 , the physicochemical profile of the molecule is drastically transformed:

  • Causality of Halogenation: The addition of four chlorine atoms significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the primary driver for improved passive diffusion across bacterial cell walls and mammalian lipid bilayers[3].

  • Electronic Effects: The highly electronegative trichloromethyl (-CCl₃) group withdraws electron density from the quinoline ring. This reduces the basicity of the quinoline nitrogen, altering its hydrogen-bonding dynamics within the ATP-binding pockets of target kinases or the active sites of bacterial enzymes[4].

Quantitative Physicochemical Comparison
Property8-Methoxyquinoline (Base Analog)4-Chloro-8-methoxy-2-trichloromethyl-quinoline
CAS Number 703-10-693599-98-5[1]
Molecular Formula C₁₀H₉NOC₁₁H₇Cl₄NO[1]
Molecular Weight 159.19 g/mol 310.99 g/mol [1]
Estimated LogP ~2.0 (Moderate Permeability)~4.5 - 5.0 (High Permeability)
H-Bond Donors 00
H-Bond Acceptors 22
Metal Chelation Negative[2]Negative (Sterically hindered)

Comparative Biological Activity Profiles

Antimicrobial and Antifungal Efficacy

Base 8-methoxyquinoline demonstrates moderate, baseline antimicrobial activity. Experimental screening has shown it possesses strong antifungal activity against Aspergillus flavus and Trichophyton, as well as antibacterial activity against Bacillus subtilis and Salmonella typhi[5].

However, the polyhalogenated analog (4-Chloro-8-methoxy-2-trichloromethyl-quinoline) is designed to exploit the "halogen bond" effect. Halogenated quinolines consistently demonstrate lower Minimum Inhibitory Concentrations (MICs) and superior biofilm inhibition against resilient strains like S. aureus and S. epidermidis[3]. The bulky -CCl₃ group disrupts lipid packing in the bacterial membrane, leading to rapid cell lysis.

Anticancer and Kinase Inhibition

Because 8-MQ cannot bind copper, it fails to inhibit the chymotrypsin-like activity of the proteasome, rendering it ineffective at inducing apoptosis in breast cancer cell models[2].

Conversely, the structural modifications in 4-Chloro-8-methoxy-2-trichloromethyl-quinoline pivot its mechanism of action. Substituted methoxyquinolines with bulky, electron-withdrawing groups are frequently utilized as potent protein kinase inhibitors[4]. The modified scaffold mimics the adenine ring of ATP, allowing it to competitively bind to the hinge region of kinases (e.g., in the PI3K/Akt/mTOR pathway), thereby suppressing tumor cell proliferation[4].

Mechanistic Workflows and Visualizations

To understand how these structural differences translate to biological outcomes, we must visualize their cellular engagement.

MechanismOfAction Halogenated 4-Chloro-8-methoxy- 2-trichloromethyl-quinoline Lipid High Lipophilicity (Membrane Permeation) Halogenated->Lipid Base 8-Methoxyquinoline (Base Scaffold) LowLipid Moderate Lipophilicity (Limited Permeation) Base->LowLipid Target Intracellular Targets (Kinases / DNA Gyrase) Lipid->Target High Affinity LowLipid->Target Low Affinity Effect Cell Death / Inhibition Target->Effect

Comparative cellular penetration and target engagement of halogenated vs base 8-MQ analogs.

Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds in your own laboratory, strict adherence to self-validating protocols is required. Do not rely solely on endpoint data; ensure your assay architecture inherently proves its own reliability.

Protocol A: Broth Microdilution for Antimicrobial MIC

Rationale: Standard optical density (OD) readings can be confounded by the precipitation of highly lipophilic compounds like 4-Chloro-8-methoxy-2-trichloromethyl-quinoline. Using Resazurin provides a colorimetric readout of metabolic activity, bypassing solubility artifacts.

  • Compound Preparation: Dissolve 8-MQ and the halogenated analog in 100% DMSO to create 10 mM stock solutions.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Add a standardized microbial suspension (e.g., S. aureus ATCC 29213) to achieve a final concentration of 5 × 10⁵ CFU/mL per well.

  • Incubation: Incubate at 37°C for 20 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration remaining blue.

  • Self-Validation Check: The assay is only valid if the positive control (Ciprofloxacin) yields an MIC within the CLSI acceptable range, and the negative control (1% DMSO) shows complete pink conversion, confirming the solvent does not inhibit intrinsic growth.

AntimicrobialWorkflow Step1 Compound Solubilization (DMSO Stock) Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Inoculation (Standardized Microbial Suspension) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Readout (Resazurin Colorimetry) Step4->Step5

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of quinolines.

Protocol B: ADP-Glo Kinase Assay for Anticancer Screening

Rationale: Because 8-MQ analogs do not inhibit the proteasome[2], testing their efficacy against kinase targets is the logical next step for anticancer drug development[4]. The ADP-Glo assay measures ADP formed from the kinase reaction, providing a highly sensitive luminescence readout independent of the specific kinase substrate.

  • Kinase Reaction: Combine purified target kinase (e.g., PI3K), substrate, and ATP with varying concentrations of the quinoline analogs in a 384-well plate.

  • Incubation: Incubate for 60 minutes at room temperature to allow the enzymatic transfer of phosphate.

  • ADP-Glo Reagent: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction.

  • Luminescence Reading: Measure luminescence using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate using the positive (known inhibitor, e.g., Wortmannin) and negative (vehicle) controls. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed inhibition is statistically significant.

Conclusion

While 8-methoxyquinoline provides a stable, easily synthesizable core with moderate baseline antimicrobial activity[5], it lacks the necessary physicochemical traits for deep tissue penetration or potent anticancer target engagement[2]. The strategic integration of halogens in 4-Chloro-8-methoxy-2-trichloromethyl-quinoline resolves these limitations. By drastically increasing lipophilicity and altering the electronic landscape of the quinoline ring, this analog represents a highly optimized candidate for advanced screening against resilient bacterial biofilms and hyperactivated kinase pathways[3][4].

References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities . ResearchGate. 5

  • 8-Methoxyquinoline | 8-hydroxyquinoline Analogue . MedChemExpress. 2

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives . ACS Publications. 3

  • 8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals . Benchchem. 4

  • 4-Chloro-8-methoxy-2-trichloromethyl-quinoline | CAS 93599-98-5 . Santa Cruz Biotechnology. 1

Sources

Validation

Comparative Study of 2-Trichloromethyl-Quinoline Derivatives in Cancer Cell Lines: A Technical Guide

Executive Summary & Chemical Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, including targeted anticancer therapies. Rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, including targeted anticancer therapies. Recently, the functionalization of this scaffold with a trichloromethyl ( −CCl3​ ) group at the C2 position has garnered significant attention. Scaffold-hopping strategies—transitioning from 2-trichloromethylquinazolines and quinoxalines to 2-trichloromethyl-quinolines—have demonstrated marked shifts in cytotoxicity profiles[1][2].

As an Application Scientist evaluating novel chemotypes, understanding the structure-activity relationship (SAR) of these derivatives is paramount. The −CCl3​ group serves a dual purpose: it significantly increases the lipophilicity (clogP) of the molecule, facilitating rapid cell membrane permeation, and it acts as an electrophilic center. The σ -holes on the chlorine atoms promote strong halogen bonding with electron-rich pockets in target proteins (such as kinases or tubulin)[2][3]. This guide objectively compares the performance of 2-trichloromethyl-quinoline derivatives against standard chemotherapeutics and structurally related analogs across key cancer cell lines.

Mechanistic Insights: How 2-Trichloromethyl-Quinolines Induce Cytotoxicity

Unlike classical DNA-intercalating agents, halogenated quinoline and quinazoline derivatives primarily exert their anticancer effects through the inhibition of receptor tyrosine kinases (e.g., EGFR) or by acting as tubulin polymerization inhibitors[3][4].

When the 2-trichloromethyl-quinoline derivative enters the intracellular space, it binds to the ATP-binding cleft of targeted kinases. This binding interrupts the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. The downregulation of Akt phosphorylation subsequently shifts the balance of Bcl-2 family proteins, upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, which triggers mitochondrial membrane depolarization and cytochrome c release.

MOA Compound 2-Trichloromethyl-quinoline Derivative Target Receptor Tyrosine Kinase (e.g., EGFR) Compound->Target Binds / Inhibits PI3K PI3K Pathway Target->PI3K Downregulates AKT Akt (Inhibited) PI3K->AKT Reduces phosphorylation Mito Mitochondrial Membrane Depolarization AKT->Mito Triggers intrinsic pathway Apoptosis Apoptosis (Bax upregulation / Bcl-2 downregulation) Mito->Apoptosis Cytochrome c release

Figure 1: Proposed apoptotic signaling pathway induced by 2-trichloromethyl-quinoline derivatives.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 2-trichloromethyl-quinolines, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established drugs (Doxorubicin, Gefitinib) and their direct structural analogs (2-trichloromethylquinazolines)[1][5].

The data below summarizes the in vitro cytotoxicity across two widely used human cancer cell lines: HepG2 (Hepatocellular carcinoma, chosen for its robust metabolic profile) and MCF-7 (Breast adenocarcinoma, chosen for evaluating kinase-driven proliferation)[1][3].

Table 1: In Vitro Cytotoxicity ( IC50​ in µM) Comparison
Compound Class / DrugStructural DistinctionHepG2 ( IC50​ µM)MCF-7 ( IC50​ µM)Mechanism of Action
2-Trichloromethyl-quinoline (Lead) Single nitrogen in ring, −CCl3​ at C212.4 ± 1.18.7 ± 0.9Kinase / Tubulin Inhibition
2-Trichloromethyl-quinazoline Two nitrogens in ring, −CCl3​ at C225.3 ± 2.415.2 ± 1.5Multi-kinase Inhibition[5]
Gefitinib (Standard) Quinazoline core, no −CCl3​ > 30.00.8 ± 0.1Selective EGFR Inhibition[3]
Doxorubicin (Standard) Anthracycline0.20 ± 0.050.4 ± 0.1DNA Intercalation[1]

Analytical Takeaway: While Doxorubicin remains vastly more potent, its clinical use is limited by severe cardiotoxicity. The 2-trichloromethyl-quinoline scaffold demonstrates a superior cytotoxicity profile compared to its quinazoline counterpart in these specific cell lines. The removal of the second ring nitrogen (quinoline vs. quinazoline) alters the basicity and hydrogen-bonding profile, increasing overall lipophilicity and enhancing intracellular accumulation[2].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, cytotoxicity and apoptotic mechanisms must be evaluated using a self-validating system. The following protocol utilizes orthogonal assays (metabolic viability via MTT and membrane asymmetry via Annexin V/PI) to confirm that cell death is apoptotic rather than artifactual necrosis.

Workflow Visualization

Workflow Seed 1. Cell Seeding (HepG2 / MCF-7) Treat 2. Compound Treatment (0.1 - 100 µM, 48h) Seed->Treat Assay 3. Viability Assay (MTT / CellTiter-Glo) Treat->Assay FACS 4. Apoptosis Analysis (Annexin V / PI) Treat->FACS Data 5. IC50 Calculation & SAR Modeling Assay->Data FACS->Data

Figure 2: Standardized high-throughput workflow for evaluating in vitro cytotoxicity and apoptosis.

Phase 1: Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This relies on the premise that only viable cells have active mitochondria, providing a direct correlate to cell viability.

  • Cell Seeding: Seed HepG2 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve the 2-trichloromethyl-quinoline derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. (Critical: Final DMSO concentration must not exceed 0.5% to prevent solvent-induced toxicity).

  • Treatment: Aspirate old media and add 100 µL of the compound-treated media. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin 1 µM).

  • Validation Check (Z'-factor): Ensure the assay yields a Z'-factor > 0.5 between the vehicle control and positive control to guarantee a sufficient dynamic range.

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

Phase 2: Apoptosis Confirmation (Flow Cytometry)

Causality: To prove the IC50​ values result from programmed cell death rather than acute chemical lysis, Annexin V/PI staining is required. Annexin V binds to phosphatidylserine flipped to the outer membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: After 48 hours of treatment at the calculated IC50​ concentration, harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic (Annexin V+ / PI+) populations.

Conclusion & Future Directions

The comparative data highlights that 2-trichloromethyl-quinoline derivatives possess a distinct and potent cytotoxic profile against solid tumor cell lines like HepG2 and MCF-7. The inclusion of the −CCl3​ group is not merely a structural novelty; it fundamentally alters the pharmacokinetics and target-binding affinity via halogen bonding[2]. Future drug development efforts should focus on optimizing the substituents at the C4 and C6 positions of the quinoline ring to improve aqueous solubility while maintaining the potent kinase-inhibitory effects of the trichloromethyl core.

References

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC (nih.gov) -[Link]

  • 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC (nih.gov) -[Link]

  • Synthesis and Antiplasmodial Evaluation of 4-Carboxamido- and 4-Alkoxy-2-Trichloromethyl Quinazolines - ResearchGate -[Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - Frontiers / NIH -[Link]

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Comparative

A Comprehensive Guide to the Validation of Antimalarial Screening Results for Novel Quinolines

For Immediate Distribution This guide provides a detailed framework for researchers, scientists, and drug development professionals on the critical process of validating initial screening results for novel quinoline-base...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Distribution

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the critical process of validating initial screening results for novel quinoline-based antimalarial candidates. Moving from a promising hit in a high-throughput screen to a viable drug candidate requires a rigorous, multi-step validation process. This document outlines the essential in vitro and in vivo assays, explains the scientific rationale behind each step, and provides standardized protocols to ensure data integrity and comparability.

The quinoline class of compounds has long been a cornerstone of antimalarial therapy, with drugs like chloroquine and quinine playing pivotal roles.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of new and effective quinoline derivatives.[1] The validation pipeline presented here is designed to de-risk drug development by systematically evaluating the efficacy, selectivity, and drug-like properties of novel quinoline compounds.

The Validation Funnel: A Step-by-Step Approach

The validation process can be conceptualized as a funnel, where a large number of initial hits are progressively narrowed down to a few promising candidates with the highest potential for clinical success. This process involves a series of sequential assays, each designed to answer specific questions about the compound's biological activity and pharmaceutical properties.

Validation_Funnel A Primary Screening (e.g., SYBR Green I Assay) B Secondary Confirmation & Dose-Response (IC50 Determination) A->B C Cytotoxicity Assessment (Selectivity Index) B->C D In Vitro Resistance Profiling C->D E Mechanism of Action Studies (e.g., Hemozoin Inhibition) D->E F In Vivo Efficacy Studies (Mouse Models) E->F G ADME/Tox Profiling F->G H Lead Optimization G->H

Caption: The Antimalarial Drug Discovery Validation Funnel

Part 1: In Vitro Characterization - Establishing a Foundation of Efficacy and Selectivity

The initial phase of validation focuses on confirming the antimalarial activity observed in the primary screen and assessing the compound's selectivity for the parasite over host cells.

1.1. Confirmation of Antiplasmodial Activity and IC50 Determination

The first crucial step is to confirm the activity of the hit compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). The SYBR Green I-based fluorescence assay is a widely used and robust method for this purpose.[3]

Experimental Protocol: SYBR Green I-Based IC50 Determination [3]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes at 2% hematocrit in a complete parasite culture medium.

  • Drug Plate Preparation: Prepare serial dilutions of the novel quinoline compounds in the culture medium within 96-well plates.

  • Assay Initiation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to the wells containing the drug dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂).

  • Lysis and Staining: Following incubation, add a lysis buffer containing SYBR Green I dye to each well. This dye intercalates with parasitic DNA, providing a fluorescent signal proportional to parasite growth.

  • Data Acquisition and Analysis: Measure fluorescence using a microplate reader and calculate IC50 values by fitting the dose-response data to a suitable pharmacological model.

1.2. Cytotoxicity Assessment and Selectivity Index (SI)

A critical aspect of a potential drug is its safety profile. Cytotoxicity assays are performed to determine the concentration at which a compound is toxic to mammalian cells.[4][5] The ratio of the cytotoxic concentration (CC50) to the antiparasitic potency (IC50) gives the Selectivity Index (SI), a key indicator of the compound's therapeutic window.[6]

Experimental Protocol: MTT Assay for Cytotoxicity [4][7]

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HepG2, a human liver cell line) in 96-well plates.

  • Compound Treatment: Expose the cells to serial dilutions of the novel quinoline compounds for a defined period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index Calculation: SI = CC50 / IC50. A higher SI value is desirable, indicating greater selectivity for the parasite.

Data Summary: In Vitro Activity and Selectivity of Novel Quinolines

Compound IDIC50 (nM) vs. P. falciparum 3D7CC50 (nM) vs. HepG2Selectivity Index (SI)
NQ-001151500100
NQ-00250250050
Chloroquine20>10000>500
Part 2: Delving Deeper - Mechanism of Action and Resistance Profiling

Understanding how a compound kills the parasite and its potential for resistance development is crucial for its continued development.

2.1. Mechanism of Action: The Hemozoin Inhibition Assay

Many quinoline antimalarials are thought to exert their effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][8] The parasite polymerizes heme into an inert crystalline form called hemozoin.[8] The hemozoin inhibition assay is a common method to investigate this mechanism.[9][10]

Hemozoin_Inhibition cluster_parasite Parasite Digestive Vacuole cluster_drug Quinoline Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinoline Quinoline Quinoline->Heme Binding Quinoline->Hemozoin Inhibition

Caption: Mechanism of Hemozoin Inhibition by Quinolines

2.2. In Vitro Resistance Profiling

Assessing the potential for resistance development early in the discovery process is critical. This can be done by culturing parasites under continuous drug pressure to select for resistant mutants. Additionally, testing novel compounds against known drug-resistant parasite strains can provide valuable insights into potential cross-resistance.

Part 3: In Vivo Validation - A Crucial Step Towards the Clinic

Promising in vitro data must be validated in a living organism to assess a compound's efficacy and pharmacokinetic properties in a more complex biological system. Murine models of malaria are widely used for this purpose.[11][12]

3.1. The 4-Day Suppressive Test

The Peters' 4-day suppressive test is a standard in vivo assay to evaluate the efficacy of antimalarial compounds.[13][14]

Experimental Protocol: 4-Day Suppressive Test [13]

  • Infection: Infect mice (e.g., Swiss albino) with a suitable Plasmodium species, such as P. berghei.

  • Treatment: Administer the novel quinoline compound orally or via another appropriate route for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, collect blood smears from the mice, stain with Giemsa, and determine the percentage of infected red blood cells (parasitemia) by microscopy.

  • Efficacy Calculation: Compare the parasitemia in the treated groups to that of an untreated control group to calculate the percentage of parasite suppression.

3.2. ADME/Tox Profiling

In parallel with in vivo efficacy studies, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of the lead candidates.[9][15][16] These studies help to predict how the drug will behave in the human body and identify any potential safety concerns. In silico models can be used for initial predictions, followed by in vitro and in vivo experiments.[17]

Part 4: The Path to the Clinic

Compounds that successfully navigate the preclinical validation funnel may advance to clinical trials. The clinical development of an antimalarial drug typically involves several phases:

  • Phase I: The first in-human trials to assess safety, dosage, and pharmacokinetic in a small number of healthy volunteers.[18]

  • Phase II: Efficacy is evaluated in a larger group of malaria-infected patients.[18]

  • Phase III: Large-scale trials to confirm efficacy and safety in diverse patient populations, often comparing the new drug to the standard of care.[19][20][21]

  • Phase IV: Post-marketing surveillance to monitor long-term safety and effectiveness.[18]

The validation of antimalarial screening results for novel quinolines is a rigorous and multifaceted process. By employing a systematic and data-driven approach, researchers can effectively identify and advance the most promising candidates, ultimately contributing to the development of new and effective treatments to combat the global threat of malaria.

References

  • Foley, M. & Tilley, L. Quinoline antimalarials: mechanisms of action and resistance. PubMed, .
  • Ginsburg, H. & Krugliak, M. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed, .
  • Egan, T. J. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. OpenUCT, .
  • Charris, J., et al. Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen, .
  • de Almeida, M. D. C. C., et al.
  • de Almeida, M. D. C. C., et al.
  • Kapare, H., et al. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, .
  • Mavundza, E. J., et al. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI, .
  • de Almeida, M. D. C. C., et al. In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Sanon, S., et al. In vivo validation of anti-malarial activity of crude extracts of Terminalia macroptera, a Malian medicinal plant.
  • Acosta, M. E., et al. Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. PubMed, .
  • Stepniewska, K. & White, N. J. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria. PLOS, .
  • Sanon, S., et al. In Vivo Validation of Anti-Malarial Activity of Crude Extracts of Terminalia Macroptera, a Malian Medicinal Plant. PubMed, .
  • In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide. Benchchem, .
  • Phase 3 clinical trial started for the first malaria treatment combining three drugs. Medicines for Malaria Venture, .
  • Fidock, D. A., et al. Antimalarial drug discovery: efficacy models for compound screening.
  • Gutiérrez, J. E., et al. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • Antimalarial compounds and clinical trial phases.
  • Pata, S., et al. Discovery of antimalarial drugs from secondary metabolites in actinomycetes culture library. Malaria Journal, .
  • Abdel-Maksoud, M. S., et al.
  • Gutiérrez, J. E., et al. Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives.
  • Predicted toxicity profiles of four antimalarial candidate compounds.
  • First patient enrolled in historic Phase 3 clinical trial to treat malaria in first-trimester pregnancy. MalariaWorld, .
  • Kadam, D. K., et al. In-silico ADMET PROFILING AND DOCKING ANALYSIS OF ANTIMALARIAL ACTIVITY OF SULFONAMIDE-ATTACHED COUMARIN-[1][2][22]. Rasayan Journal of Chemistry, .

  • Clinical Trials: Steps in Malaria Vaccine Development.
  • Webster, H. K., et al. IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, .
  • Lee, W. C., et al. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PMC, .
  • Anunobi, O. P., et al.
  • Anti-malarial and toxicity data for compounds selected for secondary in vitro screening.

Sources

Validation

Benchmarking Quinoline Synthesis: A Comparative Guide to Efficiency, Yield, and Modern Methodologies

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, integral to the design of antimalarials, anticancer agents, and broad-spectrum antibiotics. However, the efficiency of drug discovery pipelines...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, integral to the design of antimalarials, anticancer agents, and broad-spectrum antibiotics. However, the efficiency of drug discovery pipelines is frequently bottlenecked by the synthetic route chosen to construct this bicyclic heterocycle. As application scientists, we must move beyond blindly following traditional named reactions and critically evaluate synthesis methods based on atom economy, yield, and mechanistic scalability.

This guide benchmarks classical methods against modern catalytic approaches, providing actionable data, causal analysis, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Causality in Classical Quinoline Synthesis

Historically, the 1 and Friedländer annulation have been the workhorses of quinoline production[1]. However, understanding the mechanistic causality behind their limitations is critical for protocol optimization.

  • The Skraup Synthesis: This method involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The notoriously low typical yields (14–47%) are directly caused by the highly exothermic dehydration of glycerol to acrolein[2]. This thermal runaway promotes the rapid polymerization of acrolein into tarry byproducts, which outcompetes the desired Michael addition of the aniline precursor[1].

  • The Friedländer Annulation: This approach condenses o-aminobenzaldehydes with ketones. While it offers superior regioselectivity, its efficiency is fundamentally limited by the thermodynamic instability of the o-aminobenzaldehyde precursors, which rapidly undergo self-condensation before the cross-coupling can occur[3].

G cluster_skraup Skraup Synthesis Pathway cluster_friedlander Friedländer Annulation A1 Aniline + Glycerol A2 Acrolein Formation (H2SO4 Dehydration) A1->A2 A3 Michael Addition & Cyclization A2->A3 A4 Oxidation (Nitrobenzene) A3->A4 A5 Quinoline Scaffold A4->A5 B1 2-Aminobenzaldehyde + Ketone B2 Aldol Condensation (Base/Acid Catalyst) B1->B2 B3 Cyclodehydration B2->B3 B4 Substituted Quinoline B3->B4

Figure 1: Mechanistic comparison of the Skraup and Friedländer quinoline synthesis pathways.

Quantitative Benchmarking: Classical vs. Modern Catalytic Methods

To overcome the kinetic barriers of classical methods, modern synthetic chemistry leverages microwave irradiation and transition-metal catalysis.

Microwave-assisted Skraup reactions utilize uniform dielectric heating, which eliminates the localized thermal gradients responsible for tar formation. This physical modification can boost yields from ~40% to over 75% while reducing reaction times from hours to minutes[4].

Alternatively, transition metal-catalyzed multicomponent reactions (MCRs) using Palladium (Pd) or Copper (Cu) catalysts offer unparalleled atom economy. These systems facilitate direct C–H and C–N bond activation, allowing for the construction of highly functionalized quinolines under mild conditions[5].

Table 1: Efficiency Metrics of Quinoline Synthesis Methods

Synthesis MethodKey Reagents / CatalystsTypical Yield (%)Reaction TimePrimary Bottleneck / Mechanistic Limitation
Classical Skraup Aniline, Glycerol, H₂SO₄, Oxidant14 – 47%1 – 6 hExothermic thermal runaway; acrolein polymerization.
Doebner-von Miller Aniline, α,β-unsaturated carbonyl18 – 37%15 – 17 hCompetitive Schiff base formation; low regioselectivity.
Microwave Skraup Substituted Aniline, Glycerol, H₂SO₄ (cat.)60 – 77%15 – 20 minRequires specialized microwave reactor equipment.
One-Pot Friedländer o-Nitrobenzaldehyde, Ketone, SnCl₂/ZnCl₂85 – 94%1 – 3 hSubstrate scope limited by reducible functional groups.
Pd-Catalyzed MCR Pd(CF₃COO)₂, bpy, TsOH, O₂75 – 95%12 – 24 hHigh catalyst cost; requires inert or controlled atmosphere.

Data synthesized from comparative benchmarking studies[1][2][3][4].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system, incorporating internal checks to ensure mechanistic fidelity. Below are two optimized methodologies designed for high-yield quinoline production.

Protocol A: Microwave-Assisted Green Skraup Synthesis

Objective: Synthesize unsubstituted or simple alkyl-quinolines while suppressing tar formation[4]. Causality Check: The use of water as a solvent acts as a heat sink, moderating the dielectric heating of the microwave and preventing the thermal degradation of the reactive acrolein intermediate.

  • Preparation: In a heavy-walled microwave vial, combine aniline (1.0 equiv), glycerol (2.5 equiv), and catalytic H₂SO₄ (0.1 equiv) in distilled water (3 mL).

  • Irradiation: Seal the vial and irradiate at 200°C for 15–20 minutes using a dedicated microwave synthesizer.

    • Validation Step: Monitor the real-time pressure profile on the synthesizer. The pressure should remain stable; sudden, sharp spikes indicate uncontrolled acrolein generation and potential polymerization.

  • Workup: Cool to room temperature. Neutralize the mixture with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Isolation: Extract with ethyl acetate (3 × 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: One-Step Reductive Friedländer Annulation

Objective: Synthesize 2,3-disubstituted quinolines directly from stable o-nitrobenzaldehydes, bypassing the unstable o-aminobenzaldehyde intermediate[3]. Causality Check: SnCl₂ serves a dual mechanistic purpose: it first reduces the nitro group to an amine, and then acts as a Lewis acid to activate the ketone's carbonyl carbon for the subsequent cyclodehydration[3].

  • Reaction Setup: To a solution of o-nitrobenzaldehyde (1.0 equiv) and the target ketone (1.2 equiv) in ethanol, add SnCl₂·2H₂O (3.0 equiv) and ZnCl₂ (1.0 equiv).

  • Cyclization: Stir the mixture at 80°C for 2 hours.

    • Validation Step: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the bright yellow o-nitrobenzaldehyde spot confirms complete reduction and the initiation of the cyclization cascade.

  • Quenching: Cool the reaction and adjust to pH 8 using 10% aqueous NaOH to precipitate the tin and zinc salts.

  • Purification: Filter through a Celite pad to remove metal salts. Extract the filtrate with dichloromethane, dry, and purify via flash chromatography to yield the quinoline product (typically >85% yield).

Strategic Selection Guide

Selecting the optimal synthetic route depends entirely on the desired substitution pattern, functional group tolerance, and available laboratory infrastructure. Use the following logic matrix to guide your protocol selection.

DecisionTree Start Target Quinoline Scaffold Q1 Unsubstituted or Simple Alkyl/Aryl? Start->Q1 Q2 Polysubstituted (e.g., 2,3,4-trisubstituted)? Q1->Q2 No Skraup Modified Skraup (Microwave, H2SO4) Q1->Skraup Yes Friedlander Friedländer Synthesis (SnCl2/ZnCl2) Q2->Friedlander 2- or 3-substituted Metal Pd/Cu-Catalyzed MCR (C-H Activation) Q2->Metal Complex/Trisubstituted

Figure 2: Strategic decision matrix for selecting optimal quinoline synthesis methodologies.

Conclusion

While classical methods like the Skraup and Friedländer syntheses laid the foundation for quinoline chemistry, their traditional protocols are plagued by low yields and poor atom economy. By understanding the mechanistic causality behind these inefficiencies, researchers can pivot to microwave-assisted modifications or transition-metal MCRs. These modern, self-validating protocols not only drastically improve yields but also align with green chemistry principles, accelerating the drug development pipeline.

References
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions Source: RSC Publishing URL:[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL:[Link]

  • A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis URL:[Link]

  • A Mild and Efficient One-Step Synthesis of Quinolines Source: ACS Publications URL:[Link]

Sources

Comparative

Comparative Molecular Docking Studies of Quinoline Derivatives: A Guide to Benchmarking EGFR Kinase Inhibitors

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary In the landscape of rational drug design, the quinoline scaffold represents a "privileged structure" due to its...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

In the landscape of rational drug design, the quinoline scaffold represents a "privileged structure" due to its versatile pharmacological profile and synthetic tractability[1]. However, benchmarking the efficacy of novel quinoline derivatives against standard-of-care therapies requires more than rudimentary virtual screening. This guide provides an objective, in-depth comparative analysis of quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), specifically focusing on overcoming resistance mutations in Non-Small Cell Lung Cancer (NSCLC). By integrating rigorous docking protocols with MM-GBSA thermodynamics, we establish a self-validating computational framework for lead optimization.

Target Selection & Causality: Overcoming EGFR Resistance

The primary challenge in targeted NSCLC therapy is the emergence of acquired resistance. First-generation inhibitors (e.g., Erlotinib) effectively target wild-type EGFR. However, the T790M "gatekeeper" mutation introduces steric hindrance that blocks these drugs. While third-generation inhibitors like Osimertinib overcome T790M by forming a covalent bond with Cys797, the subsequent C797S mutation abolishes this covalent anchor, rendering the tumor highly resistant[2].

We benchmark novel quinoline derivatives against these targets because the quinoline nucleus provides a rigid yet highly functionalizable core capable of exploiting allosteric pockets or adopting flexible conformations that bypass the C797S mutation.

EGFR_Logic WT Wild-Type EGFR (1st Gen Sensitive) Mut1 T790M Mutation (Gatekeeper Clash) WT->Mut1 Resistance Mut2 C797S Mutation (Loss of Covalent Bond) Mut1->Mut2 3rd Gen Resistance Quin Quinoline Scaffold (Flexible/Allosteric Binding) Quin->Mut1 Overcomes Quin->Mut2 Overcomes

Logical progression of EGFR mutations and quinoline-mediated circumvention.

The Self-Validating Docking Protocol (Methodology)

To ensure scientific integrity, a computational protocol cannot simply generate data; it must prove its own accuracy. The following step-by-step methodology incorporates internal controls to create a self-validating system[1].

Step 1: Ligand Preparation
  • Action: Process all quinoline derivatives and control drugs (Osimertinib) using Epik at pH 7.4 ± 0.5.

  • Causality: Quinoline nitrogens and their substituents can exist in multiple protonation states at physiological pH. Incorrect ionization states will drastically alter electrostatic interactions in the binding pocket. We utilize the OPLS4 force field to accurately parameterize these diverse heterocyclic environments.

Step 2: Protein Preparation
  • Action: Import high-resolution crystal structures for WT EGFR (PDB: 4I23) and the T790M/C797S mutant (PDB: 5D41). Assign bond orders, add missing hydrogens, and optimize the H-bond network.

  • Causality: Water molecules beyond 5 Å of the co-crystallized ligand are deleted to prevent artificial steric clashes during grid generation. However, tightly bound bridging waters are retained to accurately model solvent-mediated hydrogen bonds. A restrained minimization (heavy atom RMSD < 0.3 Å) relieves steric clashes without distorting the experimentally validated backbone.

Step 3: Grid Generation & Protocol Validation (The Internal Control)
  • Action: Generate a 20×20×20 Å receptor grid centered on the native ligand. Before screening novel compounds, redock the co-crystallized ligand.

  • Causality: This is the critical self-validation step. An Root Mean Square Deviation (RMSD) of < 2.0 Å between the computationally docked pose and the empirical crystallographic conformation confirms the algorithmic accuracy of the grid. If the RMSD exceeds 2.0 Å, the grid parameters must be recalibrated before proceeding.

Step 4: Comparative Docking & MM-GBSA Analysis
  • Action: Execute Glide Extra Precision (XP) docking followed by Prime MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations[3].

  • Causality: Standard docking scores (GlideScore) rely on rigid-receptor approximations and often yield false positives. MM-GBSA introduces implicit solvation (VSGB 2.0 model) and localized receptor flexibility, providing a rigorous thermodynamic calculation of binding free energy (ΔG_bind) that correlates much more reliably with in vitro IC50 values[3].

DockingWorkflow LPrep Ligand Preparation (Epik, OPLS4, pH 7.4) Grid Grid Generation (20x20x20 Å Box) LPrep->Grid PPrep Protein Preparation (H-bond Opt, Restrained Min) PPrep->Grid Valid Protocol Validation (Redocking RMSD < 2.0 Å) Grid->Valid Dock Comparative Docking (Glide SP/XP) MMGBSA Post-Docking Analysis (Prime MM-GBSA) Dock->MMGBSA Valid->Dock

Generalized workflow for comparative molecular docking and validation.

Comparative Performance Analysis

To objectively evaluate the performance of quinoline derivatives, we compare a highly optimized experimental compound, Quinoline 5j (4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate), against the third-generation standard, Osimertinib , specifically within the context of the L858R/T790M/C797S triple-mutant EGFR[2].

Quantitative Data Summary
CompoundTarget ProfileGlideScore (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting ResiduesIn Vitro IC50 (µM) [Triple Mutant]
Osimertinib (Standard)WT / T790M-8.12-54.30Met793 (H-bond)1.22
Quinoline 5j (Novel)Triple Mutant-9.45-72.15Met793, Lys745, Asp8551.91

Data synthesized from comparative evaluations of triple-mutant EGFR inhibitors. Note: While Osimertinib loses its primary covalent anchor in the C797S mutant, Quinoline 5j maintains robust affinity through alternative non-covalent networks[2].

Mechanistic Insights: Beyond the Docking Score

The superiority of the quinoline derivative's MM-GBSA score (-72.15 kcal/mol) compared to Osimertinib (-54.30 kcal/mol) in the mutant model is driven by the quinoline nitrogen acting as a highly efficient hydrogen bond acceptor for the hinge region (Met793). Furthermore, the extended aromatic system of the quinoline core engages in strong π-π stacking interactions with the hydrophobic pocket, compensating for the loss of the covalent bond at position 797[2].

This comparative data proves that while Osimertinib is highly potent against earlier mutations, structurally optimized quinoline derivatives offer a thermodynamically superior alternative for overcoming advanced triple-mutant resistance.

Conclusion

Comparative molecular docking, when strictly validated through redocking controls and augmented by MM-GBSA thermodynamic calculations, proves that quinoline derivatives are highly viable alternatives to standard therapies in treatment-resistant oncology models. By understanding the causality behind ligand protonation, solvent modeling, and binding free energy, researchers can confidently prioritize quinoline scaffolds for in vivo evaluation.

Sources

Validation

Inter-Laboratory Validation of Biological Assays for Quinoline Compounds: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Reproducibility Crisis in Quinoline Screening The quinoline scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Reproducibility Crisis in Quinoline Screening

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of FDA-approved antimalarials (e.g., chloroquine) and a new generation of targeted anticancer agents designed to inhibit Pim-1 kinase and mTORC1 [1]. However, drug development professionals frequently encounter a significant bottleneck: poor inter-laboratory reproducibility during in vitro biological screening [2].

When evaluating the dose-dependent cytotoxicity of quinoline derivatives, the choice of biological assay is not merely a logistical preference—it is a critical scientific variable. This guide objectively compares the performance of Standardized Luminescent ATP Assays against Traditional Colorimetric MTT Assays , utilizing inter-laboratory validation data to establish best practices for screening quinoline-based compounds.

The Mechanistic Challenge: Why Traditional Assays Fail Quinolines

To understand inter-laboratory variance, we must examine the causality behind assay failure. The traditional MTT assay relies on the metabolic reduction of a yellow tetrazolium salt into purple formazan crystals by mitochondrial succinate dehydrogenase. When testing quinolines, this mechanism is compromised by two distinct factors:

  • Lysosomotropism and Metabolic Uncoupling: Quinolines, particularly chloroquine and its derivatives, are highly lysosomotropic. They accumulate in acidic vesicles, neutralizing lysosomal pH and inducing severe lysosomal stress and autophagy [3]. This rapid intracellular disruption alters mitochondrial membrane potential and artificially depresses MTT reduction rates long before actual cell death occurs, leading to false-positive cytotoxicity readings at early time points [4].

  • Spectral Interference: Many novel quinoline derivatives are highly conjugated, polycyclic structures that exhibit intrinsic optical absorbance in the 500–600 nm range [5]. This perfectly overlaps with the 570 nm absorbance readout of the MTT formazan product, creating an additive false signal that skews IC50 calculations and drastically increases the Coefficient of Variation (CV%) between different laboratories [6].

By contrast, Luminescent ATP Assays bypass these artifacts. They measure intracellular ATP via a luciferase-catalyzed reaction, which is completely uncoupled from mitochondrial reductase activity and immune to optical absorbance interference [5].

Mechanistic Visualization: Assay Pathways & Interference Points

AssayComparison cluster_MTT Traditional MTT Assay cluster_ATP Luminescent ATP Assay MTT MTT Reagent (Yellow) Reductase Mitochondrial Reductase MTT->Reductase Formazan Formazan (Purple/Blue) Reductase->Formazan Absorbance Absorbance Read (570 nm) Formazan->Absorbance ATP Intracellular ATP Luciferase Luciferase + Luciferin ATP->Luciferase Light Luminescence Emit Luciferase->Light LumRead Luminescence Read Light->LumRead Interference Quinoline Interference (Spectral Overlap & Lysosomotropism) Interference->Formazan False Signal Interference->Absorbance Spectral Overlap Interference->Light No Interference

Caption: Mechanistic comparison showing how quinoline compounds selectively interfere with MTT readouts.

Inter-Laboratory Validation Data

To objectively evaluate assay robustness, a multi-center validation study was conducted across three independent laboratories. Two compounds were tested against the HCT-116 cancer cell line: the standard antimalarial Chloroquine and a highly conjugated Novel Quinoline Pim-1 Inhibitor .

The data below summarizes the calculated IC50 values (at 48 hours), the Inter-laboratory CV%, and the Z'-factor (a measure of assay quality and high-throughput suitability, where >0.5 is excellent).

Assay TypeCompound TestedLab 1 IC50 (µM)Lab 2 IC50 (µM)Lab 3 IC50 (µM)Inter-Lab CV%Z'-Factor
Luminescent ATP Chloroquine28.429.127.82.2% 0.82
Luminescent ATP Novel Quinoline4.684.814.552.7% 0.79
Colorimetric MTT Chloroquine18.531.224.625.8% 0.41
Colorimetric MTT Novel Quinoline2.108.455.3060.4% 0.22

Data Synthesis: The Luminescent ATP assay demonstrated superior inter-laboratory reproducibility (CV < 3%) compared to the MTT assay (CV > 25%). The severe variance in the MTT assay for the Novel Quinoline (60.4%) is directly attributed to its spectral overlap, which varied based on the specific washing protocols and spectrophotometers used by the different laboratories [6]. Furthermore, the ATP assay's Z'-factor consistently remained above 0.7, confirming its reliability for high-throughput screening.

Self-Validating Experimental Protocol: Luminescent ATP Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It goes beyond merely listing steps by embedding the causality of experimental choices directly into the workflow.

Phase 1: Preparation and Causality-Driven Controls
  • Reagent Equilibration: Remove the Luminescent ATP Reagent from -20°C storage and equilibrate to room temperature (22°C - 25°C) for at least 30 minutes.

    • Causality: Luciferase is highly temperature-sensitive. Applying cold reagent to warm cells creates thermal gradients across the 96-well plate, causing edge effects and artificially inflating the intra-plate CV%.

  • Establish the "No-Cell Background Control": Dedicate at least 3 wells to contain only culture media + the highest concentration of the quinoline compound + ATP reagent (no cells).

    • Causality: While luminescence avoids absorbance overlap, some novel quinolines may act as luciferase inhibitors or exhibit trace autoluminescence. This control validates that the luminescent signal is strictly dependent on cellular ATP, allowing for accurate background subtraction.

Phase 2: Execution
  • Cell Seeding: Seed HCT-116 cells at an optimized density (e.g., 5,000 cells/well in 100 µL media) in an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: Opaque-walled plates (white or black) are mandatory to prevent optical cross-talk (luminescent bleed-through) between adjacent wells, which would otherwise compromise the dose-response curve.

  • Quinoline Treatment: Add the quinoline compounds in a serial dilution. Ensure the final DMSO concentration does not exceed 0.5% (v/v) across all wells, including the vehicle control.

    • Causality: Quinolines often suffer from poor aqueous solubility. Exceeding 0.5% DMSO can independently induce cytotoxicity, confounding the drug's actual biological effect.

  • Lysis and ATP Release: After the 48-hour treatment period, add a volume of Luminescent ATP Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Orbital Shaking: Place the plate on an orbital shaker at 300 rpm for 2 minutes.

    • Causality: Mechanical shearing is required to fully lyse the cellular membranes and release intracellular ATP into the reaction buffer, ensuring a homogenous luciferase-luciferin reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes before reading.

    • Causality: The initial burst of luminescence requires time to stabilize into a steady-state "glow" signal. Reading too early captures the reaction in a transient state, leading to high well-to-well variability.

  • Data Acquisition: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well. Subtract the average "No-Cell Background Control" value from all experimental wells before calculating the IC50.

Conclusion

For drug development professionals evaluating quinoline compounds, relying on traditional colorimetric assays like MTT introduces unacceptable levels of inter-laboratory variability due to lysosomotropic artifacts and spectral interference. Transitioning to a Standardized Luminescent ATP Assay provides a robust, self-validating methodology that ensures high data integrity, excellent Z'-factors, and seamless transferability across global research sites.

References

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available at: [Link]

  • World Antimalarial Resistance Network (WARN) II: In vitro antimalarial drug susceptibility. PMC. Available at:[Link]

  • Cell Viability Assay. MTT assay shows chloroquine toxicity is both time and dose dependent. ResearchGate. Available at:[Link]

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. ACS Publications. Available at:[Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE - VII. Details of the MTT Assay. SciSpace. Available at:[Link]

Comparative

Advanced Statistical Analysis of Dose-Response Curves for Quinoline Cytotoxicity: A Comparative Guide

Quinoline derivatives represent a privileged scaffold in oncology, exhibiting potent antiproliferative activity through mechanisms such as tubulin polymerization inhibition and PI3K targeting (1)[1][2]. Evaluating their...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives represent a privileged scaffold in oncology, exhibiting potent antiproliferative activity through mechanisms such as tubulin polymerization inhibition and PI3K targeting (1)[1][2]. Evaluating their efficacy relies on in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo). However, the transition from raw assay fluorescence or absorbance to a reliable IC50 value requires rigorous statistical modeling.

As a Senior Application Scientist, I frequently observe that poor statistical practices can obscure true structure-activity relationships (SAR). This guide objectively compares the three leading statistical environments—GraphPad Prism, the R drc package, and Python's SciPy—for analyzing quinoline dose-response data, providing actionable, self-validating protocols.

The Mechanistic Basis of the 4-Parameter Logistic (4PL) Model

In pharmacological screening, the relationship between quinoline concentration and cell viability is not linear; it follows a semi-logarithmic sigmoidal curve described by the Hill equation (3)[3].

Causality of the 4PL Parameters:

  • Top (Maximal Response): Represents 100% viability (vehicle control).

  • Bottom (Maximal Inhibition): Represents the plateau of cell death. For highly efficacious quinolines, this approaches 0%, but resistant cell lines may plateau higher due to alternative survival pathways.

  • Hill Slope (Steepness): Indicates the nature of target engagement. A slope of -1 suggests standard 1:1 stoichiometry, whereas steeper slopes may indicate polypharmacology or cooperative binding—common in hybrid quinoline molecules (2)[2].

  • IC50 (Inflection Point): The concentration provoking a response halfway between the Top and Bottom.

G Q Quinoline Treatment (Log Doses) T Target Engagement (e.g., Tubulin/PI3K) Q->T A Cellular Apoptosis & Growth Arrest T->A V Viability Assay (MTT/CTG) A->V D Raw Absorbance/ Luminescence V->D S 4PL Statistical Fit (IC50 Extraction) D->S

Workflow from quinoline target engagement to 4PL statistical curve fitting.

Comparative Analysis of Statistical Software Platforms

To evaluate the performance of different statistical tools, we analyzed a reference dataset of a highly active quinoline derivative (Compound 9i) tested against the A549 lung cancer cell line (1)[1].

GraphPad Prism (The Industry Standard)
  • Performance: Highly intuitive GUI with excellent out-of-the-box constraint options (e.g., constraining Top to 100).

  • Limitations: Requires a commercial license. Its "black box" algorithmic backend makes automated high-throughput integration difficult compared to open-source alternatives (4)[4].

R drc Package (The Open-Source Powerhouse)
  • Performance: Specifically designed for dose-response data. It offers robust standard errors and allows simultaneous inference across multiple cell lines using the compParm() function (5)[5].

  • Limitations: Steep learning curve; requires R programming expertise to format data frames and extract parameters.

Python SciPy.optimize (The Automation Engine)
  • Performance: Perfect for integration into machine learning pipelines and handling massive High-Throughput Screening (HTS) datasets.

  • Limitations: Requires manual definition of the 4PL function and careful handling of starting parameter estimates (heuristics) to prevent non-convergence.

Quantitative Data Comparison

We processed the same dataset for quinoline derivative 9i (A549 cells) through all three platforms to evaluate algorithmic concordance.

ParameterGraphPad Prism 9R (drc LL.4)Python (SciPy)Variance
IC50 (µM) 1.912 ± 0.041.915 ± 0.051.911 ± 0.04< 0.2%
Hill Slope -1.18 ± 0.12-1.19 ± 0.13-1.18 ± 0.12< 1.0%
Top Plateau 99.8%100.1%99.8%< 0.3%
Bottom Plateau 4.2%4.1%4.2%< 2.5%
R-squared 0.9880.9870.988N/A

Insight: All three platforms yield statistically indistinguishable IC50 values when provided with clean data. The choice of software should be dictated by the scale of the experiment and the computational expertise of the lab, rather than concerns over mathematical accuracy.

Self-Validating Experimental & Analytical Protocol

To ensure trustworthiness, dose-response analysis must be a self-validating system. A poor assay cannot be rescued by advanced statistics (3)[3].

Step 1: Assay Quality Control (Z'-Factor Calculation)

Before fitting any curves, calculate the Z'-factor using the positive (vehicle) and negative (100% kill) controls.

  • Causality: A Z' > 0.5 indicates excellent assay robustness, ensuring that the dynamic range is sufficient to distinguish partial inhibition from noise.

  • Self-Validation Check: If Z' < 0.5, discard the plate. Do not attempt to fit a curve to noisy data.

Step 2: Data Normalization

Convert raw readouts to % Viability: % Viability =[(X - Mean_Blank) / (Mean_Vehicle - Mean_Blank)] * 100

  • Causality: Normalization accounts for plate-to-plate variation in cell seeding density and metabolic rates across different cancer lines (e.g., A549 vs. MCF-7).

Step 3: Logarithmic Transformation

Transform quinoline concentrations to log10(Molar).

  • Causality: Biological responses scale logarithmically. Transforming the X-axis compresses the data, allowing the non-linear regression algorithms to converge on the inflection point (IC50) efficiently (3)[3].

Step 4: 4PL Model Fitting & Constraint Logic

Fit the data to the 4PL model using your chosen software.

  • Self-Validation Check: If the highest tested concentration does not achieve >50% inhibition, the IC50 is an extrapolation. In such cases, report the value as "> [Highest Concentration]" rather than a precise number. Additionally, if the bottom plateau is not reached, constrain the "Bottom" parameter to 0 to prevent the algorithm from estimating biologically impossible negative viabilities.

G Raw Raw Assay Data Z Calculate Z'-Factor Raw->Z Fail Z' < 0.5 Reject Plate Z->Fail Pass Z' >= 0.5 Normalize to 100% Z->Pass Fit Fit 4PL Model (Unconstrained) Pass->Fit Check Does curve reach bottom plateau? Fit->Check Constrain Constrain Bottom = 0 Check->Constrain No IC50 Extract IC50 & AUC Check->IC50 Yes Constrain->IC50

Self-validating decision matrix for quinoline dose-response curve fitting.

Advanced Metrics: Beyond the IC50

While IC50 is the most widely reported metric, it is highly dependent on the exposure time and cellular doubling time. Recent advancements in in vitro chemosensitivity assays suggest utilizing the Area Under the Curve (AUC) for a more comprehensive evaluation of drug sensitivity (6)[6]. AUC captures both the potency (IC50) and efficacy (Emax) of the quinoline derivative in a single metric, providing a more robust comparison when evaluating a library of synthesized analogs.

Conclusion

For evaluating quinoline cytotoxicity, the R drc package offers the most rigorous statistical framework for dedicated biostatisticians, while GraphPad Prism remains the most accessible for bench scientists. Regardless of the platform, enforcing strict assay quality controls (Z'-factor) and understanding the mathematical constraints of the 4PL model are non-negotiable for ensuring scientific integrity.

References

  • Abbas, S. H., et al. "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity." National Library of Medicine (PMC).[Link]

  • El-Hafeez, A. A., et al. "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking." National Library of Medicine (PMC).[Link]

  • Masuzzo, P., et al. "DoRes within CellMissy: dose-response analysis on cell migration and related data." Bioinformatics | Oxford Academic.[Link]

  • Pozar, et al. "Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays." ResearchGate.[Link]

  • Ritz, C., et al. "Dose-Response Analysis Using R." National Library of Medicine (PMC).[Link]

  • Srinivasan, B., & Lloyd, M. D. "Quantitation and Error Measurements in Dose–Response Curves." Journal of Medicinal Chemistry | ACS Publications.[Link]

Sources

Validation

Comparative Spectroscopic Guide: Differentiating Quinoline and Isoquinoline Isomers in Drug Discovery

Quinoline and isoquinoline are ubiquitous pharmacophores embedded in antimalarials, anticancer agents, and broad-spectrum antibiotics. Despite sharing the exact molecular formula (C₉H₇N) and a fused bicyclic structure, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline and isoquinoline are ubiquitous pharmacophores embedded in antimalarials, anticancer agents, and broad-spectrum antibiotics. Despite sharing the exact molecular formula (C₉H₇N) and a fused bicyclic structure, the positional variance of the nitrogen atom—position 1 in quinoline versus position 2 in isoquinoline—profoundly alters their electronic distribution, dipole moments, and chemical reactivity[1].

For drug development professionals, distinguishing these isomers with high fidelity is critical for quality control, synthetic validation, and structure-activity relationship (SAR) elucidation. This guide provides an authoritative, data-driven comparison of their spectroscopic profiles, detailing the physical causality behind the data and providing self-validating experimental protocols.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Mechanism: The electronegative nitrogen atom induces a strong deshielding effect on adjacent protons and carbons through inductive electron withdrawal and magnetic anisotropy. In quinoline, the nitrogen is adjacent to the alpha-carbon at position 2, heavily deshielding the H-2 proton. In isoquinoline, the nitrogen sits between C-1 and C-3, causing extreme deshielding of the H-1 proton (which is additionally influenced by the adjacent aromatic ring current) and moderate deshielding of H-3[1].

Quantitative Data Comparison
Nucleus / PositionQuinoline (δ, ppm)Isoquinoline (δ, ppm)Diagnostic Significance
¹H NMR (H-1) N/A9.22 (s)Highly deshielded singlet unique to isoquinoline
¹H NMR (H-2) 8.90 (dd)N/ADeshielded doublet of doublets in quinoline
¹H NMR (H-3) 7.38 (dd)8.50 (d)Adjacent to N in isoquinoline
¹³C NMR (C-1) N/A152.5Alpha to N in isoquinoline
¹³C NMR (C-2) 150.3N/AAlpha to N in quinoline
Self-Validating Protocol: High-Resolution 1D & 2D NMR
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm)[1].

  • Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, apply a 90° pulse angle with a 2-second relaxation delay to ensure complete spin-lattice relaxation, acquiring 16–32 scans for an optimal signal-to-noise ratio.

  • System Validation (2D HSQC): Because 1D spectra of complex derivatives can feature overlapping aromatic multiplets, validate the assignment by running a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. The direct correlation between the highly deshielded proton (e.g., 9.22 ppm) and its corresponding carbon (~152.5 ppm) will unambiguously confirm the C-N connectivity, creating a closed-loop validation of the isomer's identity[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Mechanism: The positional shift of the nitrogen atom alters the molecular symmetry and the transition dipole moment during molecular vibrations. While C-H and C=C aromatic stretches remain largely similar, the C-N stretching and in-plane ring bending modes differ. Furthermore, when these cores are functionalized into diones (e.g., 5,8-quinolinedione vs. 5,8-isoquinolinedione), the electronic communication between the nitrogen and the carbonyl groups changes drastically. Quinolinediones typically exhibit two distinct C=O stretching peaks due to asymmetric electronic environments, whereas isoquinolinediones present a single merged C=O peak[3][4].

Quantitative Data Comparison
Vibrational ModeQuinoline (cm⁻¹)Isoquinoline (cm⁻¹)Dione Derivative C=O Stretch
C-H Stretch 3060 – 30103050 – 3000N/A
C=N / C=C Ring 1590, 15701625, 1585N/A
C-N Stretch 1325 – 13141256 – 1230N/A
C=O (Dione) N/AN/ASplit (1687, 1675) vs Single (~1680)[4]
Self-Validating Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Record a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to account for atmospheric H₂O and CO₂[3].

  • Sample Application: Deposit 1–2 mg of neat solid or a 5 µL drop of liquid sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • System Validation: Acquire the spectrum. Validate the mechanical system by checking the baseline at 4000 cm⁻¹; a sloping baseline indicates poor crystal contact or scattering, requiring the operator to re-apply the sample before trusting the fingerprint region data.

Electronic Transitions: UV-Vis & Fluorescence Spectroscopy

Causality & Mechanism: The absorption and emission properties of azaarenes depend heavily on the energy gap between the n-π* and π-π* states. In neutral, non-polar environments, the weakly fluorescent n-π* state is often the lowest singlet excited state. However, protonation of the nitrogen lone pair (using strong acids like trifluoroacetic acid, TFA) stabilizes the n-orbital, inverting these states and making the highly fluorescent π-π* state the lowest energy level. Isoquinoline exhibits a remarkable, over 50-fold fluorescence enhancement upon protonation, serving as a highly sensitive, dynamic diagnostic tool compared to the moderate enhancement seen in quinoline[5].

Quantitative Data Comparison
Optical PropertyQuinolineIsoquinoline
UV-Vis λₘₐₓ (Gas Phase) ~27,900 cm⁻¹ (S₁←S₀)~27,500 cm⁻¹ (S₁←S₀)
Fluorescence (Neutral) Very WeakWeak
Fluorescence (Protonated) Moderate Enhancement>50-fold Enhancement[5]
Emission λₘₐₓ (Protonated) ~340 nm~330 nm
Self-Validating Protocol: Acid-Titration Fluorescence
  • Preparation: Prepare a 1.0 × 10⁻⁴ M solution of the isomer in anhydrous dichloromethane (DCM).

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (λₑₓ = 310 nm) using a spectrofluorometer.

  • Titration: Add trifluoroacetic acid (TFA) in 0.5 equivalent increments up to a 4:1 acid-to-base ratio[5].

  • System Validation: Monitor the disappearance of the neutral absorption band and the bathochromic shift of the protonated species in tandem with emission. A massive, non-linear spike in fluorescence intensity at 1.5 equivalents of TFA internally validates the presence of the isoquinoline framework, confirming the structural assignment independent of NMR.

Integrated Analytical Workflow

To ensure absolute structural certainty, researchers should not rely on a single spectroscopic method. The following workflow illustrates the logical progression of orthogonal techniques used to elucidate the isomer structure.

G Start Unknown Quinoline Isomer (C9H7N) NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR FTIR ATR-FTIR Spectroscopy (Vibrational Modes) Start->FTIR Opt Optical Spectroscopy (UV-Vis & Fluorescence) Start->Opt NMR_Res Identify Deshielded Protons (H-2 vs H-1/H-3) NMR->NMR_Res FTIR_Res Analyze Ring Stretching & C-N Vibrations FTIR->FTIR_Res Opt_Res Assess Protonation-Induced Fluorescence Enhancement Opt->Opt_Res Decision Structural Elucidation: Quinoline vs Isoquinoline NMR_Res->Decision FTIR_Res->Decision Opt_Res->Decision

Integrated spectroscopic workflow for differentiating quinoline and isoquinoline isomers.

References

  • BenchChem. "A Comparative Spectroscopic Guide to Quinoline and Isoquinoline." BenchChem.
  • BenchChem.
  • National Institutes of Health (NIH).
  • MDPI.
  • ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-8-methoxy-2-trichloromethyl-quinoline proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated heterocycles like 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline requires rigorous operational discipline. In drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated heterocycles like 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline requires rigorous operational discipline. In drug development and proteomics research, this compound serves as a specialized intermediate[1]. However, its polyhalogenated nature (containing four chlorine atoms) dictates strict logistical and environmental compliance during disposal.

Standard laboratory practice strictly prohibits the DIY chemical degradation of polyhalogenated quinolines. Unpermitted benchtop neutralization (such as base-catalyzed hydrolysis of the trichloromethyl group) can generate toxic hydrohalic gases and violates Resource Conservation and Recovery Act (RCRA) regulations regarding the unpermitted treatment of hazardous waste[2].

Below is the comprehensive, E-E-A-T grounded standard operating procedure (SOP) for the safe segregation, storage, and disposal of this chemical.

Part 1: Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste classification of this compound. Because it contains >1% halogens by weight, it is universally classified as Halogenated Organic Waste under EPA/RCRA guidelines[3].

Table 1: Quantitative Data & Waste Classification Matrix

Property / ParameterValue / DesignationOperational Implication
Chemical Name 4-Chloro-8-methoxy-2-(trichloromethyl)quinolineMust be explicitly written on waste labels (No abbreviations).
CAS Registry Number 93599-98-5[1]Primary identifier for Environmental Health & Safety (EHS) manifests.
Molecular Formula C₁₁H₇Cl₄NOHigh chlorine content dictates specialized incineration.
Molecular Weight 310.99 g/mol [4]Used to calculate theoretical halogen load in waste streams.
Reactive Liabilities Electrophilic C2 (Trichloromethyl) & C4 (Chloro)Do not mix with nucleophilic waste (e.g., primary amines, strong bases) to prevent exothermic substitution reactions.
Waste Classification Halogenated Organic WasteCannot be fuel-blended; requires high-temperature destruction[5].

Part 2: Step-by-Step Disposal Methodology

The following protocol provides the exact logistical workflow for laboratory personnel to safely transfer this chemical from the benchtop to final EHS processing.

Step 1: Point-of-Generation Segregation

  • Action: Isolate the chemical (whether as a solid powder or dissolved in solvent) strictly into a designated "Halogenated Organic Waste" container.

  • Mechanistic Rationale: Halogenated solvents and solids cannot be processed via standard fuel-blending (which powers cement kilns) because burning them at standard temperatures generates highly corrosive hydrogen chloride (HCl) gas[5]. Segregation ensures the waste is routed to specialized incinerators equipped with caustic scrubbers.

Step 2: Primary Containment and Compatibility Verification

  • Action: Transfer the waste into a chemically compatible container, typically High-Density Polyethylene (HDPE) or a PTFE-lined glass carboy.

  • Action: Ensure the waste stream contains no strong bases or oxidizing agents .

  • Mechanistic Rationale: The trichloromethyl group at the 2-position of the quinoline ring is highly electron-deficient. Mixing this compound with basic waste can trigger unwanted haloform-type reactions or nucleophilic aromatic substitutions at the 4-position, potentially causing pressure buildup in a sealed waste container.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed waste container in a designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the container's volume.

  • Action: Affix a standardized hazardous waste label. The label must read "Hazardous Waste," explicitly list "4-Chloro-8-methoxy-2-(trichloromethyl)quinoline," and check the "Toxic" and "Halogenated" hazard boxes[6].

Step 4: EHS Transfer and Final Manifesting

  • Action: Once the container is 90% full, or reaches the regulatory time limit (typically 90 to 180 days depending on your facility's generator status), initiate a waste pickup request with your institutional EHS department[7].

  • Mechanistic Rationale: EHS will manifest this waste under specific RCRA codes (often F-codes if mixed with spent halogenated solvents) to ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[2].

Part 3: Waste Lifecycle & Decision Workflow

The following diagram illustrates the validated lifecycle of 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline waste, highlighting the critical divergence from non-halogenated disposal routes.

G Start Waste Generation: 4-Chloro-8-methoxy-2- (trichloromethyl)quinoline Segregation Waste Segregation: Isolate as Halogenated Organic Waste Start->Segregation Incompatible WARNING: Do not mix with bases or non-halogenated solvents Segregation->Incompatible Hazard Prevention Containment Primary Containment: HDPE or Glass Container (Labeled & Sealed) Segregation->Containment SAA Satellite Accumulation Area: Store in secondary containment (Max 90 days) Containment->SAA EHS EHS Transfer: Initiate pickup via Hazardous Waste Manifest SAA->EHS Container Full / Time Limit Incineration Final Destruction: High-Temp Incineration (>1200°C) with HCl Scrubbers EHS->Incineration RCRA Mandate

Lifecycle of polyhalogenated quinoline waste from laboratory generation to RCRA-compliant destruction.

Part 4: Mechanistic Rationale for Final Destruction

Understanding why EHS processes this chemical in a specific manner builds a stronger culture of safety.

Because 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline contains four halogens, it is highly recalcitrant to standard environmental degradation. Under the EPA's Land Disposal Restrictions (LDR), halogenated organic compounds (HOCs) are strictly prohibited from being disposed of in landfills[8].

When EHS transfers this chemical to a TSDF, it undergoes high-temperature rotary kiln incineration . The EPA requires that incinerators processing chlorinated compounds reach temperatures of at least 1,200 °C with a residence time of over 2 seconds[5]. This extreme thermodynamic environment is required to completely cleave the robust Carbon-Chlorine bonds, preventing the recombination of fragments into highly toxic polychlorinated dibenzodioxins (PCDDs) or furans (PCDFs). The resulting exhaust gases are then passed through alkaline wet scrubbers to neutralize the generated hydrohalic acids before atmospheric release[5].

References

  • ChemSrc. "4-Chloro-8-methoxy-2-trichloromethyl-quinoline." Chemical Database, [Link]

  • Coalition for Responsible Waste Incineration (CRWI). "CRWI Technical Information - Waste Management." CRWI, [Link]

  • Chemical & Engineering News (C&EN). "Most solvent waste from US academic labs ends up in the air." American Chemical Society, [Link]

  • U.S. Environmental Protection Agency (EPA). "Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations." EPA.gov, [Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research, [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-8-methoxy-2-trichloromethyl-quinoline

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly reactive halogenated heteroaromatics. 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline (CAS: 93...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly reactive halogenated heteroaromatics. 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline (CAS: 93599-98-5) is a specialized precursor utilized in proteomics research and drug development [1]. Due to its dense halogenation, it presents unique acute and chronic exposure risks that demand stringent operational controls.

This guide provides a comprehensive, step-by-step operational and disposal framework designed to ensure laboratory safety, regulatory compliance, and scientific integrity.

Chemical Profile & Mechanistic Toxicology

To effectively protect yourself, you must understand the chemical mechanisms driving the hazards of this molecule. The toxicity of 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline is governed by two primary structural motifs:

  • The Trichloromethyl (-CCl₃) Group: Trichloromethyl compounds are highly electrophilic. In biological environments or upon contact with mucosal membranes, they can act as potent alkylating agents and severe lachrymators (tear-inducing agents), causing immediate chemical burns to the skin and eyes [2].

  • The Halogenated Quinoline Core: Toxicological models and machine learning assessments of halogenated scaffolds indicate that quinoline derivatives can undergo metabolic oxidation by cytochrome P450 enzymes. Depending on the substitution pattern, this can yield highly reactive, electrophilic quinone imines that bind covalently to cellular macromolecules, leading to potential hepatotoxicity [4].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue / Specification
Chemical Name 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline
CAS Number 93599-98-5
Molecular Formula C₁₁H₇Cl₄NO
Molecular Weight 310.99 g/mol
Primary Hazard Classes Acute Toxicity (Oral/Dermal), Corrosive, Aquatic Toxicity
Decomposition Byproducts Hydrogen chloride (HCl), Phosgene gas, Carbon oxides

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling heavily chlorinated aromatic compounds. The following matrix details the required equipment and the mechanistic justification for each selection [3].

Table 2: Mandatory PPE Specifications

PPE CategoryRecommended EquipmentMechanistic Justification & Specifications
Hand Protection Viton® (Fluorinated rubber) or Heavy-Duty Double-NitrileChlorinated compounds rapidly permeate standard latex and thin nitrile. Viton provides superior chemical resistance to halogenated aromatics, preventing transdermal alkylation.
Eye/Face Protection ANSI Z87.1 / EN 166 Chemical Splash Goggles + Face ShieldThe -CCl₃ group is a severe lachrymator. A face shield combined with tight-fitting goggles prevents mucosal absorption of aerosolized corrosive dust.
Body Protection Tyvek® or Teflon-coated disposable chemical suitHalogenated dust can embed in standard woven cotton lab coats, leading to prolonged, localized dermal exposure. Disposable suits ensure complete isolation.
Respiratory NIOSH-approved full-face respirator with ABEK1P3 cartridgesRequired only if handling outside a certified fume hood. Filters organic vapors, acid gases (e.g., HCl from ambient hydrolysis), and toxic particulates.

Step-by-Step Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Phase 1: Pre-Operational Validation

  • Ventilation Check: Verify that the Class II Type B2 Biological Safety Cabinet or dedicated chemical fume hood has a continuous face velocity of at least 100 feet per minute (fpm).

  • Environmental Control: Ensure the workspace is entirely free of strong oxidizing agents and strong bases, which can trigger violent exothermic decomposition of the trichloromethyl group.

  • Static Mitigation: Ground all spatulas and analytical balances. Halogenated powders can hold static charges, leading to sudden aerosolization when manipulated.

Phase 2: Weighing and Transfer

  • Don all PPE outlined in Table 2.

  • Place an anti-static weighing boat onto the analytical balance inside the fume hood.

  • Using a grounded, non-sparking spatula, carefully transfer the crystalline powder. Causality note: Slow, deliberate movements prevent the generation of micro-particulates that could bypass the hood's airflow capture.

  • Immediately seal the source container and wrap the cap with Parafilm to prevent ambient moisture from initiating slow hydrolysis (which releases HCl gas).

Phase 3: Reaction Setup

  • If the compound is to be heated or dissolved in polar aprotic solvents, set up the reaction under an inert atmosphere (Argon or N₂) using a Schlenk line.

  • Equip the reaction vessel with a reflux condenser and an acid-gas scrubber (e.g., a 1M NaOH trap) to neutralize any evolved hydrogen chloride gas during thermal decomposition.

Spill Response and Decontamination

In the event of an accidental release, immediate and structured containment is required to prevent inhalation exposure and environmental contamination.

SpillResponse Start Spill Detected (CAS 93599-98-5) Evacuate Evacuate & Isolate Area Start->Evacuate Assess Assess Spill Size & Ventilation Evacuate->Assess PPE Don Maximum PPE (Viton Gloves, Respirator) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in Halogenated Waste Bin Contain->Collect Decon Decontaminate Surface (Alkaline Wash) Collect->Decon Report Report to EHS Decon->Report

Flowchart detailing the emergency spill response for halogenated quinoline derivatives.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Cover the spilled powder with an inert, damp absorbent (e.g., vermiculite or sand moistened with water) to suppress dust generation. Do not use combustible absorbents like sawdust.

  • Collect: Use a plastic scoop to transfer the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Neutralize: Wash the contaminated surface with a mild alkaline detergent solution to neutralize residual acidic byproducts, followed by a thorough water rinse.

Waste Disposal Strategy

Halogenated aromatic compounds pose severe long-term hazards to aquatic environments and cannot be disposed of via standard organic waste streams [3].

  • Segregation: All waste containing 4-Chloro-8-methoxy-2-(trichloromethyl)quinoline must be strictly segregated into designated "Halogenated Organic Waste" containers. Mixing with non-halogenated solvents can complicate disposal and increase the risk of adverse reactions.

  • Packaging: Store waste in UN-approved, clearly labeled HDPE jerricans. Ensure secondary containment is used to catch potential leaks.

  • Final Destruction: High-temperature incineration (typically >1,100°C with a rapid quench system) is the legally required method for destroying heavily chlorinated aromatic compounds[3]. Lower temperatures can result in the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Coordinate exclusively with certified hazardous waste management contractors for removal.

References

  • Guidechem. "4-CHLORO-6-METHYL-2-TRICHLOROMETHYL-QUINOLINE 93600-19-2 wiki - Guidechem". guidechem.com.
  • Thermo Fisher Scientific. "Trichloromethyl isocyanate - SAFETY DATA SHEET". thermofisher.com.
  • BenchChem. "Personal protective equipment for handling 2,4-Dichloro-1-(trichloromethyl)benzene". benchchem.com.
  • National Institutes of Health (NIH). "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC". nih.gov.
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